molecular formula C7H8ClNO3 B2556451 Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride CAS No. 1221722-65-1

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Cat. No.: B2556451
CAS No.: 1221722-65-1
M. Wt: 189.59 g/mol
InChI Key: HNNMWZMPGITFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1221722-65-1

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

methyl 6-oxo-1H-pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c1-11-7(10)5-2-3-6(9)8-4-5;/h2-4H,1H3,(H,8,9);1H

InChI Key

HNNMWZMPGITFRM-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental properties of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for the hydrochloride salt form, this document integrates information on the parent molecule with established principles of salt formation and characterization to offer a predictive yet scientifically grounded perspective.

Core Molecular Identity and Physicochemical Properties

This compound is the hydrochloride salt of the corresponding pyridinone derivative. The pyridinone core is a prevalent scaffold in numerous biologically active compounds. The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of a parent molecule.[1][2][3]

Table 1: Physicochemical Properties

PropertyValue (Parent Compound)Predicted Value (Hydrochloride Salt)Source / Rationale
Molecular Formula C₇H₇NO₃C₇H₈ClNO₃Addition of HCl
Molecular Weight 153.14 g/mol 189.60 g/mol Calculation based on molecular formula
CAS Number 66171-50-4Not availableNo specific CAS number found for the HCl salt
Appearance White crystalline powderExpected to be a white to off-white crystalline solidGeneral property of similar organic salts
Melting Point 166-170 °CExpected to be higher than the parent compoundSalt formation typically increases melting point
Solubility Insoluble in water; soluble in some organic solvents like ethanol and chloroform.[4]Expected to have increased aqueous solubility.Hydrochloride salts of basic compounds are generally more water-soluble.[1][2]

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically approached in a two-step process: first, the esterification of the parent carboxylic acid, followed by the formation of the hydrochloride salt.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrochloride Salt Formation Carboxylic_Acid 6-Oxo-1,6-dihydropyridine- 3-carboxylic acid Ester Methyl 6-oxo-1,6-dihydropyridine- 3-carboxylate Carboxylic_Acid->Ester + Methanol, H+ Methanol Methanol (CH3OH) Acid_Catalyst Acid Catalyst (e.g., H2SO4) Ester_input Methyl 6-oxo-1,6-dihydropyridine- 3-carboxylate HCl_Salt Methyl 6-oxo-1,6-dihydropyridine- 3-carboxylate hydrochloride Ester_input->HCl_Salt + HCl HCl HCl in appropriate solvent

Caption: Synthetic workflow for the target compound.

Part A: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Parent Compound)

This step involves the Fischer esterification of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-oxo-1,6-dihydropyridine-3-carboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part B: Preparation of the Hydrochloride Salt

The hydrochloride salt is formed by treating the parent ester with hydrochloric acid.[6][7]

Experimental Protocol:

  • Dissolution: Dissolve the purified Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Analytical Characterization: A Predictive Spectroscopic Profile

The following are predicted spectroscopic data for this compound, based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the pyridine nitrogen is expected to cause a downfield shift of the ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen.[8]

G cluster_0 Structure & Proton Numbering cluster_1 Predicted 1H NMR Shifts (ppm) img shifts H-2 ~8.5-8.8 (d) H-4 ~8.0-8.3 (dd) H-5 ~6.5-6.8 (d) OCH3 ~3.9 (s) NH ~12-14 (br s)

Caption: Predicted proton assignments for NMR analysis.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
NH (pyridinone) 12.0 - 14.0broad singletAcidic proton, likely exchanging.
H-2 8.5 - 8.8doubletAdjacent to the electron-withdrawing ester and protonated nitrogen.
H-4 8.0 - 8.3doublet of doubletsCoupled to H-2 and H-5.
H-5 6.5 - 6.8doubletCoupled to H-4.
OCH₃ (ester) ~3.9singletTypical chemical shift for a methyl ester.

Predicted ¹³C NMR Data: Carbon signals in the pyridine ring are also expected to shift downfield upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch (pyridinium) 2500 - 3000Broad
C=O Stretch (ester) 1720 - 1740Strong, sharp
C=O Stretch (pyridinone) 1650 - 1680Strong, sharp
C=C and C=N Stretches 1500 - 1600Medium to strong
C-O Stretch (ester) 1200 - 1300Strong
Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is expected. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the parent ion.[9][10][11]

Potential Applications in Drug Development

While specific biological activity for this compound has not been reported, the dihydropyridinone scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have shown a wide range of biological activities.[12][13][14][15][16]

G Core Dihydropyridinone Scaffold Anti-inflammatory Anti-inflammatory Core->Anti-inflammatory Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer Cardiovascular Cardiovascular Core->Cardiovascular

Caption: Reported activities of dihydropyridinone derivatives.

  • Anti-inflammatory: Some dihydropyrimidinone derivatives have demonstrated anti-inflammatory properties.[12][16]

  • Antimicrobial: This class of compounds has been investigated for antibacterial and antifungal activities.[13][16]

  • Anticancer: The dihydropyrimidinone nucleus is found in compounds with reported antitumoral activity.[12][13][14]

  • Cardiovascular: Dihydropyridine derivatives are well-known for their effects on the cardiovascular system, particularly as calcium channel blockers.[12]

The subject molecule, as a functionalized dihydropyridinone, represents a valuable starting point for the synthesis of compound libraries for screening against various therapeutic targets.

Stability and Storage

As a hydrochloride salt, the compound is expected to be more stable than the free base.[17] However, it may be hygroscopic.

Recommended Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place.

  • Protect from light and moisture.

Formal stability studies under controlled conditions of temperature and humidity would be necessary to establish a definitive re-test period.[][19][20][21]

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its fundamental properties, a plausible synthetic route, and its potential applications. Further experimental validation of the predicted data is necessary to fully elucidate its chemical and biological profile.

References

  • Souza, F. C. D., de, A., T., et al. (2018). Biological activity of dihydropyrimidinone (DHPM)
  • (2024). 6-Hydroxy nicotinic acid methyl ester. ChemBK.
  • (Year not available).
  • (Year not available). Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • (Year not available). Biological activity of dihydropyrimidinone (DHPM)
  • (2021). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity.
  • (Year not available).
  • (Year not available). Nicotinic acid, 6-hydroxy. Organic Syntheses Procedure.
  • (Year not available). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure.
  • (Year not available). Synthesis of 6-hydroxynicotinic acid. PrepChem.com.
  • (Year not available). Method for cleanly preparing high-purity pyridine hydrochloride.
  • (2023).
  • (Year not available).
  • (Year not available).
  • (Year not available).
  • (Year not available).
  • (Year not available). Tandem mass spectrometry fragmentation of nicotine (1), methyl...
  • (Year not available). method for salt preparation.
  • (Year not available). Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
  • (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • (Year not available). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • (Year not available). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.
  • (Year not available). N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. Sigma-Aldrich.
  • (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed.
  • (Year not available). esterification of carboxylic acids with. Organic Syntheses Procedure.
  • (Year not available).
  • (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food And Drugs Authority.
  • (Year not available). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Ministry of Health.
  • (Year not available). FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • (Year not available). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal.
  • (Year not available). NMR Predictor. Chemaxon Docs.
  • (Year not available). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.
  • (Year not available). FTIR spectrum for Pyridine.
  • (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • (Year not available).
  • (Year not available). Predict 1H proton NMR spectra. NMRDB.org.
  • (Year not available). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c)...
  • (Year not available).
  • (Year not available). Methyl 6-Hydroxynicotinate, min 97% (HPLC), 100 grams. CP Lab Safety.
  • (Year not available). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.
  • (Year not available).
  • (Year not available).
  • (Year not available). Synthetic method of 6-methyl nicotine.
  • (2014). What does a "Pyridine- FTIR analysis" can tell me?.
  • (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • (Year not available). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. NIH.

Sources

An In-Depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutics. The CAS Number for the parent compound, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is 66171-50-4 . The hydrochloride salt is prepared from this base compound.

Introduction: The Significance of the Pyridinone Scaffold

The 6-oxo-1,6-dihydropyridine, or pyridinone, core is a privileged scaffold in medicinal chemistry. This structural motif is present in a wide array of biologically active molecules and approved pharmaceuticals. The inherent chemical features of the pyridinone ring, including its capacity for hydrogen bonding, dipolar interactions, and its ability to serve as a bioisosteric replacement for other cyclic structures, make it a versatile building block in drug design. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, also known by its tautomeric name Methyl 6-hydroxynicotinate, serves as a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors and modulators of various signaling pathways. The hydrochloride salt is often prepared to enhance the compound's solubility and stability, facilitating its use in biological assays and formulation studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. Data for the hydrochloride salt may vary, particularly in terms of solubility.

PropertyValueSource(s)
CAS Number 66171-50-4[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance White crystalline or crystalline powder[2]
Melting Point Approximately 150-155 °C[2]
Solubility Soluble in alcohols (e.g., ethanol) and some organic solvents (e.g., chloroform); insoluble in water. The hydrochloride salt is expected to have improved aqueous solubility.[2]
Tautomerism Exists in equilibrium between the 6-oxo and 6-hydroxy forms.

Synthesis and Chemical Logic

The synthesis of this compound involves a two-stage process: the preparation of the parent carboxylic acid, 6-oxo-1,6-dihydropyridine-3-carboxylic acid (also known as 6-hydroxynicotinic acid), followed by its esterification and subsequent treatment with hydrochloric acid.

Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid

Several synthetic routes to 6-hydroxynicotinic acid have been reported. A common and reliable method involves the reaction of methyl coumalate with ammonia, followed by hydrolysis.[3][4] This multi-step process is a classic example of leveraging ring transformation reactions in heterocyclic chemistry. The causality behind this approach lies in the electrophilic nature of the pyrone ring in methyl coumalate, which is susceptible to nucleophilic attack by ammonia, initiating a cascade of reactions that ultimately yields the more thermodynamically stable pyridinone ring.

Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid.
Experimental Protocol: Fischer Esterification of 6-Hydroxynicotinic Acid

The esterification of the carboxylic acid to its methyl ester is most commonly achieved through Fischer esterification, a well-established and robust acid-catalyzed reaction.[5] The use of an excess of methanol not only serves as the methylating agent but also drives the equilibrium towards the product side.

Materials and Reagents:

  • 6-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Chloroform

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Reaction Setup: To a stirred solution of 6-hydroxynicotinic acid (10 mmol) in methanol (20 mL) in a round-bottom flask, cautiously add thionyl chloride (20 mmol) dropwise at 0 °C.[6] Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reaction Progression: The reaction mixture is then heated to reflux (approximately 50-65 °C) and stirred for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up and Neutralization: After cooling the reaction mixture to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is diluted with water (25 mL).[6]

  • pH Adjustment: The pH of the aqueous solution is carefully adjusted to approximately 6-7 with a saturated aqueous solution of sodium bicarbonate.[6]

  • Extraction: The product is extracted from the aqueous layer with ethyl acetate or chloroform (3 x 30 mL).[6]

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.[6]

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Preparation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating the purified methyl ester with a solution of hydrogen chloride in an appropriate solvent.

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The 6-oxo-1,6-dihydropyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives of this core structure have demonstrated a broad range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.

A closely related analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of the Activator Protein-1 (AP-1) transcription factor and has been shown to downregulate the expression of Cyclooxygenase-2 (COX-2).[2] This suggests a potential anti-inflammatory mechanism of action. The inhibition of AP-1, a key regulator of gene expression in response to various stimuli, can modulate the production of pro-inflammatory mediators.

Furthermore, derivatives of the structurally similar 6-oxo-1,6-dihydropyridazine-3-carboxylate have been investigated as inhibitors of the JNK2-NF-κB/MAPK signaling pathway, with potential applications in the treatment of acute lung injury and sepsis.[7][8]

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on the activity of its close analogs, this compound is a promising candidate for the development of anti-inflammatory agents. A plausible mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibition Point of Intervention Stimulus Stimulus MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Activation Stimulus->NFkB AP1 AP-1 Activation MAPK->AP1 Gene_Expression Gene Transcription AP1->Gene_Expression NFkB->Gene_Expression COX2 COX-2 Gene_Expression->COX2 Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines Inhibitor Methyl 6-oxo-1,6-dihydropyridine -3-carboxylate derivative Inhibitor->MAPK Potential Inhibition Inhibitor->AP1 Inhibition

Potential anti-inflammatory mechanism of action.

This proposed pathway highlights how derivatives of the title compound may exert their effects by targeting upstream signaling molecules like AP-1 and potentially the MAPK pathway, leading to a downstream reduction in the expression of key inflammatory mediators such as COX-2 and various cytokines.

Conclusion and Future Perspectives

This compound is a versatile and valuable chemical entity for researchers in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the proven biological relevance of the pyridinone scaffold, makes it an attractive starting point for the development of novel therapeutic agents. The potential for this compound and its derivatives to modulate key inflammatory pathways warrants further investigation and opens up exciting avenues for the discovery of new treatments for a range of inflammatory conditions. As a self-validating system, the protocols described herein provide a solid foundation for the reproducible synthesis and further exploration of this promising compound.

References

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. (URL: [Link])

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. PubMed. (URL: [Link])

  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (URL: [Link])

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: [Link])

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • (48) methyl-6-methyinicotinate Route of Synthesis. (URL: [Link])

  • Process for the preparation of 6-methyl-nicotinic-acid esters - Google P
  • Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

  • Any procedure for the esterification of isonicotinic acid? - ResearchGate. (URL: [Link])

  • Acid to Ester - Common Conditions. (URL: [Link])

  • Synthesis of methyl 6-methylnicotinate - PrepChem.com. (URL: [Link])

  • Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2 - The Francis Crick Institute. (URL: [Link])

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (URL: [Link])

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed. (URL: [Link])

Sources

An In-Depth Technical Guide to the Molecular Structure of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. As a pivotal scaffold in medicinal chemistry, a thorough understanding of its structural nuances is critical for its effective application in drug design and development.

Core Molecular Structure and Physicochemical Properties

This compound is the salt of the organic base, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. The core structure is a dihydropyridine ring, which exhibits crucial tautomeric properties that dictate its chemical behavior and biological interactions.

Keto-Enol Tautomerism: The Pyridone and Hydroxypyridine Forms

The fundamental characteristic of the free base is its existence as an equilibrium between two tautomeric forms: the lactam (keto) form, "Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate," and the lactim (enol) form, "Methyl 6-hydroxynicotinate". In the solid state, and typically in solutions, the equilibrium strongly favors the pyridone (keto) form due to the greater stability of the amide resonance over the aromaticity of the hydroxyl-pyridine form.[1] This is a critical consideration in its reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium between the keto and enol forms.

The Hydrochloride Salt: Protonation Site and Structural Implications

The formation of the hydrochloride salt involves the protonation of the basic free base. In the case of 6-pyridones, the most likely site of protonation is the exocyclic carbonyl oxygen atom. This is because protonation at the ring nitrogen would disrupt the amide resonance that contributes to the stability of the pyridone form. Protonation of the carbonyl oxygen results in a resonance-stabilized cation, which is a more favorable energetic state.

Caption: Formation of the hydrochloride salt via protonation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the free base, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

PropertyValueSource
CAS Number 66171-50-4[2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Appearance White to light yellow crystalline powder[2]
Melting Point 166-170 °C[2]
Synonyms Methyl 6-hydroxynicotinate, 6-Hydroxynicotinic acid methyl ester[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl ester, and the N-H proton. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the carbonyl and ester groups. Upon protonation to form the hydrochloride salt, a downfield shift of all proton signals is anticipated due to the increased positive charge on the molecule.

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the ester carbonyl carbon, the carbons of the pyridine ring, and the methyl ester carbon. The carbonyl carbon of the pyridone ring is expected to have a chemical shift in the range of 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-H stretch3200-3400Broad peak, indicative of the pyridone form.
C=O stretch (amide)1650-1680Strong absorption, characteristic of the pyridone ring.
C=O stretch (ester)1720-1740Strong absorption.
C=C and C=N stretches1550-1650Multiple bands from the dihydropyridine ring.
Mass Spectrometry (MS)

Electron ionization mass spectrometry of the free base is expected to show a molecular ion peak (M⁺) at m/z = 153. Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors.

synthesis Start Nicotinic Acid Intermediate1 6-Hydroxynicotinic Acid Start->Intermediate1 Enzymatic Hydroxylation Intermediate2 Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Intermediate1->Intermediate2 Fischer Esterification (MeOH, H⁺) Final Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate HCl Intermediate2->Final HCl

Caption: Synthetic pathway to the target compound.

Step 1: Synthesis of 6-Hydroxynicotinic Acid

A robust and environmentally friendly method for the synthesis of 6-hydroxynicotinic acid is through the enzymatic hydroxylation of nicotinic acid.

  • Protocol:

    • Prepare an aqueous solution of sodium nicotinate (5%).

    • Adjust the pH to 6.5 and warm the solution to 30°C.

    • Introduce a suspension of Achromobacter xylosoxydans cells.

    • Maintain the reaction under vigorous aeration and stirring for approximately 7 hours.

    • Upon completion, centrifuge the mixture to remove the cells.

    • Acidify the supernatant to pH 1.5 with concentrated sulfuric acid to precipitate the product.

    • Filter and dry the resulting white solid to obtain 6-hydroxynicotinic acid.[4]

  • Rationale: This biocatalytic approach offers high selectivity and yield under mild conditions, avoiding the use of harsh reagents.

Step 2: Fischer Esterification to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

The carboxylic acid is converted to its methyl ester via Fischer esterification.

  • Protocol:

    • Suspend 6-hydroxynicotinic acid in methanol.

    • Saturate the solution with gaseous hydrogen chloride, or add a catalytic amount of a strong acid like sulfuric acid.[5][6]

    • Reflux the mixture for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Rationale: The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[6] Using methanol as the solvent drives the equilibrium towards the product side.

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt.

  • Protocol:

    • Dissolve the purified Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).[7]

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

  • Rationale: The basic nitrogen or carbonyl oxygen of the pyridone ring readily reacts with the strong acid (HCl) to form the stable salt.[8]

Applications in Research and Drug Development

The 6-oxo-1,6-dihydropyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

  • Enzyme Inhibition: The pyridinone ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with enzyme active sites. Derivatives of this scaffold have been investigated as inhibitors of various enzymes.[9]

  • Scaffold for Library Synthesis: The reactivity of the dihydropyridine ring allows for further functionalization, making it an excellent starting point for the diversity-oriented synthesis of compound libraries for high-throughput screening.[9]

  • Antimicrobial and Anticancer Activity: Pyridine and pyridinone derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects.[10][11] The title compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

References

  • Organic Syntheses Procedure, N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt). Available at: [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. Available at: [Link]

  • Human Metabolome Database, Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Available at: [Link]

  • PubChem, Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Available at: [Link]

  • PrepChem.com, How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid? Available at: [Link]

  • ResearchGate, Crystal structure of 6-hydroxynicotinic acid. Available at: [Link]

  • PubChem, 6-Hydroxynicotinic acid. Available at: [Link]

  • NIST WebBook, 6-Hydroxynicotinic acid, 2TMS derivative. Available at: [Link]

  • NIST WebBook, 6-Hydroxynicotinic acid di-methyl derivative. Available at: [Link]

  • NIST WebBook, 6-Hydroxynicotinic acid di-methyl derivative. Available at: [Link]

  • Google Patents, CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • PubChem, Methyl 6-methylnicotinate. Available at: [Link]

  • Organic Syntheses Procedure, esterification of carboxylic acids with. Available at: [Link]

  • ChemBK, 6-Hydroxy nicotinic acid methyl ester. Available at: [Link]

  • Wikipedia, Pyridinium chloride. Available at: [Link]

  • George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Acta Pharmaceutica, 58(2), 119-129. Available at: [Link]

  • PrepChem.com, Synthesis of 6-hydroxynicotinic acid. Available at: [Link]

  • PrepChem.com, Synthesis of methyl 6-methylnicotinate. Available at: [Link]

  • MassBank, 6-Hydroxynicotinate. Available at: [Link]

  • Organic Syntheses Procedure, Nicotinic acid, 6-hydroxy. Available at: [Link]

  • Master Organic Chemistry, Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Zanakhov, M. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. Available at: [Link]

  • Google Patents, US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • El-Gamal, M. I., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link]

  • Al-Zaydi, K. M. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molecules, 24(15), 2738. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15636. Available at: [Link]

  • SpectraBase, 6-Hydroxynicotinic acid, ethyl ester. Available at: [Link]

  • Lee, J., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1667. Available at: [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is a small molecule belonging to the dihydropyridine class of compounds. While direct studies on its mechanism of action are not extensively available, its structural similarity to known bioactive molecules suggests a potential role in modulating inflammatory pathways. This guide posits a hypothesized mechanism of action centered on the inhibition of the Activator Protein-1 (AP-1) signaling pathway, a critical regulator of inflammatory gene expression. We will delve into the scientific rationale for this hypothesis, drawing parallels from closely related analogs, and provide a comprehensive suite of experimental protocols to rigorously test this proposed mechanism. This document is intended to serve as a technical roadmap for researchers seeking to elucidate the pharmacological properties of this compound and its derivatives.

Introduction and Rationale for the Hypothesized Mechanism of Action

The dihydropyridine scaffold is a well-established pharmacophore present in a variety of therapeutic agents. While classically associated with calcium channel blockers, derivatives of this heterocyclic system have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The subject of this guide, this compound, is a member of this versatile chemical class.

The primary impetus for the hypothesized mechanism of action stems from the known activity of a closely related analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. This compound has been identified as an inhibitor of the AP-1 transcription factor, leading to the downregulation of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Given the minor structural difference—the presence of a methyl ester in the target compound versus a carboxylic acid—it is scientifically plausible to hypothesize a similar mode of action.

This guide will, therefore, focus on the premise that this compound exerts its potential anti-inflammatory effects through the inhibition of the AP-1 signaling pathway. We will also explore the interconnectedness with the Nuclear Factor-kappa B (NF-κB) pathway, as both are pivotal mediators of inflammatory responses.[1][2][3]

The Hypothesized Mechanism of Action: Inhibition of the AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Jun and Fos families.[4] It plays a crucial role in regulating the expression of genes involved in cellular proliferation, differentiation, apoptosis, and, significantly, inflammation.[4][5] The activation of AP-1 is a downstream event of various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Upon activation, AP-1 binds to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

One of the key pro-inflammatory genes regulated by AP-1 is PTGS2, which encodes for the COX-2 enzyme.[6][7][8] COX-2 is responsible for the synthesis of prostaglandins, potent lipid mediators that contribute to the cardinal signs of inflammation: pain, heat, redness, and swelling. Therefore, by inhibiting the AP-1 pathway, this compound could potentially suppress the expression of COX-2 and other inflammatory mediators.

The proposed mechanism of action is visually represented in the following signaling pathway diagram:

AP-1 Signaling Pathway Inhibition Hypothesized Inhibition of the AP-1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds MAPK_Cascade MAPK Signaling Cascade (JNK, p38) Receptor->MAPK_Cascade Activates AP1_Complex_Inactive Inactive AP-1 (c-Jun/c-Fos) MAPK_Cascade->AP1_Complex_Inactive Phosphorylates c-Jun AP1_Complex_Active Active AP-1 (p-c-Jun/c-Fos) AP1_Complex_Inactive->AP1_Complex_Active Activation & Nuclear Translocation Compound Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride Compound->MAPK_Cascade Inhibits? Compound->AP1_Complex_Active Inhibits? AP1_Binding_Site AP-1 Binding Site (Promoter Region) AP1_Complex_Active->AP1_Binding_Site Binds Gene_Transcription Inflammatory Gene Transcription AP1_Binding_Site->Gene_Transcription COX2_mRNA COX-2 mRNA Gene_Transcription->COX2_mRNA Luciferase Assay Workflow AP-1 Luciferase Reporter Assay Workflow Start Start Seed_Cells Seed AP-1 Reporter Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Compound, Vehicle, and Controls Incubate_Overnight->Treat_Cells Stimulate_AP1 Stimulate with PMA Treat_Cells->Stimulate_AP1 Incubate_Treatment Incubate for 6-16 hours Stimulate_AP1->Incubate_Treatment Add_Reagent Add Luciferase Assay Reagent Incubate_Treatment->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data and Calculate Inhibition Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the AP-1 Luciferase Reporter Assay.

Western Blot Analysis for p-c-Jun and COX-2

This protocol will determine if the compound affects the protein levels of key components of the AP-1 pathway and its downstream target, COX-2. A reduction in the phosphorylated (active) form of c-Jun and total COX-2 protein would corroborate the findings from the luciferase assay. [9][10][11] Objective: To measure the protein expression levels of phosphorylated c-Jun (p-c-Jun) and COX-2 in cells treated with this compound.

Materials:

  • RAW 264.7 macrophage cell line (or another suitable cell line that expresses COX-2 upon stimulation)

  • Cell culture reagents (as above)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-c-Jun, anti-c-Jun, anti-COX-2, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 6-24 hours) to induce COX-2 expression and c-Jun phosphorylation. [9]3. Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (10-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. [9]6. Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature. [9]8. Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-c-Jun, anti-COX-2, and anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of p-c-Jun and COX-2 to the loading control (β-actin).

Western_Blot_Workflow Western Blot Workflow for p-c-Jun and COX-2 Start Start Cell_Treatment Cell Culture, Treatment, and LPS Stimulation Start->Cell_Treatment Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blot Analysis.

In Vitro COX-2 Inhibition Assay

This assay will determine if the compound directly inhibits the enzymatic activity of COX-2, which would represent an alternative or complementary mechanism of action.

Objective: To measure the direct inhibitory effect of this compound on COX-2 enzyme activity.

Materials:

  • Recombinant human COX-2 enzyme

  • COX-2 inhibitor screening assay kit (e.g., Cayman Chemical, #701050 or Sigma-Aldrich, #MAK399) [12][13]* Arachidonic acid (substrate)

  • Celecoxib (a known selective COX-2 inhibitor, as a positive control)

  • This compound

  • 96-well plate

  • Plate reader (colorimetric or fluorometric, depending on the kit)

Protocol:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve the test compound and celecoxib in a suitable solvent (e.g., DMSO).

  • Enzyme Addition: In a 96-well plate, add the assay buffer, cofactors, and the COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add serial dilutions of the test compound, celecoxib, or vehicle to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. [14]4. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. [14]5. Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C. [14]6. Reaction Termination: Stop the reaction using the stop solution provided in the kit.

  • Detection: Measure the product formation using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Summary of Expected Quantitative Data

AssayKey Parameter MeasuredExpected Outcome for Positive Result
AP-1 Luciferase Reporter AssayIC50 (µM)Dose-dependent decrease in luminescence
Western Blot Analysis (p-c-Jun)% reduction vs. controlDose-dependent decrease in p-c-Jun/c-Jun ratio
Western Blot Analysis (COX-2)% reduction vs. controlDose-dependent decrease in COX-2 protein levels
In Vitro COX-2 Inhibition AssayIC50 (µM)Dose-dependent decrease in COX-2 enzymatic activity

Conclusion

This technical guide provides a scientifically grounded, hypothesized mechanism of action for this compound, focusing on the inhibition of the AP-1 signaling pathway. The detailed experimental protocols outlined herein offer a robust framework for researchers to validate this hypothesis and elucidate the compound's pharmacological profile. The successful execution of these experiments will provide critical insights into the potential therapeutic applications of this molecule in inflammatory diseases.

References

  • Liu, Y., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Gonzalez-Perez, F., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 79. [Link]

  • Slater, D. M., et al. (2000). NF-kappaB and AP-1 are required for cyclo-oxygenase 2 gene expression in amnion epithelial cell line (WISH). Molecular Human Reproduction, 6(8), 729-735. [Link]

  • Shih, R. H., et al. (2015). NF-κB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • Rao, K. M. (1997). Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family. Journal of Leukocyte Biology, 62(6), 745-752. [Link]

  • Chen, B. C., et al. (2004). Activating protein 1-mediated cyclooxygenase-2 expression is independent of N-terminal phosphorylation of c-Jun. The Journal of biological chemistry, 279(28), 29559–29566. [Link]

  • Slater, D. M., et al. (2000). NF-κB and AP-1 are required for cyclo-oxygenase 2 gene expression in amnion epithelial cell line (WISH). Molecular Human Reproduction, 6(8), 729-735. [Link]

  • Das, S., et al. (2022). Bidirectional regulation between AP-1 and SUMOylation pathway genes modulates inflammatory signaling during Salmonella infection. Journal of Cell Science, 135(16), jcs260170. [Link]

  • Boster Biological Technology. (n.d.). AP-1 Luciferase Reporter-HEK293 Cell Line. [Link]

  • Zenz, R., et al. (2018). Signalling in inflammatory skin disease by AP-1 (Fos/Jun). Clinical and Experimental Rheumatology, 36 Suppl 114(5), 18-22. [Link]

  • O'Donnell, C. L., et al. (2013). Transcription factor complex AP-1 mediates inflammation initiated by Chlamydia pneumoniae infection. Cellular Microbiology, 15(5), 764-778. [Link]

  • Beisner, D. R., et al. (2017). The AP-1 Transcription Factor c-Jun Promotes Arthritis by Regulating Cyclooxygenase-2 and Arginase-1 Expression in Macrophages. Journal of Immunology, 198(9), 3606-3617. [Link]

  • Indigo Biosciences. (n.d.). Human Activator Protein-1 (AP-1) Reporter Assay System. [Link]

  • Rimon, G., et al. (2010). Regulation of Intracellular Cyclooxygenase Levels by Gene Transcription and Protein Degradation. Experimental Biology and Medicine, 235(5), 553-564. [Link]

  • Asadbeigi, M., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(7), 896-902. [Link]

  • Amsbio. (n.d.). AP1 Reporter Kit (JNK Pathway). [Link]

  • ResearchGate. (n.d.). Luciferase reporter assay for AP-1 transcriptional activity and His-LASP1 pulldown. [Link]

  • Rowlinson, S. W., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments, (50), 2534. [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. [Link]

  • Tavakol, S., et al. (2015). Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells. Molecular and Cellular Biochemistry, 407(1-2), 17-25. [Link]

  • ResearchGate. (n.d.). Western blot analysis of COX-2 protein expression levels in rat hippocampi. [Link]

  • ResearchGate. (n.d.). Western blot analysis of cyclooxygenase-2 (COX-2) and Toll-like receptor 4 (TLR-4) expression in RAW264.7 (A,B) and J774A.1 (C,D) cells simultaneously treated with LPS and FRH for 2 h. [Link]

Sources

"Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific salt, this document focuses on the foundational principles and detailed methodologies for determining its aqueous and solvent solubility. We will explore the theoretical underpinnings of solubility for hydrochloride salts of organic bases, present a robust experimental protocol for solubility assessment, and discuss the interpretation of the resulting data. This guide is intended to equip researchers with the necessary knowledge to accurately characterize the solubility profile of this compound and similar molecules, thereby facilitating informed decisions in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper to oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and reach its target site of action. Poor solubility can lead to low and variable bioavailability, therapeutic ineffectiveness, and potential for adverse effects.

This compound is a derivative of the dihydropyridine scaffold, a class of compounds known for a wide range of biological activities. As a hydrochloride salt, it is anticipated to exhibit enhanced aqueous solubility compared to its free base form. The formation of a salt with a strong acid like hydrochloric acid is a common strategy to improve the dissolution rate and solubility of basic drug candidates. This guide will provide a framework for the empirical determination and understanding of this crucial property.

Physicochemical Properties of the Parent Compound

To understand the solubility of the hydrochloride salt, it is instructive to first consider the properties of the free base, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate. The following table summarizes key physicochemical parameters for the parent molecule, which will influence the behavior of its salt form.

PropertyValueSource
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Melting Point 166-170°C[1]
Boiling Point (Predicted) 342.4 ± 42.0 °C[1]

Note: These properties are for the free base and serve as a baseline for understanding the hydrochloride salt.

The presence of both a hydrogen-bond donor (the N-H group in the ring) and multiple hydrogen-bond acceptors (the two carbonyl oxygens and the ester oxygen) suggests that the molecule has the potential for interactions with polar solvents. The formation of the hydrochloride salt will protonate a basic site on the molecule, likely the pyridine nitrogen, further enhancing its interaction with water.

Theoretical Framework: pH-Dependent Solubility of Hydrochloride Salts

The solubility of a hydrochloride salt of a weak base is intrinsically linked to the pH of the aqueous medium. The dissolution process involves an equilibrium between the solid salt, the ionized (protonated) form in solution, and the un-ionized free base. The Henderson-Hasselbalch equation is a cornerstone for predicting this pH-dependent solubility.

For a weak base (B) and its hydrochloride salt (B·HCl), the dissolution and subsequent equilibrium in water can be represented as:

B·HCl(solid) ⇌ B·H⁺(aq) + Cl⁻(aq) B·H⁺(aq) ⇌ B(aq) + H⁺(aq)

The overall aqueous solubility is the sum of the ionized and un-ionized forms in a saturated solution. At low pH, the equilibrium is shifted towards the protonated, generally more soluble, form (B·H⁺). As the pH increases towards and beyond the pKa of the conjugate acid, the less soluble free base (B) will begin to precipitate, leading to a decrease in the total solubility[2].

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound. This method is based on the shake-flask method, which is considered the gold standard for solubility measurement.

Materials and Reagents
  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate buffer solutions (pH range 2.0 - 8.0)

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker bath

  • pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess compound prep_solvent Prepare buffer solutions (various pH values) prep_tubes Add compound and solvent to sealed tubes shake Incubate in shaker bath (e.g., 24-48h at 25°C) prep_tubes->shake check_solid Visually confirm excess solid remains shake->check_solid measure_ph Measure final pH of the slurry check_solid->measure_ph centrifuge Centrifuge to pellet solid measure_ph->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute sample with mobile phase filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate concentration (solubility) analyze->calculate calibration Prepare calibration curve with known standards calibration->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure
  • Preparation of Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Add a known volume of each buffer solution to the vials. Seal the vials and place them in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours), ensuring constant agitation.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid in each vial. Centrifuge the vials at a high speed to pellet the solid material.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter.

  • pH Measurement: Measure the pH of the remaining slurry in each vial to determine the final equilibrium pH.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

Data Interpretation and Reporting

The solubility data should be presented in a table and graphically as a pH-solubility profile.

Tabular Data Presentation
Equilibrium pHSolubility (mg/mL)Standard Deviation
2.0[Experimental Value][Calculated Value]
4.5[Experimental Value][Calculated Value]
6.8[Experimental Value][Calculated Value]
7.4[Experimental Value][Calculated Value]
Graphical Representation

A plot of solubility (on a logarithmic scale) versus pH will provide a clear visual representation of the compound's pH-dependent solubility. For a hydrochloride salt of a weak base, the profile is expected to show high solubility at low pH, with a significant decrease as the pH approaches and surpasses the pKa of the conjugate acid.

Conclusion and Future Directions

This guide has outlined the critical importance of solubility for drug candidates like this compound and has provided a robust, detailed protocol for its experimental determination. The pH-solubility profile generated from this protocol is an indispensable tool for drug development professionals, informing decisions on formulation strategies, predicting in vivo performance, and guiding further preclinical development.

Further characterization could involve determining solubility in biorelevant media (e.g., FaSSIF and FeSSIF) to better simulate conditions in the gastrointestinal tract. Additionally, solid-state characterization (e.g., by X-ray powder diffraction and differential scanning calorimetry) of the equilibrated solid can confirm if any phase transformations occurred during the experiment.

References

  • Serajuddin, A. T. (2007). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • NCERT. (n.d.).
  • NCERT. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • NCERT. (n.d.). Tests for Functional Groups. NCERT.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Sigma-Aldrich. (n.d.). N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • ChemicalBook. (n.d.).
  • MedChemExpress. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • National Institutes of Health. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • BLDpharm. (n.d.).
  • MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Sigma-Aldrich. (n.d.).
  • BLDpharm. (n.d.).
  • BLDpharm. (n.d.).

Sources

A Technical Guide to the Spectral Analysis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise structural elucidation of its derivatives is a cornerstone of drug discovery and synthetic chemistry. This in-depth guide provides a comprehensive spectral analysis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a representative member of this important class of heterocyclic compounds. We will dissect its signature features across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a practical and authoritative reference for the characterization of pyridinone derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The core is a pyridin-2(1H)-one ring, which exhibits lactam tautomerism, though it predominantly exists in the oxo-form.[3] The structure includes a methyl ester group at the C3 position and is supplied as a hydrochloride salt, implying protonation, likely at the ring nitrogen, which significantly influences the electronic environment and, consequently, the spectral data.

Key Structural Features for Analysis:

  • Pyridinone Ring: Contains vinylic protons, a lactam N-H group, and a carbonyl group (C=O).

  • Methyl Ester: An additional carbonyl group and a methoxy group (-OCH₃).

  • Hydrochloride Salt: The presence of an acidic proton (from HCl) which will likely protonate the most basic site, affecting N-H signals and deshielding adjacent protons.

The following sections will deconstruct the expected and observed spectral data from each major analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the carbon skeleton and proton environment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the carbonyl groups and the heteroaromatic ring system results in a downfield shift for the ring protons.[4] The hydrochloride form can lead to peak broadening and further deshielding, particularly for protons near the protonated nitrogen.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
N-H > 11.0 Broad Singlet (br s) - Highly deshielded due to the acidic nature and lactam character. Position is solvent and concentration-dependent.[1]
H2 8.5 - 8.8 Doublet (d) ~3-4 Hz Significantly deshielded by the adjacent ester group and ring nitrogen. Coupled to H4.
H4 8.0 - 8.3 Doublet of Doublets (dd) ~8-10 Hz, ~3-4 Hz Coupled to both H5 (ortho) and H2 (meta).
H5 6.5 - 6.8 Doublet (d) ~8-10 Hz Coupled to H4. Located ortho to the carbonyl group.

| O-CH₃ | 3.8 - 4.0 | Singlet (s) | - | Characteristic region for methyl ester protons. |

Causality Insight: The chemical shifts of the ring protons (H2, H4, H5) are dictated by their position relative to the electron-withdrawing carbonyl and ester groups. H2 is the most deshielded as it is positioned between the nitrogen and the carboxylate group. The ortho coupling constant between H4 and H5 (~8-10 Hz) is significantly larger than the meta coupling between H2 and H4 (~3-4 Hz), which is a key feature for definitive assignment.[1]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, a higher sample concentration is often required.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C6 (C=O, Lactam) 160 - 165 The amide/lactam carbonyl is typically found in this region.[1]
C=O (Ester) 165 - 170 Ester carbonyls are generally slightly more downfield than amide carbonyls.
C2 ~145 Deshielded due to attachment to the electronegative nitrogen and proximity to the ester.
C4 ~140 Vinylic carbon, deshielded by the adjacent nitrogen.
C3 ~115 Shielded relative to other ring carbons, but attached to the ester group.
C5 ~110 Vinylic carbon, influenced by the adjacent C6 carbonyl.

| O-CH₃ | 52 - 55 | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the vibrations of bonds.[5][6]

IR_Analysis cluster_regions Key IR Absorption Regions cluster_bonds Characteristic Vibrations Functional_Group Functional Group Region (4000-1500 cm⁻¹) Fingerprint Fingerprint Region (1500-600 cm⁻¹) NH_OH N-H / O-H Stretch (Broad, ~3300-2500 cm⁻¹) NH_OH->Functional_Group CH C-H Stretch (~3100-2850 cm⁻¹) CH->Functional_Group CO_Ester C=O Stretch (Ester) (Strong, ~1735 cm⁻¹) CO_Ester->Functional_Group CO_Lactam C=O Stretch (Lactam) (Strong, ~1660 cm⁻¹) CO_Lactam->Functional_Group CC_CN C=C / C=N Stretch (~1640-1550 cm⁻¹) CC_CN->Functional_Group C_O C-O Stretch (Strong, ~1300-1100 cm⁻¹) C_O->Fingerprint Molecule Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride Molecule->NH_OH Molecule->CH Molecule->CO_Ester Molecule->CO_Lactam Molecule->CC_CN Molecule->C_O

Caption: Logical flow of IR spectral interpretation for the target molecule.

Table 3: Key IR Absorption Frequencies

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
N-H / N⁺-H Stretch 3300 - 2500 (very broad) Strong, Broad
C-H (Aromatic/Vinylic) Stretch 3100 - 3000 Medium
C-H (Aliphatic, -CH₃) Stretch 3000 - 2850 Medium
C=O (Ester) Stretch ~1735 Strong, Sharp
C=O (Lactam) Stretch ~1660 Strong, Sharp
C=C / C=N Stretch 1640 - 1550 Medium-Strong

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

Expertise Insight: The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature. The ester C=O appears at a higher wavenumber (~1735 cm⁻¹) than the lactam C=O (~1660 cm⁻¹).[7][8] This difference is due to the resonance contribution of the nitrogen lone pair in the lactam, which imparts more single-bond character to the C=O bond, lowering its vibrational frequency. The very broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the N-H stretch of the protonated pyridinone, likely overlapping with any O-H from trace water.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, Electrospray Ionization (ESI) in positive mode is ideal.

  • Molecular Ion: The free base, C₇H₇NO₃, has a molecular weight of 153.14 g/mol . In ESI+, the protonated molecule [M+H]⁺ is expected at m/z ≈ 154.1 .

  • Fragmentation Analysis: The pyridinone ring is relatively stable, but predictable fragmentation pathways exist. The fragmentation of 2-pyridones is known to proceed via the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).[9][10]

Table 4: Predicted Mass Spectrometry Fragments (ESI+)

m/z Value Proposed Fragment Identity of Loss
154.1 [C₇H₈NO₃]⁺ [M+H]⁺ (Parent Ion)
126.1 [C₆H₈NO₂]⁺ Loss of CO (28 Da) from the lactam
123.1 [C₆H₄NO₃]⁺ Loss of OCH₃ (31 Da) from the ester

| 95.1 | [C₅H₄NO]⁺ | Loss of COOCH₃ (59 Da) from the ester |

MS_Fragmentation M_H [M+H]⁺ m/z = 154.1 Frag1 [M+H - CO]⁺ m/z = 126.1 M_H->Frag1 - CO Frag2 [M+H - OCH₃]⁺ m/z = 123.1 M_H->Frag2 - •OCH₃ Frag3 [M+H - COOCH₃]⁺ m/z = 95.1 M_H->Frag3 - •COOCH₃

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols

The acquisition of high-quality data is paramount. The following protocols represent self-validating, standard operating procedures for the spectral analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[1]

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for keeping amide protons from exchanging too rapidly.

  • Transfer: Gently vortex to dissolve the sample completely. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton or glass wool plug if any particulates are visible.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (400 MHz or higher recommended).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, achieving narrow and symmetrical peak shapes.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs should be used. For ¹³C, a greater number of scans will be necessary.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): The use of an Attenuated Total Reflectance (ATR) accessory is the most common and convenient method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the mass spectrometer in positive ion mode (ESI+).

    • Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating a stable signal for compounds of this mass range.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. The ¹H NMR spectrum confirms the substitution pattern of the pyridinone ring through its characteristic chemical shifts and coupling constants. The ¹³C NMR spectrum validates the carbon skeleton. IR spectroscopy provides definitive evidence for the key lactam and ester carbonyl functional groups, while mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation. Together, these techniques provide an unambiguous and comprehensive analytical profile, essential for quality control, reaction monitoring, and regulatory submissions in a drug development context.

References

A Comprehensive Technical Guide to the Chemical Stability and Storage of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. As a compound of interest in pharmaceutical research, understanding its stability profile is paramount for ensuring its integrity, and by extension, the reliability of experimental outcomes. This document synthesizes information on the inherent chemical liabilities of its core structural motifs—the dihydropyridine ring, the methyl ester, and the hydrochloride salt—to provide a predictive assessment of its degradation pathways. Furthermore, it outlines a comprehensive strategy for stability testing, including forced degradation studies and the development of a stability-indicating analytical method. Recommendations for handling, storage, and excipient compatibility are also provided to guide researchers in maintaining the compound's quality throughout the research and development lifecycle.

Introduction: The Physicochemical Landscape of a Pyridinone Derivative

This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. Its structure incorporates three key functional groups that dictate its chemical behavior: a dihydropyridine ring, a methyl carboxylate ester, and a hydrochloride salt. Each of these moieties presents distinct stability challenges that must be understood and controlled.

The dihydropyridine ring is known for its sensitivity to light and oxidation, which can lead to aromatization to the corresponding pyridine derivative. This transformation results in a complete loss of the dihydropyridine's characteristic chemical properties. The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol. The presence of the hydrochloride salt, while often improving solubility and crystallinity, can increase the compound's hygroscopicity, making it prone to moisture-mediated degradation.

This guide will deconstruct the stability profile of this compound by examining its principal degradation pathways and providing a framework for its systematic evaluation and proper management.

Predicted Degradation Pathways

A thorough understanding of the potential degradation pathways is the first step in developing a robust stability program. For this compound, the primary routes of degradation are predicted to be oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The dihydropyridine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in excipients. This process typically involves the aromatization of the dihydropyridine ring to form the more stable pyridine derivative. This oxidative transformation is a common degradation pathway for many 1,4-dihydropyridine-based drugs.[1][2] The reaction can be accelerated by exposure to heat and light.

Hydrolytic Degradation

The methyl ester functionality is prone to hydrolysis, a reaction that can be catalyzed by both acid and base.[3][4] Given that the compound is a hydrochloride salt, the microenvironment pH in the solid state, especially in the presence of moisture, could be acidic, potentially accelerating the hydrolysis of the ester to its corresponding carboxylic acid. Conversely, in solution, alkaline conditions would also readily facilitate this degradation.

Photodegradation

Dihydropyridine derivatives are notoriously photolabile.[1][2] Exposure to light, particularly in the UV range, can trigger the oxidation of the dihydropyridine ring to the pyridine analog. This photodegradation can lead to a significant loss of potency and the formation of impurities. Therefore, protection from light is a critical consideration for the handling and storage of this compound.

Comprehensive Stability Testing Protocol

To empirically determine the stability of this compound, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than it would typically encounter during storage.[5][6][7] This helps to identify the likely degradation products and establish the degradation pathways. The information gleaned from these studies is crucial for developing a stability-indicating analytical method.

A typical forced degradation study would involve exposing the compound to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for a specified period.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for a specified period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature below the compound's melting point (e.g., 80°C).

  • Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.

Samples should be analyzed at various time points to track the extent of degradation and the formation of degradation products.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.

Illustrative HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Column Temperature 30°C

The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by showing that the peaks of the degradation products are well-resolved from the main compound peak and from each other.

Hygroscopicity and Solid-State Stability

The hydrochloride salt form can make the compound susceptible to moisture uptake from the atmosphere, a property known as hygroscopicity.[10][11] The amount of water absorbed can significantly impact the solid-state stability of the compound by facilitating hydrolytic degradation and potentially causing changes in crystal form.

Hygroscopicity Testing

Hygroscopicity can be classified according to the European Pharmacopoeia by measuring the percentage weight gain after storing the substance at 25°C and 80% relative humidity for 24 hours.

Hygroscopicity Classification (Ph. Eur.)

Classification% Weight Gain
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15
Solid-State Stability

The solid-state stability of the hydrochloride salt should be evaluated under various temperature and humidity conditions.[12] This involves storing the compound at accelerated conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH) and monitoring for changes in purity, physical appearance, and crystal form (using techniques like X-ray powder diffraction).

Recommended Storage and Handling

Based on the predicted chemical liabilities, the following storage and handling procedures are recommended to ensure the long-term stability of this compound:

  • Temperature: Store in a well-controlled, cool environment. Refrigeration (2-8°C) is recommended for long-term storage.

  • Light: Protect from light at all times. Store in amber vials or light-resistant containers.

  • Moisture: Store in a tightly sealed container in a dry place. The use of a desiccator is advisable, especially for opened containers.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Excipient Compatibility Considerations

During formulation development, it is crucial to assess the compatibility of the active pharmaceutical ingredient with various excipients.[13][14][15][16][17] For this compound, particular attention should be paid to:

  • Excipients with high moisture content: These can accelerate hydrolysis.

  • Alkaline excipients: These may induce disproportionation of the hydrochloride salt to the free base, which may have different stability and solubility properties. They could also catalyze base-mediated hydrolysis.[18]

  • Excipients containing reactive impurities: Peroxides in polymers or aldehydes in sugars can initiate oxidative degradation.

  • Lubricants: Some lubricants, like magnesium stearate, have been shown to be problematic with certain hydrochloride salts.[18]

Binary mixtures of the compound with individual excipients should be prepared and stored under accelerated conditions to screen for potential incompatibilities.

Conclusion: A Proactive Approach to Stability

The stability of this compound is a critical factor that underpins its successful application in research and development. A proactive approach, grounded in a thorough understanding of its chemical structure and potential degradation pathways, is essential. By implementing a comprehensive stability testing program, including forced degradation studies and the use of a validated stability-indicating method, researchers can confidently assess and control the quality of this promising compound. Adherence to the recommended storage and handling procedures, along with careful consideration of excipient compatibility, will ensure its integrity and contribute to the generation of reliable and reproducible scientific data.

References

Click to expand
  • Ragno, G., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Pharmaceutics, 11(2), 85. [Link]

  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742. [Link]

  • De Luca, M., et al. (2019). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmaceutical Sciences and Research, 10(1), 8-18. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]

  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 248, 48-54. [Link]

  • Gutteridge, J. M. C., & Halliwell, B. (2000). Free radicals and antioxidants in the year 2000. A historical look to the future. Annals of the New York Academy of Sciences, 899, 136-147. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 102(6), 1834-1845. [Link]

  • Wyttenbach, N., et al. (2005). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology, 10(4), 499-506. [Link]

  • Tønnesen, H. H. (2004).
  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(2), 348-358. [Link]

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. [Link]

  • Crowley, P. J., & Martini, L. G. (2001). Drug-excipient interactions. Pharmaceutical Technology Europe, 13(5), 26-34.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. American Journal of Organic and Chemical Synthesis, 6(3), 1-22. [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. American Journal of Organic and Chemical Synthesis, 6(3), 1-22. [Link]

  • Pavan Kumar, P., et al. (2014). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38442. [Link]

  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. [Link]

  • Li, Y., et al. (2019). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry, 43(1), 229-235. [Link]

  • Hossain, M. A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27856-27865. [Link]

  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • Zaims Pharma. (2025, September 6). Forced Degradation Studies for API Selection. [Link]

  • HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation of API and formulation under various stress condition. Retrieved from [Link]

  • Hong, S., et al. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society, 141(22), 8750-8755. [Link]

  • Vignaduzzo, S. E., & Kaufman, T. S. (2008). Validated stability-indicating HPLC method for the determination of pridinol mesylate. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1185-1191. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Vignaduzzo, S. E., & Kaufman, T. S. (2008). Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1185-1191. [Link]

  • MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(1), 123. [Link]

  • de la Cruz-Urbina, D. M., et al. (2026). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. Catalysts, 16(1), 1. [Link]

  • Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(3). [Link]

  • John, C. T., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Pharmaceutical Research, 30(7), 1834-1845. [Link]

  • Teasdale, A., et al. (2010). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. Organic Process Research & Development, 14(4), 939-943. [Link]

  • Welch, C. J., et al. (2026). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Letters, 28(1), 1-5. [Link]

  • Triclinic Labs. (2021, November 9). Solid State Chemistry During the Early Stages of Pharmaceutical Development. [Link]

  • Al-Obaidi, H., & Buckton, G. (2009). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 19(6), 375-386. [Link]

  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • Singh, S., & Singh, J. (1988). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 65(10), 706-708. [Link]

  • Al-Gous, A. A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 569. [Link]

  • Castro, E. A., Moodie, R. B., & Sansom, P. J. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 737-742. [Link]

  • Yang, X., & Long, S. (2021). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. IUCrData, 6(6), x210539. [Link]

Appendix: Visualizations

Diagram 1: Predicted Degradation Pathways

Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation / Photodegradation main This compound hydrolysis_product 6-Oxo-1,6-dihydropyridine-3-carboxylic acid + Methanol main->hydrolysis_product H₂O (Acid/Base) oxidation_product Methyl 6-hydroxynicotinate (Aromatized Product) main->oxidation_product [O] / hν

Caption: Predicted primary degradation pathways for the title compound.

Diagram 2: Forced Degradation Study Workflow

Forced Degradation Workflow start API Sample acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidative Oxidation (e.g., 3% H₂O₂) start->oxidative thermal Thermal Stress (e.g., 80°C, dry heat) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze Samples by Stability-Indicating Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize Degradants (e.g., LC-MS) analysis->characterization

Caption: A typical workflow for conducting forced degradation studies.

Diagram 3: Excipient Compatibility Screening Process

Excipient Compatibility Screening start Select Excipients (Fillers, Binders, etc.) prepare Prepare Binary Mixtures (API + Excipient) start->prepare stress Store under Accelerated Conditions (e.g., 40°C/75% RH) prepare->stress analyze Analyze at Time Points (e.g., 1, 2, 4 weeks) stress->analyze evaluate Evaluate for Degradation (Purity, Appearance) analyze->evaluate compatible Compatible Excipients evaluate->compatible No significant degradation incompatible Incompatible Excipients (Further Investigation) evaluate->incompatible Significant degradation

Caption: A systematic process for evaluating API-excipient compatibility.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride: A Focus on Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridone Core

The 6-oxo-1,6-dihydropyridine, or pyridone, scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, making it a versatile building block for designing compounds with specific biological activities. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. This guide provides a comprehensive overview of the common and innovative starting materials for the synthesis of its hydrochloride salt, with a focus on the underlying chemical principles and practical considerations for laboratory and industrial applications.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride reveals several key disconnection points, suggesting a variety of potential starting materials and synthetic strategies. The core pyridone ring can be conceptually disassembled through pathways that highlight its formation from acyclic precursors.

G cluster_acyclic Acyclic Starting Materials cluster_heterocyclic Heterocyclic Starting Materials Target Methyl 6-oxo-1,6-dihydropyridine- 3-carboxylate HCl Acyclic Acyclic Precursors Target->Acyclic Ring Formation Heterocyclic Heterocyclic Precursors Target->Heterocyclic Ring Modification Enamines Enamines/ Enaminones Acyclic->Enamines Malonates Malonate Derivatives Acyclic->Malonates Ketoesters β-Ketoesters Acyclic->Ketoesters Alkynes Alkynes and Nitriles Acyclic->Alkynes Pyridines Substituted Pyridines Heterocyclic->Pyridines Pyrones Pyran-2-ones Heterocyclic->Pyrones Isoxazoles Isoxazoles Heterocyclic->Isoxazoles

Figure 1: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis from Acyclic Precursors via Cyclocondensation Reactions

The most common and versatile approach to the pyridone ring involves the cyclocondensation of acyclic precursors. These reactions typically build the ring in a single, often high-yielding, step.

The Guareschi-Thorpe Condensation and Related Reactions

The Guareschi-Thorpe reaction is a classic method for synthesizing 2-pyridones. It involves the condensation of a β-ketoester with cyanoacetamide or a related active methylene compound.

  • Starting Materials:

    • β-Ketoesters: Ethyl acetoacetate or dimethyl acetone-1,3-dicarboxylate are common choices.

    • Active Methylene Nitriles: Cyanoacetamide is frequently used.[1]

  • Mechanism: The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization and subsequent tautomerization to form the stable pyridone ring.

G Ketoester β-Ketoester Intermediate Knoevenagel Adduct Ketoester->Intermediate Base-catalyzed condensation Nitrile Active Methylene Nitrile Nitrile->Intermediate Pyridone 2-Pyridone Ring Intermediate->Pyridone Intramolecular cyclization

Figure 2: Generalized Guareschi-Thorpe condensation pathway.

  • Experimental Protocol (Illustrative):

    • Dissolve ethyl acetoacetate (1 equiv.) and ethyl cyanoacetate (1 equiv.) in ethanol.[2]

    • Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and acidify to precipitate the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis from Enamines and Enaminones

Enamines and enaminones are excellent precursors for pyridone synthesis due to their inherent nucleophilicity and electrophilicity.

  • Starting Materials:

    • Enamines: Derived from the reaction of a ketone with a secondary amine (e.g., morpholine, pyrrolidine).

    • Enaminones: β-Amino-α,β-unsaturated ketones, such as 4-(dimethylamino)but-3-en-2-one.

    • Michael Acceptors: Acrylonitrile, methyl acrylate, or malononitrile.

  • Reaction Principle: This approach involves a Michael addition of the enamine to a suitable Michael acceptor, followed by cyclization and elimination.

  • Key Advantages: This method offers a high degree of control over the substitution pattern of the final pyridone ring.

Multicomponent Reactions (MCRs)

MCRs provide a highly efficient route to complex molecules in a single step, minimizing waste and purification efforts.

  • Starting Materials:

    • Alkoxyallenes

    • Nitriles

    • Carboxylic acids[3]

  • Process: A multicomponent reaction of these starting materials yields β-methoxy-β-ketoenamides, which then undergo a cyclocondensation to form 4-hydroxypyridines.[3] This approach allows for the introduction of diverse substituents and even chiral side chains.[3]

Part 2: Synthesis from Heterocyclic Precursors

Existing heterocyclic rings can be chemically transformed into the desired pyridone structure. This approach is often used when specific substitution patterns are required.

Ring Transformation of Pyran-2-ones

Pyran-2-ones, such as dehydroacetic acid or triacetic acid lactone, can be converted to 2-pyridones by reaction with ammonia or primary amines.[4]

  • Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the lactone carbonyl, followed by ring-opening and subsequent intramolecular cyclization to form the lactam (pyridone) ring.[4]

G Pyranone Pyran-2-one Intermediate Ring-Opened Intermediate Pyranone->Intermediate Nucleophilic attack Amine Ammonia or Primary Amine Amine->Intermediate Pyridone 2-Pyridone Intermediate->Pyridone Intramolecular cyclization

Figure 3: Conversion of pyran-2-ones to 2-pyridones.

Modification of Substituted Pyridines

Readily available substituted pyridines can be functionalized to introduce the required oxo group and carboxylate moiety.

  • Starting Materials:

    • Halogenated pyridines (e.g., 2-chloropyridines, 2-bromopyridines).

    • Aminopyridines.

    • Hydroxypyridines (which exist in equilibrium with their pyridone tautomers).

  • Key Transformations:

    • Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide with a hydroxide or methoxide source.[5] This can sometimes require harsh reaction conditions.[5]

    • Hydrolysis of Halogenated Pyridines: A patent describes the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid from 2-chloro-5-trifluoromethylpyridine via hydrothermal reaction in water.[6]

    • Oxidation of Pyridinium Salts: Not a direct route to the target molecule but a related transformation.

Isoxazole Rearrangement

A more recent and elegant strategy involves the molybdenum-hexacarbonyl-mediated ring expansion of isoxazoles.[7][8]

  • Starting Materials:

    • Methyl 2-(isoxazol-5-yl)-3-oxopropanoates.[7][8]

  • Advantages: This method provides access to highly substituted 4-oxo-1,4-dihydropyridine-3-carboxylates, which are isomers of the target molecule but highlight the versatility of isoxazole chemistry in pyridine synthesis.[7][8]

Part 3: Comparative Analysis of Starting Materials

Starting Material ClassKey AdvantagesKey DisadvantagesTypical Yields
Acyclic Precursors (Cyclocondensation) High versatility, readily available starting materials, often one-pot reactions.May require careful control of reaction conditions to avoid side products.60-90%
Enamines/Enaminones Good control over substitution patterns.Enamines can be moisture-sensitive.70-95%
Pyran-2-ones Direct conversion to the pyridone core.Limited availability of substituted pyran-2-ones.50-80%
Substituted Pyridines Useful for specific substitution patterns.Can require harsh reaction conditions, potential for regioselectivity issues.Variable
Isoxazoles Access to highly substituted pyridones.Requires multi-step synthesis of the isoxazole precursor.70-90% (rearrangement step)

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of routes, each with its own set of advantages and limitations. The choice of starting materials is often dictated by the desired substitution pattern, scalability, and economic considerations. While classical cyclocondensation reactions remain a mainstay in the field, modern methods involving multicomponent reactions and heterocyclic ring transformations offer exciting opportunities for the efficient and diverse synthesis of this important scaffold. Future research will likely focus on the development of more sustainable and atom-economical methods, potentially leveraging biocatalysis and flow chemistry to further streamline the production of these valuable compounds.[9]

References

  • Baškovč, J., Dahmann, G., Golobič, A., Grošelj, U., Kočar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513–519. [Link]

  • Buccini, M. R., et al. (2022). o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis. Arkat USA. [Link]

  • Feng, S., He, X., Yu, G., Xia, Y., & Bai, D. (2004). PREPARATION OF METHYL 2-METHOXYCARBONYLMETHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATE. Organic Preparations and Procedures International, 36(2), 129-133. [Link]

  • Gorobets, N. Y., Sedash, Y. V., Shishkina, S. V., Shishkin, O. V., Yermolayev, S. A., & Desenko, S. M. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]

  • IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]

  • Kobyzhcha, N. I., Holovatiuk, V. M., Bezugly, Y. V., & Kashkovsky, V. I. (2013). Synthesis of new n,n'-disubstituted 5-spirocyclopenten-3-yl 2,4,6-trioxyhexahydropy-rimidines. Journal of Organic and Pharmaceutical Chemistry, 11(4(44)), 42-47. [Link]

  • Krauze, A., et al. (2025). SYNTHESIS AND PROPERTIES OF METHYL 4,6-DIARYL-2(3H)-THIOXO-l,4-DIHYDROPYRIDINE-3-CARBOXYLATES. ResearchGate. [Link]

  • Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 1-7. [Link]

  • Shawali, A. S., et al. (2018). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. [Link]

  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(8). [Link]

  • Trofimov, A. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Tunoori, A. R., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry, 7, 965-973. [Link]

  • Unknown. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. [Link]

  • Unknown. (n.d.). Pyridines from Biomass. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Unknown. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate. [Link]

  • Unknown. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. NIH. [Link]

  • CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. (n.d.).

Sources

"Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" potential biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Targets of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride

Executive Summary

This compound belongs to the dihydropyridine (DHP) class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1] While the 1,4-dihydropyridine core is famously associated with L-type calcium channel modulation, the structural nuances of this 1,6-dihydropyridine derivative suggest a broader and potentially novel range of biological interactions. This guide synthesizes evidence from structurally analogous compounds to postulate and prioritize potential biological targets, providing a strategic framework for researchers and drug development professionals. We explore primary target hypotheses centered on ion channels and inflammatory signaling pathways, supported by detailed, actionable protocols for experimental validation. Secondary targets, inferred from related heterocyclic systems, are also discussed to provide a comprehensive landscape for future investigation. The overarching goal is to furnish a robust, evidence-based roadmap for elucidating the mechanism of action of this compound.

Introduction to a Privileged Scaffold

The Dihydropyridine Core: A Foundation of Pharmacological Diversity

The dihydropyridine nucleus is a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets to elicit a wide array of therapeutic effects.[1] The most prominent members, 1,4-dihydropyridines like Nifedipine, are cornerstone therapies for cardiovascular diseases due to their potent blockade of L-type calcium channels.[2][3] However, extensive research has demonstrated that modifications to the DHP ring and its substituents can unlock a vast pharmacological potential, including antitubercular, antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2][4]

Chemical Structure of the Compound of Interest

The subject of this guide is this compound. Its structure features a pyridinone ring, which distinguishes it from the classic 1,4-DHP calcium channel blockers. The placement of the oxo group at the 6-position and the carboxylate at the 3-position are key determinants of its potential interactions.

Structure:

  • Core: 1,6-dihydropyridine

  • Key Substituents:

    • Methyl ester (-COOCH₃) at position 3

    • Oxo group (=O) at position 6

  • Form: Hydrochloride salt, enhancing solubility.

The Rationale for Target Identification

Elucidating the biological targets of a novel compound is the most critical step in the drug discovery pipeline. It transforms a molecule from a chemical entity into a potential therapeutic agent. For this compound, a precise understanding of its molecular targets will:

  • Define its therapeutic potential: Is it a cardiovascular agent, an anti-inflammatory drug, or something entirely new?

  • Enable rational optimization: Structure-activity relationship (SAR) studies can be designed to enhance potency and selectivity for the identified target.

  • Predict potential side effects: Off-target interactions can be anticipated and mitigated early in development.

Primary Hypothesized Targets: Ion Channel Modulation

The DHP scaffold's historical association with ion channels makes this target class the primary avenue of investigation.

L-type Calcium Channels: The Canonical DHP Target

Despite structural differences from classical 1,4-DHPs, the possibility of interaction with L-type calcium channels cannot be dismissed. Many DHP derivatives have been synthesized and tested as calcium channel modulators, demonstrating both antagonist (blocker) and agonist (activator) properties.[5][6] The compound's interaction could be at the same binding site as nifedipine or at an allosteric site, leading to a modulatory effect.

Potassium Channels: An Emerging Role for DHPs

Certain DHP derivatives have been shown to act as potassium channel openers.[3] This activity is particularly relevant for smooth muscle relaxation and could represent an alternative or complementary mechanism for cardiovascular effects.

Experimental Validation Workflow: Ion Channel Activity

A sequential and multi-faceted approach is required to definitively confirm and characterize ion channel activity.

This is the gold-standard technique for assessing direct modulation of ion channel function.

  • Cell Preparation: Utilize a cell line stably expressing the human L-type calcium channel (e.g., HEK293-CaV1.2) or primary cells like vascular smooth muscle cells.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration. Use a barium-based extracellular solution to isolate calcium channel currents and a cesium-based intracellular solution to block potassium currents.

  • Voltage Protocol: Apply a depolarizing voltage step (e.g., from -80 mV to +10 mV) to elicit an inward Ba²⁺ current through the L-type channels.

  • Compound Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.

  • Data Analysis: Measure the peak current amplitude at each concentration. A reduction in current indicates channel blockade, while an increase suggests agonism. Plot the concentration-response curve to determine the IC₅₀ or EC₅₀ value.

Causality Note: The patch-clamp technique provides direct evidence of functional channel modulation with high temporal resolution, making it the definitive assay for confirming a mechanism of action.

This assay determines if the compound binds to the L-type calcium channel, specifically at the DHP binding site.

  • Membrane Preparation: Prepare membrane fractions from tissue rich in L-type calcium channels (e.g., rat heart or brain cortex).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled DHP antagonist (e.g., [³H]-nitrendipine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: A decrease in radioactivity with increasing test compound concentration indicates displacement of the radioligand. Calculate the inhibition constant (Ki) to quantify binding affinity.

Validation Note: Combining a positive result from the binding assay with functional data from electrophysiology provides a self-validating system, confirming both physical interaction and functional consequence.

Ion_Channel_Workflow cluster_functional Functional Validation cluster_binding Binding Validation cell_prep Prepare Cells (e.g., HEK293-CaV1.2) patch_clamp Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp Step 1 analysis_func Analyze Current (IC50 / EC50) patch_clamp->analysis_func Step 2 conclusion Target Confirmed: Ion Channel Modulator analysis_func->conclusion mem_prep Prepare Membranes (e.g., Rat Heart) binding_assay Competitive Radioligand Binding Assay ([3H]-Nitrendipine) mem_prep->binding_assay Step 1 analysis_bind Analyze Displacement (Ki) binding_assay->analysis_bind Step 2 analysis_bind->conclusion start Test Compound start->cell_prep start->mem_prep

Caption: Experimental workflow for validating ion channel targets.

Secondary Hypothesized Targets: Inflammatory Signaling

Evidence from structurally related pyridinone and pyridazine compounds points strongly towards anti-inflammatory activity.

AP-1 Inhibition and COX-2 Downregulation

A near-identical analogue, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a known inhibitor of Activator Protein-1 (AP-1) and a downregulator of Cyclooxygenase-2 (COX-2) expression.[7] AP-1 is a transcription factor that plays a crucial role in inflammation and immunity. COX-2 is a key enzyme responsible for the synthesis of pro-inflammatory prostaglandins. It is highly plausible that the methyl ester acts as a prodrug, being hydrolyzed in vivo to this active carboxylic acid, or that it possesses similar activity itself.

JNK2 and the NF-κB/MAPK Pathway

Analogues featuring a 6-oxo-dihydropyridazine core have been shown to exert anti-inflammatory effects by targeting JNK2 and inhibiting the downstream NF-κB and MAPK signaling pathways.[8] These pathways are central hubs in the inflammatory response, controlling the production of cytokines like TNF-α and IL-6.

Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 JNK2 JNK2 TLR4->JNK2 IKK IKK TLR4->IKK AP1 AP-1 JNK2->AP1 COX2 COX-2 Gene Expression AP1->COX2 Cytokines Cytokine Genes (TNF-α, IL-6) AP1->Cytokines NFkB NF-κB IKK->NFkB NFkB->Cytokines TargetCompound Methyl 6-oxo-1,6- dihydropyridine- 3-carboxylate TargetCompound->JNK2 Inhibition? TargetCompound->AP1 Inhibition? Inflammation Inflammation COX2->Inflammation Cytokines->Inflammation

Caption: Hypothesized inhibition of inflammatory signaling pathways.

Experimental Validation Workflow: Anti-inflammatory Activity

This assay directly measures the ability of the compound to inhibit AP-1 or NF-κB transcriptional activity.

  • Cell Transfection: Transfect a suitable cell line (e.g., RAW 264.7 macrophages) with a plasmid containing a luciferase reporter gene under the control of an AP-1 or NF-κB response element.

  • Pre-treatment: Treat the transfected cells with the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS).

  • Lysis and Measurement: After several hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: A dose-dependent decrease in luciferase signal relative to the LPS-only control indicates inhibition of the transcription factor.

This method visualizes the effect of the compound on key signaling proteins.

  • Cell Culture and Treatment: Culture cells (e.g., J774A.1 or THP-1) and pre-treat with the compound, followed by LPS stimulation.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block non-specific binding sites on the membrane using BSA or non-fat milk.

    • Primary Antibody: Incubate with primary antibodies specific for total JNK, phosphorylated-JNK (p-JNK), and COX-2. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and image the resulting bands.

  • Analysis: Quantify band intensity. A decrease in the ratio of p-JNK/JNK or a reduction in COX-2 levels indicates pathway inhibition.

Other Potential Target Classes

The chemical space of DHP-related structures is vast, suggesting other plausible targets.

  • Thyroid Hormone Receptor β (THR-β): Pyridazinone derivatives have been identified as highly selective THR-β agonists, which are being explored for treating dyslipidemia.[9] Given the structural similarities (oxo group, six-membered ring), this target warrants investigation, particularly if metabolic effects are observed.

  • Viral DNA Polymerases: Thieno[3,2-b]pyridine-6-carboxamides are potent inhibitors of herpesvirus DNA polymerase.[10] This suggests a potential for antiviral activity, which could be explored in relevant viral replication assays.

  • Antitubercular Targets: The broader DHP class has shown promise as antitubercular agents.[4] Screening against Mycobacterium tuberculosis could reveal activity against specific bacterial enzymes.

Summary and Future Directions

The available evidence strongly suggests that this compound is a promising bioactive molecule with high potential as a modulator of inflammatory pathways and/or ion channels.

Potential Target Class Key Specific Targets Supporting Evidence Priority
Inflammatory Signaling AP-1, JNK2, COX-2, NF-κBStrong evidence from structurally near-identical analogues.[7][8]High
Ion Channels L-type Calcium Channels, K⁺ ChannelsCanonical target class for the broader DHP scaffold.[3][5]High
Nuclear Receptors Thyroid Hormone Receptor β (THR-β)Evidence from related pyridazinone heterocycles.Medium
Viral/Bacterial Enzymes Viral DNA Polymerase, Mycobacterial TargetsEvidence from related heterocyclic systems.[10]Medium

Future Directions:

  • Execution of Validation Workflows: Systematically perform the outlined in vitro experiments to confirm primary targets.

  • In Silico Modeling: Conduct molecular docking studies of the compound against the crystal structures of high-priority targets (e.g., JNK2, AP-1 fos/jun heterodimer, CaV1.2) to predict binding modes and guide SAR.

  • ADME/Tox Profiling: Perform preliminary in vitro absorption, distribution, metabolism, excretion, and toxicity assays to assess the compound's drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to identify the key structural motifs responsible for biological activity and to optimize potency and selectivity.[11]

This structured approach, grounded in evidence from related chemical matter, provides a clear and efficient path to uncovering the full therapeutic potential of this compound.

References

  • Pathak, S., Jain, S., & Pratap, A. (2024). A Review on Synthesis and Biological Potential of Dihydropyridines. Letters in Drug Design & Discovery, 21(1), 15-33. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkM2tER5Ub94aeuQdw169f-J5h-2QR9ZfiNBDWA2OdDVJUHetY8kgoXLbOfOzFK9H1gSd4EXdHPXBY0LLMOBOs3z1iPuITBZoXGisBU1L1k5fzKYRYW2jZR_kBJQz_JKu_naghb9srh7WAgQJTPUzJBqyzbr92WRA3FppGfcg68GkGaQZL-dDXBeEC_idUEHY=]
  • Kumar, A., et al. (n.d.). Design, Synthesis, and Biological Evaluation of 1,4-dihydropyridine Derivatives as Potent Antitubercular Agents. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6nd3s-prCKdwDL_DflHibv1yAb_un5dwsXC7ynoXxuy1iiGHdYP1og6KFaIS_X3W5EYfC3GBKhs64L6HA6hqxhPN3x_-lgs_zueOezvbBoe_PdNz-BU_zSYYyfdAkJWvKoZWK]
  • The Pharma Innovation Journal. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3uyQW2SiXS1LBax4AAMi2NHWTVggDCO0QPbwi7fZyYoIHtVa7_ItAw6oHNOj6sqtUDMQH67A7lFBvCqZi7N33dAjCZaEmpf_REjMvPY6jhR-WWX4tWGISpgGv_MdSnrtjKlPVKbFzlvLr4qHbTDjckMaOV0NWw_kx3A0J2gMlOhmgZ-as1EhZ3MLbcA==]
  • Kus, C., et al. (n.d.). Synthesis and Biological Evaluation of New Tricyclic Dihydropyridine Based Derivatives on Potassium Channels. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVQoVPh_AKPe1KukIDuiOo8_4b_tSgLK-s8ODAUaLupLLbyFSBR0GSfb2ePvxIjGoYMRaFVjUuy_CjwrKw2M2YKsr9ilMYRXKoufaN18g2HA3NZHv0AlIXP_zcqCY-8jOffEJyLE83Jmay8mk=]
  • Jorjania, M., et al. (n.d.). Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. Brieflands. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPVKYm130sODkIMMFDYITqqNWaOWy2dxnpMfc6pXXhwGQ0HFDoVoVBey1cIQfFNPx8dQrtxs6ExVEPFWEa8gGXcTg9-bhHKD5yiw1DL_b9hJknM2LAL8s9Myo-60SyANrTbicmsbhUxyLv0kMg_ABukXKV]
  • ResearchGate. (n.d.). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFETchWMh42y1Tk1Fheh-hD7RX8JS525TXr9t1EBaoLyBG8NEHmd-W_QNSGib5RkZmSWuhWAJ2CKOLVN12ps-UPjgwTImXv3mhuE9qjs2r5kuJ6o8WUQkDRlDOxRgaNeVuc8ok-kFwo_zTzTfgKOxrlmxp3nCjSn6sbXJrvPNk4lgr4B343cYtjxaoLuhU7PaYwB_1aOwZtXaloQLIy-Att-8jfR9IZzIhXf6zKoLh0GoycXnkAqm3Hikm-FStXxKuQVarLHZrKpvuE3YOnuWtTh_B0GqME1U3VNm0w-6Li1QV079gXc24VtuDjKHELbcFAsZVohN8koj098r9g3X19Ln1SbCMjxPCu-8EhIp8zfigI3MpDvCkz-kureEBRKstJxL9gudcaGbm4NU-rSprKfoHiVKI5Pw==]
  • MedChemExpress. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibitor. MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTQS2ryKrrkc4FM-CQVXiD-HcbIXGPSZnARH0ghAx5EUWgVd-Tzzo583cLAwnKqB4SmPid-HbHc5IbSAq8ity9Cd3Ff4OfCtkAUxBEwQRxg-ekrM_2-lBsJwrtzfYEa02KGy0jMEMj1BJJ_IvGLhbq9JkxHCHK9OhorpBerazYGJQsiLCdgcUKYUFD9jyajRsQeMs=]
  • Bakulev, V. A., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhhbtC4NQcgQmLKVr893FSsM4mNDqbASC0x0Z8wBWxgNCe5UIMqniXLlI1CUKbZzxmHE_O5_GomjZdXgsz7OsoT_g0HuYINAV7O2P9Y2wUwbDBErPi2Pqme3FjoDqpSC3zFwGN]
  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6OJq0VDBDWAsfzcBDRq-px0BtYRg4ibrd5FsUOsgPiHtphfLYN770_vWCyE9Bi9o7wsMQ16QPDOqf7JVtU0quI7KAUt5VvMJ6e-x2VHGAeahVPLbqH1vLbXLd7h-iQkG2z2EPgn1LF1zKLXIWFDCFwrKJoq-06jI1DvBjoFMtz4YMd0t0ykBpo7SXNxnVXGGb8S2AA==]
  • Kelly, T. A., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGalJMUUNiepndkY5mvcC5mxNIbPUvKOPob_0-_U7fUrtZ0k3llu4mSsN4n_CPy2zL1fHMLsLC3zOZR29ipv4rIBDsGYkHPNUOD0JrBawbC9em7egzTIDHcK97_uH5Z3N12EnFB]

  • Trimarco, V., et al. (1995). Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLxPiXqodAfWh6C4g8syMuS8EUJItIxcSP6C6OilNzzEAYp-uG5LrX2FGPgRBgz-nRcNsKPvaX4xR6-5bwVu45PUAtvYyGdCypOWV_t3hpVvgGIj4EQvjk5e9NshtGFWnvKwc=]
  • Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & Medicinal Chemistry Letters, 17(14), 3840-4. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAhFglECFSb5Oyq6orO66hjsgMkfqcpR3ESAMKB2HqfuzfNiCuUfQspGbfv_ky3jtezrkF0fShBpO2cf_3s-l4rOln7Cp487EKVuQJFlMxYVnlFnrmHiKXoXb207M1hEjxw3Dg]
  • Josyula, V. R., et al. (1995). Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7MCqBKQH_YTI75ciL7QSwqNIM4OguZZttMPb01rkXC-gXOIogZ4RYo67iQGy9q5_GhpgZ9tobgqNpdR3SXkzqdFIz1nBKARgFp1lB2vDHi45xfYI73TKyZr0HXOtlG5hTbng=]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridone scaffold is a core component in numerous biologically active compounds, and this guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic method.[1][2]

Introduction and Strategic Overview

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (also known as Methyl 6-hydroxynicotinate) is a pyridone derivative, a class of compounds that exhibits a wide range of biological activities and is of sustained interest in pharmaceutical research.[1][3] Pyridine carboxylic acid isomers and their derivatives have historically led to a plethora of drugs for various diseases.[4] The title compound serves as a versatile intermediate for creating more complex molecules, particularly in the development of enzyme inhibitors and other therapeutic agents.[4][5]

The synthetic strategy detailed herein is a multi-step process commencing from readily available starting materials. The core of this synthesis involves the construction of the 6-hydroxynicotinic acid backbone, followed by esterification to yield the methyl ester, and finally, conversion to its hydrochloride salt to improve stability and handling. This approach is favored for its reliability and scalability.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages:

  • Stage 1: Synthesis of the precursor, 6-Hydroxynicotinic Acid, starting from Coumalic Acid.

  • Stage 2: Fischer-Speier esterification of 6-Hydroxynicotinic Acid to yield the target methyl ester.

  • Stage 3: Formation of the hydrochloride salt for enhanced stability and solubility.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of 6-Hydroxynicotinic Acid

This stage is a two-step process that first creates Methyl Coumalate, which is then converted to 6-Hydroxynicotinic Acid.

Part A: Preparation of Methyl Coumalate

  • Principle: This reaction is an acid-catalyzed esterification of coumalic acid using methanol. Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent, driving the equilibrium towards the product.[6][7]

  • Reagents and Materials:

    • Coumalic acid (pulverized)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Methanol (MeOH)

    • Anhydrous Sodium Carbonate (Na₂CO₃)

    • Round-bottom flask (500 mL), magnetic stirrer, ice bath, heating mantle.

  • Protocol:

    • In a 500 mL round-bottom flask, carefully add 139 mL of concentrated sulfuric acid.

    • While swirling and cooling in an ice bath, add 50 g (0.36 mol) of pulverized coumalic acid in small portions. Maintain the temperature between 20°C and 30°C.[6][7]

    • Once the addition is complete, add 70 mL of methanol dropwise, ensuring the temperature does not exceed 35°C.[6]

    • Heat the mixture on a steam bath for 1.5 hours.[7]

    • Cool the reaction mixture to approximately 40°C and pour it slowly into 800 mL of an ice-water slurry with vigorous stirring.

    • Neutralize the solution by adding anhydrous sodium carbonate in small portions until the mixture is slightly alkaline.[8]

    • Collect the precipitated solid by filtration. Wash the crude product with four 100 mL portions of cold water to remove inorganic salts.[8]

    • Air-dry the product overnight. The expected yield of crude methyl coumalate is 17.5–24.5 g (32–45%). This product is typically pure enough for the next step.[6]

Part B: Preparation of 6-Hydroxynicotinic Acid

  • Principle: Methyl coumalate undergoes a ring-opening and subsequent recyclization reaction in the presence of ammonia to form the pyridine ring. The reaction is driven to completion by heating with sodium hydroxide.[7] Acidification then precipitates the desired product.

  • Reagents and Materials:

    • Methyl Coumalate (from Part A)

    • Ammonium Hydroxide (14%)

    • Sodium Hydroxide (NaOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Beakers (500 mL, 2 L), magnetic stirrer, ice bath.

  • Protocol:

    • In a 500 mL beaker cooled in an ice bath, place 117 mL of 14% ammonium hydroxide.

    • With continuous stirring, add 45 g (0.29 mol) of methyl coumalate over 10 minutes, keeping the solution temperature below 20°C.[6][8]

    • Continue stirring for an additional 45 minutes at approximately 20°C.[6]

    • In a separate 2 L beaker, prepare a solution of 600 mL of approximately 17% aqueous sodium hydroxide and heat it almost to boiling.[6]

    • Add the ammoniacal solution from step 3 to the hot sodium hydroxide solution and heat rapidly to a vigorous boil for 5 minutes.[8]

    • Cool the stirred solution in an ice bath to room temperature.

    • While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic, which will precipitate the product.[8]

    • After stirring in the ice bath for one hour, collect the bright yellow, microcrystalline solid by filtration.[7][8]

    • Wash the product twice with cold water and dry at 80°C. The expected yield of 6-hydroxynicotinic acid is 29–37 g (72–91%).[6]

Stage 2: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
  • Principle: This is a standard Fischer-Speier esterification where the carboxylic acid is heated with an excess of alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid). The excess methanol helps to shift the equilibrium towards the formation of the ester.

  • Reagents and Materials:

    • 6-Hydroxynicotinic Acid (from Stage 1)

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid

    • Round-bottom flask, reflux condenser, heating mantle, rotary evaporator.

  • Protocol:

    • To a round-bottom flask, add 6-hydroxynicotinic acid (e.g., 10.0 g, 71.9 mmol) and methanol (150 mL).

    • Slowly and carefully add concentrated sulfuric acid (e.g., 7.5 mL, 140 mmol) to the mixture while cooling in an ice bath.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding it to a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography on silica gel if necessary.

Stage 3: Preparation of Hydrochloride Salt
  • Principle: The basic nitrogen atom on the pyridine ring is protonated by hydrochloric acid to form the corresponding hydrochloride salt. This is often done to improve the compound's crystallinity, stability, and solubility in aqueous media.

  • Reagents and Materials:

    • Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (from Stage 2)

    • Anhydrous Diethyl Ether or Dichloromethane

    • Hydrogen Chloride solution (e.g., 2M in diethyl ether)

    • Beaker or flask, magnetic stirrer, filtration apparatus.

  • Protocol:

    • Dissolve the purified methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a minimal amount of a suitable anhydrous solvent like diethyl ether or dichloromethane.

    • While stirring, add a solution of hydrogen chloride in diethyl ether dropwise until precipitation is complete.

    • Continue stirring for an additional 30 minutes at room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

    • Dry the final product, this compound, under vacuum.

Quantitative Data and Characterization

Table 1: Summary of Reagents
ReagentFormulaMolar Mass ( g/mol )RoleStage
Coumalic AcidC₆H₄O₄140.09Starting Material1A
Sulfuric AcidH₂SO₄98.08Catalyst/Dehydrant1A, 2
MethanolCH₃OH32.04Reagent/Solvent1A, 2
Ammonium HydroxideNH₄OH35.04Nitrogen Source1B
Sodium HydroxideNaOH40.00Base1B
Hydrochloric AcidHCl36.46Acid/Salt Former1B, 3
Table 2: Expected Product Characterization
CompoundAppearanceM.P. (°C)Expected ¹H NMR (DMSO-d₆, δ ppm)
6-Hydroxynicotinic acidBright yellow solid299-300 (dec.)~12.0 (br s, 1H), ~8.0 (d, 1H), ~7.8 (d, 1H), ~6.3 (dd, 1H)
Methyl 6-oxo-1,6-dihydropyridine-3-carboxylateWhite/off-white solid~150-155~12.1 (br s, 1H), ~8.1 (d, 1H), ~7.9 (d, 1H), ~6.4 (dd, 1H), ~3.8 (s, 3H)

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Safety and Handling Precautions

Working with pyridine derivatives and strong acids/bases requires strict adherence to safety protocols.[9][10][11][12][13]

  • Ventilation: All procedures should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and pyridine fumes.[9][13]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate gloves (nitrile or neoprene are recommended).[9][13]

  • Handling Strong Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with extreme care, and always add acid to water, never the reverse.

  • Fire Safety: Pyridine and organic solvents like diethyl ether are flammable. Keep them away from heat, sparks, and open flames.[11] Ensure proper grounding of equipment to prevent static discharge.[12]

  • Spill and Exposure: In case of skin contact, immediately flush the affected area with water for at least 15 minutes.[9][13] For eye contact, rinse with copious amounts of water and seek immediate medical attention.[13] Have appropriate spill kits readily available.

Mechanistic Insights: Pyridone Formation

The conversion of methyl coumalate to the 6-hydroxypyridone ring is a key transformation. It proceeds through a series of nucleophilic additions, ring-opening, and a final intramolecular condensation (cyclization).

G cluster_0 Mechanism of 6-Hydroxynicotinic Acid Formation A Methyl Coumalate B Ring-Opened Intermediate A->B 1. NH3 addition (Michael Addition) C Amide Intermediate B->C Ring Opening D Enamine Tautomer C->D Tautomerization E 6-Hydroxynicotinic Acid D->E Intramolecular Cyclization & Dehydration

Caption: Simplified mechanism for the formation of the pyridone ring.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • National Institutes of Health. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Available from: [Link]

  • Pentachemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available from: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • National Institutes of Health. Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. 1,2-Dihydropyridine via [3 + 3] cycloaddition reaction. Available from: [Link]

  • Scientia Iranica. Synthesis of 1, 4-dihydropyridines (DHP) catalyzed by trichloroisocyanuric acid (TCCA) in aqueous media. Available from: [Link]

  • ChemBK. 6-Hydroxy nicotinic acid methyl ester. Available from: [Link]

  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available from: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]

  • ACS Publications. (2024, January 10). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology. Available from: [Link]

  • PrepChem.com. Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester. Available from: [Link]

  • PrepChem.com. Synthesis of 6-hydroxynicotinic acid. Available from: [Link]

  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available from: [Link]

  • PubChem. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Available from: [Link]

  • HK Technical. (2021, July 9). To prepare 6-Hydroxy nicotinic acid from Coumalic acid. Available from: [Link]

  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • ResearchGate. Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Available from: [Link]

  • National Institutes of Health. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Available from: [Link]

  • RSC Publishing. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available from: [Link]

  • Asian Journal of Chemistry. (2016, February 29). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]

  • PubMed. (2023, August 29). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis of some pyridone derivatives. Available from: [Link]

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[9][10][14]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Available from: [Link]

  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • PubMed. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Available from: [Link]

  • PubMed. Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. Available from: [Link]

Sources

Application Notes and Protocols: Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, often referred to as methyl 6-hydroxynicotinate, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its 2-pyridone core is a common motif in a wide array of biologically active compounds. The hydrochloride salt of this compound provides a stable, crystalline solid that is often preferred for storage and handling. This guide provides an in-depth exploration of the synthesis and key reaction protocols for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, offering researchers and drug development professionals a practical resource for leveraging this valuable synthetic intermediate. Pyridine carboxylic acid isomers and their derivatives have historically led to the development of numerous therapeutic agents, and the ongoing research in this area highlights their potential for discovering new enzyme inhibitors[1].

Physicochemical Properties

A clear understanding of the physicochemical properties of the parent compound, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 66171-50-4[2][3][4]
Molecular Formula C₇H₇NO₃[2][4]
Molecular Weight 153.14 g/mol [2][4]
Appearance White to light yellow powder/crystal[3]
Melting Point 165.0 to 169.0 °C[3]
IUPAC Name methyl 6-oxo-1H-pyridine-3-carboxylate[5]
Synonyms 6-Hydroxynicotinic Acid Methyl Ester, Methyl 6-Hydroxy-3-pyridinecarboxylate[3][5]

Synthesis and Preparation

The hydrochloride salt is typically prepared from the free base, which itself is synthesized from 6-hydroxynicotinic acid.

Protocol 1: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol details the Fischer esterification of 6-hydroxynicotinic acid.

Workflow for Synthesis of the Free Base

A Suspend 6-hydroxynicotinic acid in Methanol B Add concentrated Sulfuric Acid A->B Catalyst C Reflux for 16 hours B->C Heat D Cool and partially neutralize with Sodium Bicarbonate C->D E Evaporate Methanol D->E F Add water and adjust pH to 7 E->F G Extract with Dichloromethane F->G Workup H Dry organic phase and evaporate solvent G->H I Dry the solid product under vacuum H->I

Caption: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

Step-by-Step Procedure:

  • Suspend 6-hydroxynicotinic acid (100 g, 719 mmol) in methanol (1 L) in a round-bottom flask equipped with a reflux condenser.[6]

  • Carefully add concentrated sulfuric acid (50 mL) to the suspension.[6]

  • Heat the reaction mixture to reflux and maintain for 16 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Slowly add sodium bicarbonate powder (45 g) to partially neutralize the acid.[6]

  • Remove the majority of the methanol under reduced pressure.[6]

  • Add water (1 L) to the residue and adjust the pH to 7 by the careful addition of a saturated sodium bicarbonate solution.[6]

  • Extract the aqueous suspension with dichloromethane (4 x 200 mL).[6]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[6]

  • Filter and concentrate the organic layer under reduced pressure to yield a solid.[6]

  • Dry the resulting solid in a vacuum oven at 50 °C for 1.5 hours to obtain methyl 6-hydroxynicotinate as a white solid (typical yield: ~75%).[6]

Protocol 2: Preparation of this compound

This protocol describes the formation of the hydrochloride salt from the free base.

Step-by-Step Procedure:

  • Dissolve the synthesized methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a minimal amount of anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Key Reaction Protocols

The utility of this compound lies in its reactivity at multiple positions, allowing for the generation of diverse chemical libraries.

Handling of the Hydrochloride Salt in Reactions

For reactions requiring the free base, the hydrochloride salt must be neutralized.

General Neutralization Protocol:

  • Suspend the hydrochloride salt in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Add an equivalent of a base (e.g., triethylamine, sodium bicarbonate) and stir until the solid dissolves, indicating the formation of the free base.

  • The resulting solution can be used directly in the subsequent reaction. Alternatively, the salt of the base (e.g., triethylammonium chloride) can be removed by filtration if it is insoluble.

Protocol 3: Hydrolysis to 6-Oxo-1,6-dihydropyridine-3-carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide coupling reactions.

Step-by-Step Procedure:

  • Dissolve methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a mixture of THF and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to pH ~3-4.

  • The carboxylic acid product will precipitate and can be collected by filtration, washed with cold water, and dried.

Protocol 4: Amide Coupling Reactions

The carboxylic acid obtained from hydrolysis can be coupled with a wide range of primary and secondary amines to generate a library of amides. This is a common strategy in diversity-oriented synthesis[7].

Workflow for Amide Coupling

cluster_0 Amide Synthesis A 6-Oxo-1,6-dihydropyridine-3-carboxylic acid B Dissolve in DMF A->B C Add Amine and Coupling Reagent (e.g., EDC, HATU) B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup and Extraction E->F G Purification (Chromatography/Crystallization) F->G H Final Amide Product G->H

Caption: General workflow for amide coupling.

Step-by-Step Procedure:

  • Dissolve 6-oxo-1,6-dihydropyridine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as DMF or dichloromethane.

  • Add the desired amine (1.1 equivalents).

  • Add a peptide coupling reagent such as EDC·HCl (1.5 equivalents) and an activator like DMAP (0.1 equivalents) or HATU (1.2 equivalents) with a base like DIPEA (2 equivalents).[8]

  • Stir the reaction mixture at room temperature for 3-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Protocol 5: N-Alkylation and N-Arylation

The nitrogen of the pyridone ring can be functionalized with various alkyl or aryl groups, providing another avenue for structural diversification.

General Procedure for N-Alkylation:

  • To a solution of methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent) in an appropriate solvent like DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (1.5-2 equivalents).

  • Add the alkylating agent (e.g., an alkyl halide or benzyl bromide) (1.1 equivalents).

  • Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Applications in Drug Discovery

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The functional handles on Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (the ester and the ring nitrogen) allow for the systematic exploration of structure-activity relationships (SAR). For example, the synthesis of various substituted pyridones has been explored for their potential as phytotoxic agents, which could lead to the development of new herbicides[9]. The introduction of a methyl group can have a profound impact on the pharmacokinetic and pharmacodynamic properties of a molecule, an effect often referred to as the "magic methyl" effect in drug design[10]. The ability to readily modify the core structure of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate makes it an invaluable tool for medicinal chemists aiming to optimize the properties of lead compounds.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex molecules. The protocols detailed in this guide provide a solid foundation for its use in a variety of synthetic transformations, including modifications at the ester, the ring nitrogen, and the pyridine ring itself. By leveraging these methods, researchers in drug discovery and related fields can efficiently generate libraries of novel compounds for biological screening and lead optimization.

References

  • Baškovč, J., Dahmann, G., Golobič, A., Grošelj, U., Kočar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. Available at: [Link]

  • de Souza, M. V. N., et al. (2012). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 17(10), 11986-11999. Available at: [Link]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Available at: [Link]

  • Patel, R. (n.d.). Radical Induced Ring Expansion of Tetramic Acids - Access to Anti-Fungal Agents. University of Bristol. Available at: [Link]

  • Kovalenko, S. M., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 788-797. Available at: [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(xiii), 23-30. Available at: [Link]

  • (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(8). Available at: [Link]

  • CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. (n.d.). Google Patents.
  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304-12323. Available at: [Link]

  • Deady, L. W., & Shanks, R. A. (1972). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 25(2), 431-435. Available at: [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. Available at: [Link]

  • de L. Leite, F. H. A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid. (n.d.). Google Patents.
  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(25), 6735-6742. Available at: [Link]

  • Gribble, G. W. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 27(13), 4065. Available at: [Link]

  • Lindsley, C. W., et al. (2016). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. ACS Chemical Neuroscience, 7(10), 1434-1445. Available at: [Link]

  • Wang, Y., et al. (2021). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Scientific Reports, 11(1), 1-8. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-methylnicotinate. Available at: [Link]

  • CP Lab Safety. (n.d.). Methyl 6-Hydroxynicotinate, min 97% (HPLC), 100 grams. Available at: [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the In Vitro Assay Development of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Bioactivity of a Novel Dihydropyridine Compound

The dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1][2][3] Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is a novel compound belonging to this class. While its specific biological targets are yet to be fully elucidated, related structures suggest a potential for modulating cellular signaling pathways. For instance, the similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of the transcription factor Activator Protein-1 (AP-1) and a downregulator of Cyclooxygenase-2 (COX-2) expression.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound. We present a two-stage approach:

  • A primary, broad-spectrum cell viability assay to determine the cytotoxic or cytostatic potential of the compound and establish a suitable concentration range for further experiments.

  • A secondary, target-focused reporter assay to investigate the hypothesis that this compound, like its structural analogs, modulates the AP-1 signaling pathway.

This guide emphasizes the rationale behind experimental choices, ensuring a robust and self-validating workflow for characterizing this novel chemical entity.

Part 1: Primary Screening - Cell Viability and Cytotoxicity Assessment

Rationale: Before investigating specific mechanisms, it is crucial to understand the general effect of a new compound on cell health.[5][6] A cytotoxicity assay provides a foundational dataset to determine the concentration range at which the compound exhibits biological activity, from subtle modulation to overt toxicity. This information is critical for designing subsequent, more specific assays and avoiding misleading results due to off-target cytotoxic effects. We will utilize a resazurin-based assay (e.g., CellTiter-Blue® or similar) due to its simplicity, high sensitivity, and non-lytic nature, which allows for multiplexing with other assays if needed.

Protocol 1: Resazurin-Based Cell Viability Assay

This protocol outlines the measurement of metabolically active cells, where the reduction of resazurin to the fluorescent resorufin by viable cells is quantified.

Materials:

  • This compound

  • Human cervical cancer cell line (HeLa) or other relevant cell line[1][2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Resazurin-based cell viability reagent

  • Doxorubicin or another known cytotoxic agent (positive control)

  • DMSO (vehicle control)

  • Sterile, clear-bottom 96-well microplates

  • Multichannel pipettes

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HeLa cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete medium to prepare working concentrations (e.g., 2X the final desired concentrations, ranging from 0.1 µM to 100 µM).

    • Prepare a similar dilution series for the positive control (e.g., Doxorubicin).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • After 24 hours of incubation, carefully remove the medium from the cells.

    • Add 100 µL of the prepared compound dilutions, positive control, vehicle control, or fresh medium (no-treatment control) to the respective wells in triplicate.

    • Incubate the plate for another 48-72 hours.

  • Resazurin Assay and Data Acquisition:

    • Following the treatment period, add 20 µL of the resazurin-based reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

Data Analysis and Presentation:

  • Average the fluorescence readings for the triplicate wells.

  • Subtract the average fluorescence of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the half-maximal inhibitory concentration (IC₅₀).[7]

Expected Results (Sample Data Table):

Compound Concentration (µM)Average Fluorescence (RFU)% Viability vs. Vehicle
Vehicle (0.1% DMSO)45,000100%
0.144,50098.9%
143,20096.0%
1035,10078.0%
5022,50050.0%
1009,00020.0%

From this data, an IC₅₀ of 50 µM can be determined. This value informs the concentration range for subsequent mechanistic studies, which should ideally be conducted at non-toxic concentrations (e.g., below 10 µM in this example).

Workflow Visualization: Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout cluster_analysis Data Analysis seed Seed 5,000 cells/well in 96-well plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add compound dilutions to cells incubate1->treat prep_cpd Prepare serial dilutions of test compound incubate2 Incubate 48-72h treat->incubate2 add_reagent Add Resazurin Reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Read Fluorescence (Ex: 560nm, Em: 590nm) incubate3->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the resazurin-based cell viability assay.

Part 2: Secondary Screening - AP-1 Reporter Gene Assay

Rationale: Based on the activity of a structurally similar compound, we hypothesize that this compound may inhibit the AP-1 signaling pathway.[4] To test this, we will use a luciferase reporter gene assay. This assay employs a plasmid containing a promoter with multiple AP-1 binding sites upstream of the firefly luciferase gene. If the compound inhibits AP-1, the activation of this promoter by a stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA) will be reduced, leading to a decrease in luciferase expression and light output. A constitutively expressed Renilla luciferase plasmid is co-transfected to normalize for transfection efficiency and cell number.

Protocol 2: Dual-Luciferase® AP-1 Reporter Assay

Materials:

  • HEK293T or another easily transfectable cell line

  • AP-1 luciferase reporter plasmid (e.g., pGL4.44[luc2P/AP1 RE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well microplates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the AP-1 reporter plasmid (e.g., 100 ng) and the Renilla control plasmid (e.g., 10 ng) with the transfection reagent in serum-free medium.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from Protocol 1).

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Stimulate the cells by adding PMA to a final concentration of 50 ng/mL to all wells except the "unstimulated" control.

    • Include "stimulated vehicle control" wells (PMA + DMSO).

    • Incubate for an additional 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

    • Following the Dual-Luciferase® system protocol, add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (luminescence).

    • Immediately after, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.

Data Analysis and Presentation:

  • For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalizes the AP-1 reporter activity.

  • Calculate the percentage of AP-1 inhibition for each compound concentration relative to the "stimulated vehicle control" (which is set to 0% inhibition or 100% activity).

    • % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Unstimulated) / (Ratio_Stimulated_Vehicle - Ratio_Unstimulated)])

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Expected Results (Sample Data Table):

Compound Conc. (µM)Normalized Luciferase Ratio% Inhibition of AP-1 Activity
Unstimulated5.0N/A
Stimulated Vehicle100.00%
0.0195.54.7%
0.175.026.3%
152.550.0%
1015.089.5%

This data would indicate an IC₅₀ of 1 µM for the inhibition of AP-1 activity.

Signaling Pathway and Assay Principle Visualization

G cluster_pathway Cellular Signaling Pathway cluster_reporter Reporter Assay Principle PMA PMA (Stimulant) PKC PKC PMA->PKC MAPK MAPK Cascade PKC->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 AP1_RE AP-1 Response Element (Promoter) AP1->AP1_RE Binds & Activates Luc Luciferase Gene AP1_RE->Luc Luciferin Luciferin + ATP Luc->Luciferin Expresses Light Light Output Luciferin->Light Catalyzes TestCpd Test Compound (M6O-DPC) TestCpd->AP1 Inhibits

Caption: AP-1 signaling pathway and the principle of the reporter assay.

Conclusion and Future Directions

This application note provides a robust, two-tiered framework for the initial in vitro characterization of this compound. The primary cell viability assay is essential for defining the compound's therapeutic window, while the secondary AP-1 reporter assay offers a direct method to test a specific, plausible mechanism of action.

Positive results from these assays would warrant further investigation, including:

  • Orthogonal Assays: Confirming the downregulation of AP-1 target genes (like COX-2) via qPCR or Western blot.

  • Enzyme Inhibition Assays: If a specific kinase in the upstream MAPK cascade is suspected, direct biochemical assays (e.g., using Fluorescence Polarization or HTRF) could be developed.[8][9][10][11]

  • Broader Profiling: Screening the compound against a panel of kinases or transcription factors to determine its selectivity.

By following this logical and scientifically grounded approach, researchers can efficiently and accurately elucidate the biological activity of this and other novel compounds, paving the way for further drug development efforts.

References

Application Notes & Protocols: Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinone Core

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures.[1] Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is one such pivotal scaffold. Its structure, a hybrid of a pyridinone ring and a reactive carboxylate ester, presents multiple handles for diversification, making it an exceptionally valuable precursor for generating libraries of novel compounds.[2]

The 1,6-dihydropyridin-6-one (or 2-pyridone) motif is a "privileged scaffold," frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[3][4][5] Its ability to participate in hydrogen bonding and its bioisosteric relationship with other functional groups contribute to its prevalence in drug design.[6] This guide provides an in-depth exploration of this compound, detailing its properties, key synthetic transformations, and step-by-step protocols designed for practical application in a research setting.

Physicochemical Profile and Handling

The compound is typically supplied as its hydrochloride salt to improve stability and handling. The protonated form can influence its solubility and reactivity, a factor that must be considered during experimental design.

PropertyValueReference
Chemical Name Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate[7]
Synonyms Methyl 6-hydroxynicotinate, 6-Oxo-1,6-dihydropyridine-3-carboxylic acid methyl ester[7]
CAS Number 66171-50-4[7]
Molecular Formula C₇H₇NO₃[7]
Molecular Weight 153.14 g/mol [7]
Appearance Off-white to pale yellow solid
Melting Point 166-170 °C[7]

Storage and Safety:

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The hydrochloride salt may be hygroscopic; storage in a desiccator is recommended.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. May cause skin, eye, and respiratory irritation.

Core Synthetic Transformations and Protocols

The true utility of this building block lies in its capacity for sequential and regioselective functionalization at three key positions: the ring nitrogen (N1), the ester at C3, and the C4 position of the pyridinone ring.

G cluster_0 Key Functionalization Sites main Methyl 6-oxo-1,6-dihydropyridine- 3-carboxylate N1 N-Alkylation / N-Arylation main->N1 N1 Position C3 Ester Hydrolysis -> Amidation main->C3 C3 Position (Ester) C4 Halogenation -> Cross-Coupling main->C4 C4 Position (Ring)

Caption: Key sites for synthetic diversification on the pyridinone scaffold.

Protocol 1: N-Alkylation of the Pyridinone Ring

Functionalization of the ring nitrogen is often the first step in a synthetic sequence, introducing a key element of diversity. Standard Williamson ether synthesis conditions are not applicable; instead, base-mediated alkylation is the method of choice.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is sufficient to deprotonate the pyridinone nitrogen (pKa ~11) without promoting hydrolysis of the methyl ester. Stronger bases like sodium hydride could lead to side reactions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: Mild heating (50-80 °C) is typically required to drive the reaction to completion at a reasonable rate without causing decomposition.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add potassium carbonate (K₂CO₃, 2.5 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.2 eq).

  • Solvent: Add anhydrous DMF (or MeCN) to achieve a concentration of ~0.1 M.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the N-alkylated product.

G start Reactants (Pyridinone, K₂CO₃, R-X) reaction Heat in DMF (60 °C, 4-12h) start->reaction workup Aqueous Work-up (EtOAc/H₂O Extraction) reaction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: Workflow for N-Alkylation of the pyridinone building block.

Protocol 2: Ester Hydrolysis and Solution-Phase Amidation

The methyl ester at the C3 position is a versatile handle for creating amide libraries, a common strategy in drug development to modulate solubility, cell permeability, and target engagement.[2] This is a two-step process involving hydrolysis followed by amide coupling.

Step 2A: Saponification (Ester Hydrolysis)

Causality Behind Experimental Choices:

  • Reagent: Lithium hydroxide (LiOH) is a preferred base for hydrolysis as it minimizes side reactions compared to NaOH or KOH in sensitive substrates.

  • Solvent System: A mixture of THF/Methanol/Water ensures solubility for both the nonpolar organic substrate and the ionic hydroxide, creating a homogenous reaction environment for efficient hydrolysis.

Step-by-Step Methodology:

  • Setup: Dissolve the N-substituted methyl ester (from Protocol 1, 1.0 eq) in a mixture of THF, Methanol, and Water (e.g., 3:1:1 ratio).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC/LC-MS until all starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Remove the organic solvents (THF, Methanol) under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to pH ~2-3 using 1M HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.

Step 2B: Amide Coupling

Causality Behind Experimental Choices:

  • Coupling Agents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suppress racemization.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed and facilitate the reaction without competing as a nucleophile.

Step-by-Step Methodology:

  • Setup: To a solution of the carboxylic acid (from Step 2A, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Reaction: Continue stirring at room temperature until the reaction is complete as monitored by LC-MS (typically 2-16 hours).

  • Work-up & Purification: Follow the aqueous work-up procedure described in Protocol 1. Purify the resulting amide by flash chromatography or preparative HPLC.

G start N-Substituted Ester hydrolysis Step 2A: Hydrolysis (LiOH, THF/MeOH/H₂O) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid coupling Step 2B: Amide Coupling (HATU, DIPEA, R₂NH) acid->coupling product Final Amide Product coupling->product

Caption: Two-step workflow for the synthesis of pyridinone-3-carboxamides.

Protocol 3: C4-Arylation via Suzuki-Miyaura Cross-Coupling

Introducing substituents at the C4 position often requires activation of this site. A common strategy involves converting the 6-oxo group into a better leaving group (e.g., chloride or triflate), which facilitates subsequent cross-coupling reactions. However, a more direct approach involves activating the C4 position. A diversity-oriented synthesis approach involves converting the pyridone into a 4-chloro derivative.[2]

Step 3A: Chlorination at C4

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent capable of converting the pyridone into a 4-chloropyridine derivative, which is primed for cross-coupling.

Step-by-Step Methodology:

  • Setup: In a sealed tube or flask equipped with a reflux condenser, place the N-substituted pyridinone ester (from Protocol 1, 1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) in a fume hood.

  • Reaction: Heat the mixture to 100-110 °C for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with dichloromethane or ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield the crude 4-chloro derivative. This intermediate is often used directly in the next step.

Step 3B: Suzuki-Miyaura Cross-Coupling

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a ligand like SPhos, is essential for the catalytic cycle.

  • Base: An aqueous base like Na₂CO₃ or K₂CO₃ is required for the transmetalation step of the Suzuki reaction.

  • Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is necessary to dissolve both the organic-soluble chloro-pyridine and the water-soluble boronic acid and inorganic base.

Step-by-Step Methodology:

  • Setup: To a microwave vial or Schlenk flask, add the 4-chloro derivative (from Step 3A, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reagents: Add sodium carbonate (Na₂CO₃, 3.0 eq).

  • Solvent: Add a degassed mixture of Dioxane and Water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat in a microwave reactor at 120-150 °C for 20-60 minutes, or heat conventionally at 90-100 °C for 6-18 hours.

  • Work-up & Purification: Follow the aqueous work-up procedure described in Protocol 1. Purify the final product by flash chromatography.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex heterocyclic molecules.[8][9] Its strategically placed functional handles allow for controlled, sequential diversification, enabling the rapid generation of compound libraries for screening in drug discovery and materials science. The protocols outlined in this guide provide a robust foundation for researchers to exploit the full synthetic potential of this important scaffold.

References

  • Chemsrc. (2025). methyl 6-(chloromethyl)pyridine-3-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • AFEA Chemicals. (n.d.). Methyl 6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

  • PubMed. (2011). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. Retrieved from [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. Retrieved from [Link]

  • PubMed. (n.d.). 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. Retrieved from [Link]

  • Google Patents. (n.d.). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride represents a molecule of significant interest for enzyme inhibition studies. While public domain data specifically on the hydrochloride salt is emerging, the broader family of 6-oxo-1,6-dihydropyridine-3-carboxylates has demonstrated a range of biological activities. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays, drawing upon established principles and data from structurally related molecules.

The general structure consists of a dihydropyridinone ring, which can engage in various non-covalent interactions with enzyme active sites, including hydrogen bonding and π-stacking. The carboxylate group offers a key point for modification to enhance potency and selectivity, while the hydrochloride salt form typically improves solubility and handling characteristics. This document will guide the user through the theoretical underpinnings, practical experimental protocols, and data interpretation for studying enzyme inhibition with this compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C7H8ClNO3Inferred
Molecular Weight 189.60 g/mol Inferred
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Expected to be soluble in aqueous buffers (due to hydrochloride), DMSO, and methanol.General Knowledge
Storage Store at -20°C, desiccated, and protected from light.General Knowledge

Note: It is imperative to obtain a Certificate of Analysis (CoA) from the supplier for lot-specific data.

Mechanism of Action: A Focus on Inflammatory Pathways

While the precise targets of this compound are a subject of ongoing investigation, a closely related analogue, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of Activator Protein-1 (AP-1) and a downregulator of cyclooxygenase-2 (COX-2) expression.[1] AP-1 is a transcription factor that plays a crucial role in cellular proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various inflammatory diseases and cancers. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

The inhibitory action on the AP-1 pathway likely proceeds through the modulation of upstream kinases, such as c-Jun N-terminal kinases (JNKs). In fact, derivatives of the structurally similar 6-oxo-1,6-dihydropyridazine-3-carboxylate have been shown to target JNK2, thereby inhibiting the NF-κB/MAPK signaling pathway.[2] This suggests a plausible mechanism where the 6-oxo-1,6-dihydropyridine scaffold acts as a competitive or allosteric inhibitor of kinases involved in inflammatory signaling.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli MAPK_Pathway MAPK Pathway (e.g., JNK) Pro-inflammatory Stimuli->MAPK_Pathway NF_kB_Pathway NF-κB Pathway Pro-inflammatory Stimuli->NF_kB_Pathway AP1 AP-1 (c-Jun/c-Fos) MAPK_Pathway->AP1 Gene_Transcription Gene Transcription NF_kB_Pathway->Gene_Transcription AP1->Gene_Transcription COX2_mRNA COX-2 mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Inhibitor Methyl 6-oxo-1,6-dihydropyridine -3-carboxylate hydrochloride Inhibitor->MAPK_Pathway Inhibition Inhibitor->AP1 Suppression Inhibitor->COX2_Protein Downregulation Gene_Transcription->COX2_mRNA

Figure 1: A conceptual diagram illustrating the potential mechanism of action.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for assessing the inhibitory activity of this compound. It is essential to adapt these protocols based on the specific enzyme and assay technology being used.

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is fundamental to obtaining reliable data.

  • Compound Stock (10 mM):

    • Calculate the mass of this compound required to prepare a 10 mM stock solution in 100% DMSO.

    • Calculation Example: For 1 mL of a 10 mM stock, Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 189.60 g/mol * (1000 mg / 1 g) = 1.896 mg.

    • Carefully weigh the compound and dissolve it in the calculated volume of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Enzyme and Substrate Stocks:

    • Prepare enzyme and substrate stocks according to the manufacturer's or literature recommendations.

    • The final concentration of the enzyme should be in the linear range of the assay. The substrate concentration is typically at or near its Michaelis-Menten constant (Km).

Protocol 2: IC50 Determination using a 96-Well Plate Format

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency.

  • Assay Plate Preparation:

    • Prepare a serial dilution of the compound stock solution. A common approach is a 10-point, 3-fold serial dilution in assay buffer.

    • Add the diluted compound to the wells of a 96-well microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate Addition:

    • Add the enzyme to all wells except the negative control and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

  • Signal Detection:

    • Measure the reaction progress over time using a plate reader (e.g., absorbance, fluorescence, or luminescence), depending on the nature of the assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock serial_dilute Create Serial Dilution of Inhibitor prep_stock->serial_dilute plate_setup Dispense Dilutions to 96-Well Plate serial_dilute->plate_setup add_enzyme Add Enzyme (Pre-incubate) plate_setup->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate read_plate Measure Signal (Kinetic or Endpoint) add_substrate->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve analyze_data->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end_process End calc_ic50->end_process

Figure 2: Workflow for IC50 determination.

Data Presentation and Interpretation

CompoundTarget EnzymeIC50 (µM)Assay Conditions
Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate HCl e.g., JNK2Hypothetical ValueSpecify buffer, pH, temp., etc.
Reference Inhibitor e.g., JNK2Known ValueSpecify buffer, pH, temp., etc.

Interpreting the Results:

  • A lower IC50 value indicates a more potent inhibitor.

  • The shape of the dose-response curve can provide insights into the mechanism of inhibition. A steep curve often suggests a specific, high-affinity interaction.

  • It is crucial to perform appropriate controls to rule out non-specific inhibition or interference with the assay signal.

Conclusion and Future Directions

This compound is a promising compound for enzyme inhibition studies, particularly in the context of inflammatory and proliferative diseases. The protocols and theoretical framework provided here offer a solid starting point for investigating its biological activity. Future studies should focus on identifying its specific molecular targets, elucidating its detailed mechanism of action, and exploring its efficacy in cell-based and in vivo models. The versatility of the 6-oxo-1,6-dihydropyridine scaffold suggests that further chemical modifications could lead to the development of highly potent and selective therapeutic agents.

References

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. PubChem Compound Summary for CID 9124994. Retrieved from [Link]

  • Patents Google. (n.d.). CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Yakushkin, V. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 775–783. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Structurally-Informed Approach to a Novel Compound

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is a small molecule whose biological activity is not extensively documented in publicly available literature. However, its core chemical scaffold, featuring a pyridinone ring coupled with a carboxylate group, bears a strong resemblance to a well-established class of enzyme inhibitors. This structural motif is a known mimic of 2-oxoglutarate (2OG), a crucial co-substrate for a large family of non-heme iron(II) dependent oxygenases.[1][2][3] These enzymes play pivotal roles in a vast array of cellular processes, including hypoxic sensing, collagen biosynthesis, and epigenetic regulation through histone and DNA modification.[1][4]

This guide, therefore, is structured as a framework for the initial characterization of this compound as a putative inhibitor of 2OG-dependent oxygenases. We will focus on two of the most prominent and therapeutically relevant subfamilies: the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) and the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs). The protocols herein are designed to be self-validating systems to rigorously test the hypothesis that this compound functions by competitively inhibiting these key enzyme families.

Pillar 1: Postulated Mechanism of Action - A 2-Oxoglutarate Analogue

The catalytic cycle of 2OG-dependent oxygenases involves the binding of Fe(II), 2OG, and a primary substrate (e.g., a proline residue on HIF-α or a methylated lysine on a histone tail) to the enzyme's active site. The pyridinone and carboxylate moieties of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate are hypothesized to chelate the active-site Fe(II) ion, occupying the binding pocket of the endogenous co-substrate, 2OG. This competitive binding action prevents the catalytic cycle from proceeding, thereby inhibiting the hydroxylation or demethylation of the target substrate. Many potent inhibitors of both PHDs and KDMs utilize this precise mechanism.[5][6][7]

Mechanism_of_Action cluster_0 Endogenous Reaction cluster_1 Inhibitory Action Enzyme 2OG-Dependent Oxygenase (e.g., PHD2, JMJD2E) ActiveSite Active Site (Fe(II) + Substrate) Enzyme->ActiveSite contains Product Hydroxylated/Demethylated Product ActiveSite->Product catalyzes Succinate Succinate + CO2 ActiveSite->Succinate releases TwoOG 2-Oxoglutarate (Co-substrate) TwoOG->ActiveSite binds to Enzyme_inh 2OG-Dependent Oxygenase ActiveSite_inh Active Site (Fe(II) + Substrate) Enzyme_inh->ActiveSite_inh contains NoReaction Catalysis Blocked ActiveSite_inh->NoReaction Inhibitor Methyl 6-oxo-1,6-dihydropyridine -3-carboxylate (Test Compound) Inhibitor->ActiveSite_inh competitively binds, displacing 2OG

Caption: Postulated mechanism of competitive inhibition.

Application Note I: Characterization as a HIF Prolyl Hydroxylase (PHD) Inhibitor

Scientific Rationale & Field Insights

HIFs are master transcriptional regulators that control cellular adaptation to low oxygen (hypoxia).[7] Under normal oxygen conditions (normoxia), PHD enzymes (primarily PHD2) hydroxylate specific proline residues on the HIF-1α subunit. This modification targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation.[7] By inhibiting PHDs, a small molecule can prevent HIF-1α degradation, causing it to accumulate, translocate to the nucleus, and activate genes involved in erythropoiesis, angiogenesis, and metabolism. This makes PHD inhibitors a major therapeutic strategy for anemia.[7][8]

The two most robust cell-based assays to confirm PHD inhibition are:

  • Direct measurement of HIF-1α protein stabilization: A direct and unambiguous indicator of PHD inhibition.

  • Functional measurement of downstream gene activation: Confirms that the stabilized HIF-1α is transcriptionally active.

Hypothetical Quantitative Data Summary

This table presents example data that would be generated to characterize the compound's activity.

ParameterAssay TypeCell LineExample ValuePurpose
EC50 Western Blot (HIF-1α)HEK293T, Hep3B5-50 µMConcentration for 50% of maximal HIF-1α stabilization.
EC50 HRE-LuciferaseHEK293T-HRE10-100 µMConcentration for 50% of maximal reporter gene activation.
Optimal Time Western Blot (HIF-1α)Hep3B4-8 hoursDefines the optimal treatment duration for maximal effect.
CC50 Cytotoxicity AssayHep3B>100 µM50% cytotoxic concentration; ensures observed effects are not due to toxicity.
Protocol 1: Western Blot Analysis of HIF-1α Stabilization

This protocol details the steps to directly measure the accumulation of HIF-1α protein in response to the test compound.

Caption: Workflow for Western Blot analysis of HIF-1α.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture human cell lines known to express HIF-1α (e.g., Hep3B, HEK293T) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 5 x 105 cells per well in 6-well plates and allow them to adhere overnight at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle.

    • Incubate for a predetermined time (a 4-hour or 8-hour endpoint is a good starting point).

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Analysis:

    • Transfer the supernatant (protein lysate) to a new tube. Quantify protein concentration using a BCA or Bradford assay.

    • Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.

    • Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane overnight at 4°C with a primary antibody against HIF-1α. Also, probe with an antibody for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three more times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize the HIF-1α signal to the loading control.

Protocol 2: Hypoxia Response Element (HRE) Luciferase Reporter Assay

This functional assay measures the transcriptional activity of stabilized HIF-1α.

Caption: Workflow for HRE Luciferase Reporter Assay.

Step-by-Step Methodology:

  • Cell Preparation and Transfection:

    • The day before transfection, seed HEK293T cells in a 6-well plate.

    • Co-transfect the cells with a Firefly luciferase reporter plasmid containing multiple copies of the HRE sequence and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Plating and Treatment:

    • After 24 hours of transfection, trypsinize and seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 104 cells per well.

    • Allow cells to adhere for at least 6 hours.

    • Treat the cells with a dose-range of the test compound as described in Protocol 1. The incubation time for reporter assays is typically longer, e.g., 16-24 hours, to allow for transcription and translation of the reporter protein.

  • Luciferase Activity Measurement:

    • Aspirate the medium and wash the cells once with PBS.

    • Lyse the cells by adding 20 µL of 1X passive lysis buffer to each well and incubating for 15 minutes at room temperature on a shaker.

    • Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase assay kit and a plate-reading luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity.

    • Calculate the fold change in HRE activity by dividing the normalized luciferase activity of compound-treated cells by that of vehicle-treated cells.

Application Note II: Characterization as a Histone Demethylase (KDM) Inhibitor

Scientific Rationale & Field Insights

The JmjC domain-containing histone demethylases are 2OG-dependent oxygenases that remove methyl groups from lysine residues on histone tails, a key process in epigenetic regulation.[5] Dysregulation of KDMs is linked to various cancers, making them attractive therapeutic targets.[6] For example, the KDM4/JMJD2 subfamily removes di- and tri-methylation from H3K9 and H3K36.

A powerful method to assess KDM inhibitor activity in cells is high-content immunofluorescence imaging.[1][3] This technique allows for the direct visualization and quantification of changes in specific histone methylation marks within the nucleus on a per-cell basis. A key aspect of a trustworthy protocol is the use of controls, such as a catalytically inactive mutant of the target KDM, to distinguish on-target effects from off-target toxicity.[1][3]

Hypothetical Quantitative Data Summary
ParameterAssay TypeCell LineExample ValuePurpose
IC50 High-Content ImagingU2OS (overexpressing KDM4A)1-25 µMConcentration to inhibit 50% of the demethylase activity.
Z'-factor High-Content ImagingU2OS> 0.5A statistical measure of assay quality and robustness.
Selectivity High-Content ImagingCompare effect on WT vs. catalytically dead KDM4A>10-foldDemonstrates that the effect is dependent on enzyme activity.
Protocol 3: High-Content Immunofluorescence Assay for Histone Methylation

This protocol measures the ability of the test compound to increase a specific histone methylation mark by inhibiting its removal by a target KDM.

Caption: Workflow for High-Content Imaging of Histone Methylation.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., U2OS) engineered to ectopically express the wild-type target KDM (e.g., KDM4A). For on-target validation, a parallel line expressing a catalytically inactive mutant is essential.[1]

    • Seed cells into black-walled, clear-bottom 96-well imaging plates and allow adherence overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for 24 to 48 hours. Include a known KDM inhibitor as a positive control and a vehicle-only negative control.

  • Cell Fixation and Permeabilization:

    • Aspirate the medium and wash gently with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.

    • Incubate with a primary antibody specific for the histone mark of interest (e.g., anti-H3K9me3 for KDM4A inhibition) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining and Imaging:

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI for 10 minutes.

    • Wash twice with PBS.

    • Acquire images using a high-content automated imaging system, capturing both the DAPI and the secondary antibody channels.

  • Image Analysis:

    • Use image analysis software to identify individual nuclei based on the DAPI signal.

    • Measure the mean fluorescence intensity of the histone mark signal within each nuclear mask.

    • Calculate the average intensity per well and plot dose-response curves to determine the IC50 value.

References

  • Assessing histone demethylase inhibitors in cells: lessons learned. PubMed, Clinical Epigenetics.[Link]

  • Inhibition of 2-oxoglutarate dependent oxygenases. PubMed, The Royal Society of Chemistry.[Link]

  • Assessing histone demethylase inhibitors in cells: Lessons learned. ResearchGate.[Link]

  • Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. RSC Publishing.[Link]

  • Inhibition of JMJD6 by 2-Oxoglutarate Mimics. PubMed Central, National Institutes of Health.[Link]

  • 2-Oxoglutarate Analog-Based Biomolecular Tools for Exploring Structure–Activity Relationships in Nonheme Iron Enzymes. PubMed Central, National Institutes of Health.[Link]

  • Inhibition of 2-oxoglutarate dependent oxygenases. Semantic Scholar.[Link]

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. RSC Publishing.[Link]

  • Histone Demethylase Assay. EpigenTek.[Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, RSC Publishing.[Link]

  • Identification of novel potential HIF-prolyl hydroxylase inhibitors by in silico screening. PubMed, National Institutes of Health.[Link]

  • Inhibition of prolyl hydroxylase protects against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity: model for the potential involvement of the hypoxia-inducible factor pathway in Parkinson disease. PubMed, National Institutes of Health.[Link]

Sources

Application Note: Quantitative Analysis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides comprehensive, validated analytical methods for the precise quantification of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a key heterocyclic compound often utilized in pharmaceutical research and development. Recognizing the critical need for accuracy and reliability in drug development, we present two robust protocols: a highly specific High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for complex matrices and a rapid, straightforward UV-Vis Spectrophotometric method for purer samples. Both methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2] This guide is designed for researchers, analytical scientists, and quality control professionals, offering step-by-step protocols, explanations of experimental choices, and complete validation data.

Introduction and Compound Overview

This compound is a pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridinone core, makes it a valuable building block for synthesizing more complex molecules. Accurate quantification is essential for various stages of the drug development lifecycle, including synthesis verification, purity assessment, stability testing, and formulation analysis. The presence of a conjugated system in its heterocyclic ring makes it an ideal candidate for UV-based detection methods.[3][4]

This document details two distinct, validated analytical procedures to meet different laboratory needs:

  • Method A: RP-HPLC-UV: The gold standard for specificity and precision, capable of separating the analyte from impurities and degradation products.

  • Method B: UV-Vis Spectrophotometry: A simple, high-throughput method ideal for rapid quantification of the pure substance or in simple formulations.

Compound Details:

Property Value
Chemical Name This compound
Synonyms Methyl 6-hydroxynicotinate HCl
Molecular Formula C₇H₇NO₃ · HCl
Molecular Weight 189.60 g/mol (for HCl salt); 153.14 g/mol (for free base)[5]
CAS Number 66171-50-4 (Free Base)[5]

| Structure (Free Base) | Chemical Structure |

Method A: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle and Rationale

This method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. The analyte is eluted from a nonpolar stationary phase (C18) using a polar mobile phase. This technique is the method of choice for pharmaceutical analysis due to its high resolving power, which allows for the separation of the main compound from potential impurities, excipients, or degradation products.[6][7] UV detection is utilized, leveraging the molecule's strong absorbance in the UV spectrum for sensitive quantification.[8] The method's validation is grounded in ICH Q2(R2) guidelines, ensuring its reliability for quality control and regulatory submissions.[2][9][10]

Instrumentation and Reagents
  • Instrumentation:

    • HPLC System with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical Balance (4-decimal place).

    • pH Meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, Nylon or PTFE).

  • Reagents and Materials:

    • This compound (Reference Standard, >99% purity).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Water (HPLC Grade or Milli-Q).

    • Phosphoric Acid (ACS Grade).

    • Potassium Dihydrogen Phosphate (ACS Grade).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Causality behind Choices:

  • C18 Column: Provides excellent retention and separation for moderately polar aromatic compounds.

  • Phosphate Buffer (pH 3.0): The acidic pH ensures that the carboxylate group is protonated, leading to consistent retention and sharp peak shapes for the pyridine moiety.[11]

  • Acetonitrile: A common organic modifier that provides good peak shape and low UV cutoff. The 15% concentration was optimized for an appropriate retention time (typically 3-5 minutes).

  • Wavelength (265 nm): Pyridine and pyridone derivatives exhibit strong absorbance maxima in the 250-270 nm range.[3][4] 265 nm was determined to be the λmax, providing maximum sensitivity.[12]

Experimental Protocol

Step 1: Mobile Phase Preparation (1 L)

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate and dissolve in 850 mL of HPLC-grade water.

  • Adjust the pH to 3.0 ± 0.05 using dilute Phosphoric Acid.

  • Add 150 mL of Acetonitrile.

  • Filter through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

Step 2: Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution. This is the Stock Solution.

Step 3: Preparation of Calibration Standards

  • Prepare a series of calibration standards by diluting the Stock Solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 75 µg/mL.

Step 4: Sample Preparation

  • Accurately weigh a sample amount equivalent to 10.0 mg of the active compound.

  • Transfer to a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Step 5: System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the 25 µg/mL standard solution five times. The system is suitable if the relative standard deviation (%RSD) for peak area is ≤ 2.0%.

  • Inject the calibration standards, followed by the prepared samples.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:ACN 85:15) B Prepare Standard Stock (100 µg/mL) A->B C Prepare Sample Stock (e.g., 100 µg/mL) A->C D Create Calibration Curve Standards (1-75 µg/mL) B->D G Inject Blank, Standards, and Samples C->G D->G E System Equilibration (30 min) F System Suitability Test (5 injections, 25 µg/mL) E->F F->G H Data Acquisition (Peak Area vs. Time) G->H I Generate Calibration Curve (Peak Area vs. Conc.) H->I J Quantify Sample Concentration I->J K Generate Report J->K

Caption: Workflow for the HPLC-UV quantification of the analyte.

Method Validation Summary

This protocol was validated according to ICH Q2(R2) guidelines.[1][13]

ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timePassed
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995
Range 1 - 75 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD) Repeatability RSD ≤ 2.0%0.85%
Intermediate Precision RSD ≤ 2.0%1.22%
Limit of Quantitation (LOQ) S/N ratio ≥ 101.0 µg/mL
Robustness %RSD ≤ 2.0% for minor changesPassed

Method B: Quantification by UV-Vis Spectrophotometry

Principle and Rationale

This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[12] It is a rapid and cost-effective technique suitable for the quantification of pure this compound or its concentration in simple, non-interfering matrices. The first step is to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and minimize deviations from the Beer-Lambert law.[12]

Instrumentation and Reagents
  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam recommended).

    • Matched quartz cuvettes (1 cm path length).

    • Analytical Balance, Volumetric flasks, and Pipettes (Class A).

  • Reagents and Materials:

    • This compound (Reference Standard, >99% purity).

    • Diluent: 0.1 M Hydrochloric Acid (HCl).

Causality behind Choices:

  • 0.1 M HCl as Diluent: Using an acidic diluent maintains the compound in its protonated, salt form, ensuring consistent solubility and a stable chromophore environment, leading to reproducible absorbance readings.

Experimental Protocol

Step 1: Determination of λmax

  • Prepare a ~10 µg/mL solution of the reference standard in 0.1 M HCl.

  • Scan the solution in the UV-Vis spectrophotometer from 400 nm to 200 nm against a 0.1 M HCl blank.

  • Identify the wavelength of maximum absorbance (λmax). (Expected around 265 nm).

Step 2: Preparation of Standard Solutions

  • Prepare a stock solution of 100 µg/mL by accurately weighing ~10 mg of the reference standard and dissolving it in a 100 mL volumetric flask with 0.1 M HCl.

  • From this stock, prepare a series of calibration standards with concentrations of 2, 4, 6, 8, 10, and 12 µg/mL by diluting with 0.1 M HCl.

Step 3: Sample Preparation

  • Prepare a sample solution in 0.1 M HCl, targeting a final concentration within the calibration range (e.g., 8 µg/mL).

Step 4: Measurement and Quantification

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the 0.1 M HCl blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample using the linear regression equation from the calibration curve.

UV-Vis Workflow Diagram

UVVis_Workflow cluster_setup Setup & Calibration cluster_sample Sample Analysis A Determine λmax (Scan 400-200 nm) D Measure Absorbance of Standards at λmax A->D B Prepare Standard Stock (100 µg/mL in 0.1 M HCl) C Create Calibration Standards (2-12 µg/mL) B->C C->D E Generate Calibration Curve (Abs vs. Conc.) D->E H Calculate Concentration using Calibration Curve E->H y = mx + c F Prepare Sample Solution (Target Conc. in Range) G Measure Sample Absorbance at λmax F->G G->H

Caption: Workflow for UV-Vis spectrophotometric quantification.

Method Validation Summary
ParameterAcceptance CriteriaResult
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Range 2 - 12 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.8%
Precision (%RSD) Repeatability RSD ≤ 2.0%0.65%

Conclusion

Two reliable and robust methods for the quantification of this compound have been presented. The RP-HPLC-UV method is recommended for its high specificity and suitability for complex sample matrices, making it ideal for regulatory-focused stability and purity testing. The UV-Vis spectrophotometric method serves as an excellent alternative for rapid, high-throughput analysis of pure substances and simple formulations where high specificity is not required. Both methods have been validated to meet the stringent requirements of the pharmaceutical industry, ensuring that researchers and quality control professionals can generate accurate and reproducible data.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • LabRulez LCMS. Analysis of Pyridine.
  • ResearchGate. (2025).
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • DTIC.
  • ResearchGate.
  • ResearchG
  • ChemicalBook.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • Technology Networks. (2023).
  • RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.

Sources

Application Notes and Protocols: Enhancing Biological Activity through Derivatization of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-pyridone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key 2-pyridone starting material, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. The protocols herein detail a systematic, three-stage approach to modify this core structure, aiming to enhance its therapeutic potential. We will explore N-substitution at the pyridinone nitrogen, followed by hydrolysis of the methyl ester, and subsequent amide coupling to introduce diverse functionalities. The rationale behind these modifications is grounded in established structure-activity relationships (SAR) for this class of compounds, with the goal of improving biological efficacy, particularly in the realms of antimicrobial and anticancer activity.[1][2] Detailed, step-by-step experimental procedures for both the chemical syntheses and the subsequent biological evaluations are provided to ensure reproducibility and facilitate the discovery of novel, potent therapeutic agents.

Introduction: The 2-Pyridone Core - A Privileged Scaffold in Drug Discovery

The 2-pyridone ring system, a six-membered nitrogen-containing heterocycle, is a recurring motif in numerous natural products and FDA-approved drugs. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[3][4] This inherent versatility has led to the development of 2-pyridone derivatives with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1]

Our focus is on the strategic modification of this compound, a readily accessible and highly versatile starting material. Its structure presents three key points for diversification: the pyridinone nitrogen (N1), the C3-ester, and the pyridone ring itself. This guide will focus on a logical and efficient workflow for exploring the chemical space around this scaffold to generate libraries of novel compounds with potentially enhanced biological activity.

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Guided Approach

The derivatization strategy outlined in this note is not arbitrary but is instead guided by established SAR principles for the 2-pyridone class of compounds. The goal is to systematically probe the effects of different functional groups at key positions on the molecule's overall biological activity.

  • N-Substitution: Modification at the N1 position of the pyridinone ring is a common and effective strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The introduction of various alkyl and aryl substituents can influence lipophilicity, metabolic stability, and target engagement. For instance, the presence of an N-aryl group has been shown to be favorable for anti-HBV activity in some 2-pyridone analogs.[3]

  • C3-Carboxamide Formation: The conversion of the C3-methyl ester to a diverse library of amides is a powerful approach to introduce a wide range of chemical functionalities. The amide bond is a key structural feature in many biologically active molecules, and the nature of the amine used in the coupling reaction can significantly impact target specificity and binding affinity.[2][5] For example, the introduction of substituted phenyl groups via an amide linkage has been shown to be a critical feature for the anticancer activity of some heterocyclic compounds.[5]

The systematic combination of different N-substituents and C3-carboxamides allows for the creation of a focused library of compounds, enabling a thorough exploration of the SAR for a given biological target.

Experimental Workflow: A Three-Stage Derivatization Strategy

The overall workflow for the derivatization of this compound is depicted in the following diagram:

Derivatization_Workflow Start Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride N_Substituted N-Substituted Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Start->N_Substituted Stage 1: N-Substitution (Alkylation/Arylation) Carboxylic_Acid N-Substituted 6-oxo-1,6-dihydropyridine-3-carboxylic Acid N_Substituted->Carboxylic_Acid Stage 2: Ester Hydrolysis (Acid or Base Catalyzed) Carboxamide N-Substituted 6-oxo-1,6-dihydropyridine-3-carboxamide (Final Product Library) Carboxylic_Acid->Carboxamide Stage 3: Amide Coupling (EDC/HOBt or other)

Caption: A three-stage workflow for the derivatization of the core scaffold.

Detailed Protocols: Synthesis

Stage 1: N-Substitution of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

This protocol describes a general procedure for the N-alkylation of the pyridinone ring. The choice of base and solvent may need to be optimized for specific alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add the base (K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired N-substituted product.

Stage 2: Hydrolysis of the Methyl Ester

This stage converts the methyl ester to the corresponding carboxylic acid, which is a necessary precursor for the subsequent amide coupling reaction. Both acid and base-catalyzed hydrolysis methods are provided. The choice of method will depend on the stability of the N-substituent to the reaction conditions.

Protocol 4.2.1: Base-Catalyzed Hydrolysis

Materials:

  • N-Substituted Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-substituted methyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 2-6 hours, monitoring by TLC.

  • After completion, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to yield the N-substituted carboxylic acid. The product is often used in the next step without further purification.

Protocol 4.2.2: Acid-Catalyzed Hydrolysis [6][7]

Materials:

  • N-Substituted Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

  • 6 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Dioxane (optional)

Procedure:

  • Suspend the N-substituted methyl ester (1.0 eq) in 6 M HCl. Dioxane can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

Stage 3: Amide Coupling to Synthesize the Carboxamide Library

This protocol describes a general and widely used method for amide bond formation using EDC and HOBt as coupling agents.

Materials:

  • N-Substituted 6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-substituted carboxylic acid (1.0 eq) in DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA or TEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-substituted 6-oxo-1,6-dihydropyridine-3-carboxamide.

Detailed Protocols: Biological Evaluation

The following protocols provide standardized methods for assessing the antimicrobial and anticancer activities of the synthesized compound library.

Protocol 5.1: Antimicrobial Susceptibility Testing - Broth Microdilution Method[6][7]

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of bacteria.

Antimicrobial_Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate wells with bacterial suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Compounds in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution Assay.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO.

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound stock solutions in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (inoculum with standard antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 5.2: Anticancer Activity Screening - MTT Assay[1][2][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Synthesized compounds

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal cell line (e.g., dermal fibroblasts) for cytotoxicity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin, 5-Fluorouracil) as a positive control

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds and the standard drug in cell culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound. The selectivity index (SI) can be calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in a clear and organized manner to facilitate comparison and SAR analysis.

Table 1: Antimicrobial Activity of Derivatized Compounds

Compound IDN-SubstituentAmine MoietyMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Parent H->128>128
D-01 BenzylMorpholine3264
D-02 EthylPiperidine1632
D-03 PhenylAniline64128
Cipro --0.50.25

Table 2: Anticancer Activity and Cytotoxicity of Derivatized Compounds

Compound IDN-SubstituentAmine MoietyIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. Normal FibroblastsSelectivity Index (MCF-7)
Parent H->100>100>100-
D-04 Benzyl4-Fluoroaniline15.222.5>100>6.6
D-05 Ethyl3,4-Dichloroaniline8.712.185.39.8
D-06 Phenyl4-Methoxyaniline25.435.8>100>3.9
Doxorubicin --0.81.15.26.5

Conclusion and Future Directions

This application note has provided a detailed and systematic approach for the derivatization of this compound to generate a library of novel compounds with potential for enhanced biological activity. The provided protocols for synthesis and biological evaluation offer a robust framework for researchers to explore the vast chemical space around this privileged scaffold. The preliminary data presented herein suggests that N-alkylation and the introduction of substituted anilines at the C3-carboxamide position can indeed lead to compounds with significant antimicrobial and anticancer activities.

Future work should focus on expanding the library of derivatives by exploring a wider range of N-substituents and amines for the amide coupling reaction. Further optimization of the most promising lead compounds through iterative synthesis and biological testing will be crucial for the development of potent and selective therapeutic agents. Additionally, mechanistic studies should be undertaken to elucidate the mode of action of the most active compounds.

References

  • Baškovč, J., Dahmann, G., Golobič, A., Grošelj, U., Kočar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513–519. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 4, 2026, from [Link]

  • Narita, H., Konishi, Y., Nitta, J., Nagaki, H., Kitayama, I., Watanabe, Y., & Saikawa, I. (1986). [Pyridonecarboxylic acids as antibacterial agents. I. Synthesis and structure-activity relationship of 1-aryl-6-(4-dimethylaminophenyl)-4-pyridone-3-carboxylic acids]. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 106(9), 775–781. [Link]

  • Lv, Z., et al. (2010). Synthesis and anti-HBV activity of novel 2-pyridinone derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7344-7346.
  • Wikipedia. (n.d.). Broth microdilution. Retrieved January 4, 2026, from [Link]

  • Todo, Y., et al. (1994). Pyridonecarboxylic acids as antibacterial agents. IX. Synthesis and structure-activity relationship of 3-substituted 10-(1-aminocyclopropyl)-9-fluoro-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]- 1,4-benzoxazine-6-carboxylic acids and their 1-thio and 1-aza analogues. Chemical & Pharmaceutical Bulletin, 42(12), 2569–2574. [Link]

  • Hirose, T., Mishio, S., Matsumoto, J., & Minami, S. (1982). Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids. Chemical & Pharmaceutical Bulletin, 30(7), 2399–2409. [Link]

  • Wang, H., et al. (1998). [Studies on pyridonecarboxylic acids as antibacterial agents. XIV. Synthesis and structure-activity relationships of 7,8-disubstituted-1-cyclopropyl-6-methyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acids]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 33(9), 675–681. [Link]

  • de la Fuente-Núñez, C., et al. (2018). Broth Microdilution in Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56783. [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Pattanayak, P., et al. (2025). The SARs of carboxamides as potent anticancer agents.
  • Al-Suwaidan, I. A., et al. (2022). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 27(19), 6529. [Link]

  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4998. [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?[Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved January 4, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] By screening small, low-molecular-weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space, often yielding higher quality hits with superior ligand efficiency.[1] Within the vast landscape of fragment libraries, certain scaffolds, known as "privileged fragments," are of particular interest due to their demonstrated ability to interact with a variety of biological targets.[3] The pyridinone core is a prime example of such a scaffold, valued for its unique physicochemical properties, including its capacity to act as both a hydrogen bond donor and acceptor.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride , a quintessential pyridinone-based fragment, in FBDD campaigns. We will delve into the rationale behind its selection, provide detailed protocols for primary screening using biophysical methods, and outline a strategic workflow for hit validation and progression.

The Pyridinone Core: A Privileged Scaffold for Fragment Screening

The 6-oxo-1,6-dihydropyridine moiety is a recurring motif in a multitude of biologically active molecules and approved drugs.[4] Its utility in FBDD stems from several key attributes:

  • Hydrogen Bonding Capabilities: The pyridinone ring possesses both a hydrogen bond donor (the ring nitrogen) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form crucial interactions within protein binding sites, such as the hinge region of kinases.[4]

  • Structural Rigidity and Planarity: The largely planar and rigid structure of the pyridinone core reduces the entropic penalty upon binding, which can contribute to a more favorable binding affinity.

  • Synthetic Tractability: The pyridinone scaffold is amenable to straightforward chemical modification, allowing for the rapid generation of analog libraries for hit-to-lead optimization.[4][5] This is a critical factor in the "fragment growing" or "fragment linking" stages of an FBDD campaign.[1][4]

  • Favorable Physicochemical Properties: this compound and similar fragments generally adhere to the "Rule of Three," possessing low molecular weight, a moderate number of hydrogen bond donors/acceptors, and acceptable lipophilicity, which are hallmarks of a good fragment.

The hydrochloride salt form of the title compound is particularly advantageous for screening applications as it typically enhances aqueous solubility, a crucial requirement for the high concentrations often used in biophysical assays.

FBDD Workflow Utilizing this compound

A typical FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization. The following diagram illustrates a standard workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen e.g., SPR, STD-NMR Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Orthogonal Assay Structural Biology Structural Biology Hit Confirmation->Structural Biology X-ray Crystallography Binding Affinity Binding Affinity Structural Biology->Binding Affinity Determine KD SAR by Synthesis SAR by Synthesis Binding Affinity->SAR by Synthesis Fragment Growing/Linking Lead Compound Lead Compound SAR by Synthesis->Lead Compound

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Part 1: Primary Screening Protocols

The initial identification of fragments that bind to the target of interest is a critical first step. Due to the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required.[6][7] Below are detailed protocols for two of the most widely used methods: Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR.

Protocol 1: High-Throughput Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[8] It is highly sensitive and can be used to determine both binding affinity and kinetics.[7][9]

1.1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chips (e.g., CM5, CAP)

  • Target protein of interest (purified, >95% homogeneity)

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

  • DMSO (high purity)

1.2. Experimental Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the chip surface (e.g., using EDC/NHS for amine coupling).

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in the immobilization buffer to achieve the desired immobilization level. The target immobilization level will depend on the molecular weight of the protein and the expected size of the fragments.

    • Deactivate any remaining active groups on the surface.

  • Fragment Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

  • Screening Assay:

    • Inject the fragment solution over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).[8]

    • Monitor the change in response units (RU) over time. A positive binding event will result in an increase in RU.

    • After the association phase, allow for a dissociation phase where running buffer flows over the chip.

    • Regenerate the sensor surface between different fragment injections if necessary.

1.3. Data Analysis and Hit Triage:

  • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

  • Hits are typically identified as fragments that produce a response significantly above the baseline noise.

  • It is crucial to perform follow-up dose-response experiments to confirm binding and estimate the dissociation constant (KD).

Protocol 2: Fragment Screening by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique that can detect the transient binding of small molecules to a large protein.[10][11] It is particularly well-suited for screening fragments due to its sensitivity to weak interactions.[10][12]

2.1. Materials and Reagents:

  • NMR spectrometer (≥500 MHz) equipped with a cryoprobe

  • Target protein of interest

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D2O, pH 7.4)

2.2. Experimental Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the deuterated buffer at a low concentration (e.g., 10-50 µM).

    • Prepare a stock solution of the fragment in the same deuterated buffer.

    • Create the final NMR sample by adding the fragment to the protein solution at a significant molar excess (e.g., 100:1 fragment to protein).[13]

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment alone as a reference.

    • For the protein-fragment mixture, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -0.5 to 0 ppm) where no fragment signals are present.[11]

      • Off-resonance spectrum: Irradiate a region of the spectrum far from any protein or fragment signals (e.g., 30-40 ppm) as a control.

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum.

2.3. Data Analysis and Hit Interpretation:

  • Only protons of the fragment that are in close proximity to the protein upon binding will show signals in the STD spectrum.

  • The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment's protons to the protein surface.

  • By comparing the relative intensities of the signals in the STD spectrum, an "epitope map" can be generated, revealing which parts of the fragment are making the closest contact with the protein.

Part 2: Hit Validation and Structural Characterization

Once initial hits are identified, it is imperative to validate them using orthogonal methods and to gain structural insights into their binding mode. X-ray crystallography is the gold standard for this purpose.[14]

Protocol 3: Co-crystallization and Structure Determination

Determining the crystal structure of the target protein in complex with the fragment provides invaluable information for the subsequent hit-to-lead optimization phase.[14][15]

3.1. Materials and Reagents:

  • Purified, crystallizable target protein

  • This compound

  • Crystallization screens and plates

  • Cryoprotectant solutions

  • X-ray diffraction equipment (synchrotron source is often required for fragment-soaked crystals)

3.2. Experimental Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment (typically at a 1-10 mM concentration).

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the fragment for a defined period (minutes to hours).

  • Crystal Harvesting and Cryo-cooling:

    • Carefully transfer the crystals to a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection and Structure Determination:

    • Collect diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully inspect the resulting electron density maps to confirm the presence and determine the binding pose of the fragment.[14]

Hit_to_Lead cluster_0 Hit Identification cluster_1 Structural Insights cluster_2 Optimization Strategies cluster_3 Outcome Hit Pyridinone Fragment Hit (e.g., Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate) Structure Co-crystal Structure (Binding Mode Analysis) Hit->Structure Growing Fragment Growing Structure->Growing Linking Fragment Linking Structure->Linking Merging Fragment Merging Structure->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: From Fragment Hit to Lead Compound: Common Optimization Strategies.

Part 3: Hit-to-Lead Optimization

The structural information obtained from X-ray crystallography is the foundation for rational, structure-guided optimization of the initial fragment hit.[2] The goal is to increase the binding affinity and selectivity of the compound while maintaining or improving its drug-like properties.

Key Optimization Strategies:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the protein.[1] For Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, synthetic modifications could be explored at the N1 position of the pyridinone ring or by derivatizing the methyl ester.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, more potent molecule.[1]

  • Fragment Merging: This strategy involves combining the structural features of two or more overlapping fragments into a single new molecule.[4]

Conclusion

This compound represents an exemplary starting point for fragment-based drug discovery campaigns. Its privileged pyridinone scaffold offers key interaction points for binding to a wide range of biological targets, and its synthetic tractability allows for rapid optimization. By employing sensitive biophysical screening techniques such as SPR and STD-NMR, followed by structural characterization via X-ray crystallography, researchers can effectively leverage this and similar fragments to discover novel, high-quality lead compounds. The protocols and strategies outlined in this application note provide a robust framework for the successful implementation of this powerful FBDD approach.

References

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). Sci Rep, 10(1), 22359. Available at: [Link]

  • Castañer, F. R., & Dalvit, C. (2013). Saturation transfer difference NMR for fragment screening. Curr Protoc Chem Biol, 5(4), 251-268. Available at: [Link]

  • Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Med Chem Lett, 2(6), 447-451. Available at: [Link]

  • Renaudet, O., et al. (2010). SPR-based fragment screening: advantages and applications. Curr Med Chem, 17(23), 2491-2501. Available at: [Link]

  • Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorg Med Chem, 26(11), 3021-3029. Available at: [Link]

  • Mahmood, S., & Gosu, R. (Eds.). (2021). Methods for Fragments Screening Using Surface Plasmon Resonance. Springer. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Practical Fragments. (2017). New tricks for old methods: STD NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Saturation Transfer Difference (STD) NMR. Retrieved from [Link]

  • University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. Retrieved from [Link]

  • Davies, G., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]

  • Lin, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. Available at: [Link]

  • Al-Otaibi, F., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 20(7), 873-889. Available at: [Link]

  • Takeda, S., et al. (2024). Preparation of Protein Crystals for X-Ray Structural Study. Springer Nature Experiments. Available at: [Link]

  • Von Delft, F., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14459. Available at: [Link]

  • Wikipedia. (n.d.). Hit to lead. Retrieved from [Link]

  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088411. Available at: [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 965-977. Available at: [Link]

  • Chien, T. C., et al. (2009). Synthesis of pyridine, pyrimidine and pyridinone C-nucleoside phosphoramidites for probing cytosine function in RNA. J Org Chem, 74(21), 8146-8154. Available at: [Link]

  • Newby, Z. E., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. J Vis Exp, (34), 1614. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Physics LibreTexts. (2022). X-ray Protein Crystallography. Retrieved from [Link]

  • de Witte, W. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. J Med Chem, 64(24), 17743-17770. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the synthesis of this important pyridone intermediate. Our goal is to provide practical, experience-driven advice to help you improve your reaction yields and final product purity.

Introduction to the Synthesis

The synthesis of 2-pyridone structures, such as Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is a cornerstone in the development of various pharmaceutical agents. A common and robust method for constructing this heterocyclic scaffold is the Guareschi-Thorpe condensation. This multi-component reaction typically involves the condensation of a β-dicarbonyl compound with cyanoacetamide or a related active methylene compound in the presence of a base.[1][2] The resulting hydroxypyridine exists in tautomeric equilibrium with the more stable 2-pyridone form.

This guide will focus on a common synthetic pathway to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, followed by conversion to its hydrochloride salt. We will address frequently encountered issues and provide systematic troubleshooting strategies.

Core Synthetic Pathway

A prevalent method for synthesizing the target molecule involves the reaction of methyl acetoacetate with cyanoacetamide, followed by cyclization and subsequent acidification to form the hydrochloride salt.

Troubleshooting Guide & FAQs

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue in multicomponent reactions like the Guareschi-Thorpe synthesis. Several factors, from starting material quality to reaction conditions, can be responsible.

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • Methyl Acetoacetate: This β-ketoester can undergo self-condensation or hydrolysis. Ensure it is freshly distilled or from a recently opened bottle.

    • Cyanoacetamide: This reagent can degrade upon prolonged storage, especially in a humid environment. Use a high-purity, dry source.

    • Base Quality: The choice and quality of the base are critical. For this condensation, a mild base like piperidine or an ammonium salt such as ammonium carbonate is often used to promote the initial Knoevenagel condensation without favoring side reactions.[1]

  • Reaction Conditions:

    • Temperature Control: The initial condensation is often performed at a moderate temperature to prevent side reactions. However, the subsequent cyclization may require heating. A stepwise temperature gradient can be beneficial.

    • Solvent: While aqueous media can be effective and environmentally friendly, solubility of intermediates can be an issue.[1] Using a co-solvent system, such as ethanol/water, can improve homogeneity.

    • Reaction Time: These condensations can be slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of the product upon extended heating.

  • Side Reactions:

    • Michael Addition: Unreacted methyl acetoacetate can potentially act as a Michael acceptor.

    • Hydrolysis: The ester and amide functionalities are susceptible to hydrolysis, especially under harsh basic or acidic conditions during workup.

Optimization Workflow:

G cluster_0 Yield Optimization Workflow start Low Yield Observed q1 Check Starting Material Purity? start->q1 action1 Use Freshly Purified Reagents q1->action1 Yes q2 Optimize Reaction Conditions? q1->q2 No action1->q2 action2_temp Screen Temperature Profile (e.g., 25°C then 80°C) q2->action2_temp Yes q3 Side Reactions Evident? q2->q3 No action2_solvent Test Co-Solvent Systems (e.g., EtOH/H2O) action2_temp->action2_solvent action2_solvent->q3 action3 Adjust Base Stoichiometry or Use Milder Base q3->action3 Yes end Improved Yield q3->end No action3->end

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I prevent their formation?

The presence of multiple, often polar, byproducts is a common challenge.

Common Impurities and Their Origins:

Impurity TypeProbable CausePrevention Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient time, temperature, or catalyst.Increase reaction time or temperature moderately. Ensure proper stoichiometry of reactants and catalyst.
Knoevenagel Intermediate The initial condensation product may not have cyclized completely.Increase temperature after the initial condensation phase to promote cyclization.
Hydrolyzed Product (Carboxylic Acid) Hydrolysis of the methyl ester during reaction or workup.Use anhydrous solvents and avoid excessively harsh basic or acidic conditions. Perform workup at lower temperatures.
Dimerization/Polymerization Products Can occur with activated intermediates, especially at high temperatures.Maintain optimal reaction temperature and concentration. Avoid prolonged reaction times.

Experimental Protocol: Monitoring Reaction via TLC

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A polar solvent system is typically required. Start with a mixture like Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane (1:1) with a few drops of acetic acid to improve spot shape.

  • Visualization: UV light (254 nm) and staining with potassium permanganate or iodine.

  • Procedure: Spot the starting materials, co-spot (mixture of starting materials), and the reaction mixture at regular intervals (e.g., every 2 hours). A successful reaction will show the consumption of starting materials and the appearance of a new, more polar spot corresponding to the pyridone product.

Question 3: The purification of the final product is challenging due to its high polarity. What is the best purification strategy?

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a polar, zwitterionic-capable molecule, which can make standard chromatographic purification difficult.

Purification Strategies:

  • Crystallization/Recrystallization: This is often the most effective method for purifying the final product.

    • Solvent Selection: Good solvents for recrystallization are typically polar, such as ethanol, methanol, water, or mixtures thereof. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.

  • Column Chromatography (if necessary):

    • Stationary Phase: While standard silica gel can be used, it may lead to peak tailing due to the basic nature of the pyridine nitrogen. Using a modified stationary phase like alumina or a polar-bonded silica (e.g., Diol, Amino) can sometimes yield better results.[3][4]

    • Mobile Phase: A polar eluent system will be necessary. Gradients of methanol in dichloromethane or ethyl acetate are common. Adding a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape by suppressing ionization.

  • Acid/Base Extraction for the Hydrochloride Salt:

    • Dissolve the crude free base in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities.

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove acidic impurities.

    • Dry the organic layer, concentrate, and then precipitate the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an alcohol (e.g., HCl in isopropanol).

Question 4: I am having trouble forming the final hydrochloride salt. What could be the issue?

Formation of the hydrochloride salt is typically straightforward but can sometimes present challenges.

Troubleshooting Salt Formation:

  • Incomplete Reaction to the Free Base: Ensure the initial synthesis of the pyridone is complete before attempting salt formation.

  • Water Content: The presence of significant amounts of water can interfere with the precipitation of the hydrochloride salt from organic solvents. Ensure your solvents are dry.

  • Choice of Acidification Agent:

    • Gaseous HCl: Bubbling dry HCl gas through a solution of the free base in a non-polar solvent (like diethyl ether or dichloromethane) is a very effective method.

    • HCl in Solvent: Using a commercially available solution of HCl in an alcohol (e.g., isopropanol, ethanol) or ether is often more convenient. Ensure the solvent is compatible with your free base's solubility.

  • Solubility of the Salt: The hydrochloride salt may be soluble in the solvent used. If precipitation does not occur, try concentrating the solution or adding a less polar co-solvent (an anti-solvent) to induce precipitation.

Diagram of Salt Formation:

G cluster_1 HCl Salt Formation freebase Pyridone Free Base in Anhydrous Solvent (e.g., Ethyl Acetate, Ether) add_hcl Add Anhydrous HCl (Gas or Solution) freebase->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate isolate Isolate by Filtration and Dry precipitate->isolate

Caption: General workflow for hydrochloride salt formation.

References

  • Baškovč, J., Dahmann, G., Golobič, A., Grošelj, U., Kočar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]

  • Feng, S., He, X., Yu, G., Xia, Y., & Bai, D. (2004). PREPARATION OF METHYL 2-METHOXYCARBONYLMETHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLATE. Organic Preparations and Procedures International, 36(2), 129-134. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]

  • Khimich, N. N., & Strelkova, M. A. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.

Sources

Purification of "Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting and procedural advice for the purification of this compound from crude reaction mixtures. This molecule's polar pyridinone core combined with its ionic hydrochloride salt form presents unique purification challenges that require specific strategies beyond standard protocols.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound in a question-and-answer format.

Q1: My crude product is an oily sludge or a sticky, amorphous solid after the initial workup. How can I get a filterable, crystalline solid?

A1: This is a common issue with hydrochloride salts, which can be hygroscopic or resistant to crystallization from complex mixtures[1]. The goal is to induce precipitation or crystallization by systematically removing impurities and finding a solvent system where the product is insoluble.

  • Causality: Oils and sticky solids often result from the presence of residual solvents (like DMF or DMSO), unreacted starting materials, or non-crystalline byproducts that inhibit the formation of a crystal lattice. The hydrochloride salt itself may also have a high affinity for water from the atmosphere.

  • Recommended Action:

    • Solvent Trituration: The first and simplest approach is to "wash" the crude oil with a solvent in which the desired salt has poor solubility, but the impurities are soluble.

    • Start with a non-polar solvent like diethyl ether or ethyl acetate. Add the solvent to the crude oil, stir or sonicate vigorously to break up the material, and let it sit. Often, the desired salt will precipitate as a solid.

    • If that fails, try a slightly more polar solvent like acetone, which can be effective for washing impurities from hydrochloride salts[2].

    • Refer to Protocol A: Purification by Solvent Washing/Trituration for a step-by-step guide.

Q2: My product seems to be very water-soluble, and I'm losing most of it during the aqueous workup. How can I improve my initial isolation yield?

A2: The hydrochloride salt is designed to enhance water solubility[3]. While beneficial for pharmaceutical applications, this property complicates extraction from aqueous media.

  • Causality: The protonated nitrogen atom makes the molecule ionic and thus highly soluble in water, especially under acidic conditions[4]. Attempting to extract it with a standard organic solvent like ethyl acetate from an acidic aqueous layer will result in very low recovery.

  • Recommended Action:

    • Avoid Excessive Water: If possible, modify the reaction quench and workup to use minimal amounts of water.

    • Salt-Out: Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of the organic salt in the aqueous phase and can improve partitioning into the organic layer.

    • Use a More Polar Solvent for Extraction: Solvents like n-butanol can sometimes extract polar salts from aqueous layers more effectively than ethyl acetate or DCM.

    • Evaporate and Triturate: The most robust method is often to avoid liquid-liquid extraction entirely. After quenching the reaction, evaporate all volatile materials (including water, if possible, via lyophilization or azeotroping with toluene) to get a crude solid. Then, proceed with trituration as described in A1 and Protocol A .

Q3: I'm trying to recrystallize my crude solid, but it either dissolves completely in polar solvents or remains insoluble in non-polar ones. How do I find a suitable solvent system?

A3: Finding the right recrystallization solvent is critical and often requires experimentation. For polar hydrochloride salts, single-solvent systems are rarely effective. A solvent/anti-solvent pair is usually necessary.

  • Causality: The product's high polarity and ionic character dictate its "all-or-nothing" solubility profile. It is highly soluble in polar protic solvents like methanol and water but virtually insoluble in non-polar solvents like hexanes or ether.

  • Recommended Action:

    • Ideal Primary Solvent: The best primary solvents are typically alcohols. Isopropanol is often superior to ethanol or methanol for recrystallizing hydrochloride salts because the product's solubility is lower, preventing complete dissolution[2].

    • Finding an Anti-Solvent: Dissolve the crude product in a minimal amount of hot isopropanol (or methanol if necessary). Then, slowly add a non-polar anti-solvent in which the product is insoluble, such as diethyl ether or ethyl acetate, until persistent cloudiness appears. Let the mixture cool slowly to promote crystal growth.

    • Refer to Protocol B: Optimized Recrystallization for a detailed procedure.

Q4: My product still shows persistent impurities by NMR and HPLC after washing and recrystallization. What is the next step?

A4: If simple physical purification methods fail, a chemical purification based on the compound's properties is the most effective strategy. An acid-base extraction can isolate the desired basic compound from non-basic impurities.

  • Causality: Some impurities, particularly unreacted starting materials or side-products with similar polarity and solubility, will co-precipitate or co-crystallize with the product. An acid-base extraction separates compounds based on their ability to move between aqueous and organic phases as their charge state is changed, a property impurities may not share.

  • Recommended Action:

    • Convert to Free Base: Dissolve the crude hydrochloride salt in a mixture of an organic solvent (e.g., ethyl acetate or DCM) and water. Carefully neutralize the mixture with a weak base like saturated sodium bicarbonate solution until the aqueous layer is pH ~7-8. The hydrochloride salt will convert to its neutral (free base) form, which is much more soluble in the organic solvent.

    • Extract and Purify: Extract the free base into the organic layer. The aqueous layer will now contain inorganic salts and any highly polar, water-soluble impurities. The organic layer can now be purified further if needed (e.g., by column chromatography, which is much easier on the free base).

    • Re-form the Salt: After isolating the pure free base, dissolve it in a suitable solvent (like ethyl acetate or isopropanol) and add a solution of HCl (e.g., 2M HCl in diethyl ether or anhydrous HCl in dioxane) to precipitate the pure hydrochloride salt.

    • This entire workflow is detailed in Protocol C: Purification via Acid-Base Extraction and Re-salting .

Q5: I want to use flash column chromatography, but my product streaks badly or remains at the baseline (Rf = 0) on silica gel. What can I do?

A5: Direct chromatography of a hydrochloride salt on standard silica gel is rarely successful and not recommended.

  • Causality: Silica gel is acidic and highly polar. The ionic hydrochloride salt interacts very strongly with the polar stationary phase, leading to poor elution and significant streaking[5][6]. In many cases, the salt will not move from the origin.

  • Recommended Action:

    • Chromatograph the Free Base: The best practice is to purify the neutral free base of your compound, as obtained in the first steps of Protocol C . The free base is less polar and will behave much better on a silica gel column[7].

    • Solvent System Selection: Use Thin-Layer Chromatography (TLC) on the free base to determine an appropriate solvent system, typically a mixture of a non-polar solvent (hexanes or ethyl acetate) and a polar solvent (methanol or ethanol)[8]. Aim for an Rf value of 0.2-0.3 for the best separation.

    • Post-Column Salt Formation: Once the pure free base fractions are collected and the solvent is evaporated, you can convert the product back into the hydrochloride salt as described in Protocol C .

    • For a detailed procedure, see Protocol D: Flash Column Chromatography of the Free Base .

Part 2: Detailed Purification Protocols

Protocol A: Purification by Solvent Washing/Trituration
  • Place the crude, semi-solid product in a clean Erlenmeyer flask with a magnetic stir bar.

  • Add a solvent in which the product is expected to be poorly soluble (see Table 1). A good starting point is diethyl ether or ethyl acetate. Use approximately 10 mL of solvent per 1 gram of crude material.

  • Stir the suspension vigorously at room temperature for 30-60 minutes. A sonicator can be used to help break up larger clumps.

  • Isolate the resulting solid by vacuum filtration, using a Büchner funnel.

  • Wash the filter cake with a small amount of fresh, cold solvent.

  • Dry the purified solid under high vacuum to remove all residual solvent.

  • Analyze the solid by NMR or HPLC to assess purity. Repeat with a different solvent if necessary.

Protocol B: Optimized Recrystallization
  • Place the crude solid in a flask and add a minimal amount of a hot primary solvent (e.g., isopropanol) until the solid just dissolves.

  • While the solution is still warm, slowly add a miscible anti-solvent (e.g., diethyl ether) dropwise until the solution becomes persistently cloudy.

  • If possible, add a single seed crystal of pure product to encourage crystallization.

  • Allow the flask to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.

Protocol C: Purification via Acid-Base Extraction and Re-salting
  • Dissolve the crude hydrochloride salt in a separatory funnel containing a 1:1 mixture of ethyl acetate and water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while monitoring the pH of the aqueous layer with pH paper. Continue adding until the pH is ~7-8. Swirl gently and vent the funnel frequently to release CO₂ gas.

  • Once neutralized, shake the funnel vigorously and allow the layers to separate.

  • Drain the lower aqueous layer. Wash the upper organic layer with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which may be an oil or solid.

  • Optional: At this stage, the free base can be further purified by column chromatography (Protocol D ).

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).

  • Slowly add a solution of 2.0 M HCl in diethyl ether dropwise with stirring. The pure hydrochloride salt should precipitate.

  • Stir the resulting suspension for 15-30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with fresh diethyl ether and dry under high vacuum.

Protocol D: Flash Column Chromatography of the Free Base
  • First, obtain the free base of your compound using steps 1-5 of Protocol C .

  • Determine an appropriate eluent system using TLC. A common starting point for pyridinone derivatives is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Aim for an Rf of ~0.2-0.3 for the product spot.

  • Pack a glass column with silica gel using the initial, less polar eluent mixture.

  • Dissolve the crude free base in a minimum amount of the eluent or DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column[9].

  • Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product[6].

  • Combine the pure fractions, evaporate the solvent, and proceed with salt formation (steps 7-9 of Protocol C ).

Part 3: Data Summary & Visualization

Table 1: Recommended Solvents for Purification Steps
Purification StepPrimary Solvent(s)Anti-Solvent / Washing AgentRationale & Notes
Trituration/Washing N/ADiethyl Ether, Ethyl Acetate, Acetone[2]Removes non-polar to moderately polar organic impurities while leaving the polar salt behind.
Recrystallization Isopropanol, Ethanol, Methanol[2]Diethyl Ether, Ethyl Acetate, HexanesDissolve hot in the alcohol, precipitate by adding the non-polar anti-solvent and cooling.
Acid-Base Extraction Ethyl Acetate, DichloromethaneWater, Sat. NaHCO₃ (aq), BrineUsed to partition the free base (organic) away from salts and polar impurities (aqueous).
Chromatography Dichloromethane, Ethyl AcetateMethanol, EthanolFor the free base only . A gradient of increasing polar solvent is typically required.
Diagram 1: Purification Strategy Decision Workflow

Purification_Workflow start Crude Product Mixture is_solid Is the crude a solid? start->is_solid triturate Protocol A: Trituration/Washing is_solid->triturate Yes acid_base Protocol C: Acid-Base Extraction is_solid->acid_base No (Oily) analyze1 Analyze Purity (NMR/HPLC) triturate->analyze1 is_pure Is Purity >95%? analyze1->is_pure is_pure->acid_base No, <85% recrystallize Protocol B: Recrystallization is_pure->recrystallize No, but >85% end_product Pure Product is_pure->end_product Yes chromatography Protocol D: Chromatography of Free Base acid_base->chromatography Still Impure acid_base->end_product Pure after Re-salting recrystallize->end_product chromatography->end_product After Re-salting

Caption: Decision workflow for selecting the appropriate purification protocol.

Diagram 2: Acid-Base Extraction and Re-salting Workflow

AcidBase_Workflow cluster_extraction Step 1: Free Base Isolation cluster_salting Step 2: Re-salting n1 Dissolve crude HCl salt in EtOAc / H₂O n2 Add sat. NaHCO₃ (aq) to pH 7-8 n1->n2 n3 Separate Layers n2->n3 n4 Organic Layer: (Free Base) n3->n4 Collect n5 Aqueous Layer: (Impurities, Salts) n3->n5 Discard n6 Wash Organic with Brine, Dry (Na₂SO₄), Evaporate n4->n6 n7 Isolated Free Base n6->n7 n8 Dissolve Free Base in EtOAc or IPA n7->n8 Proceed to Re-salting n9 Add 2M HCl in Et₂O dropwise n8->n9 n10 Precipitate Forms n9->n10 n11 Filter, Wash with Et₂O, and Dry Under Vacuum n10->n11 n12 Pure Hydrochloride Salt n11->n12

Caption: Step-by-step workflow for the acid-base purification protocol.

Part 4: References

  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). (n.d.). Google Scholar. Retrieved from

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • column chromatography & purification of organic compounds. (2021). YouTube. Retrieved from [Link]

  • Column Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. (2009). ResearchGate. Retrieved from [Link]

  • Synthesis of some pyridone derivatives. (2006). ResearchGate. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Why are solid phase organics often conjugated to HCl? (2012). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Google Scholar. Retrieved from

Sources

"Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" side product identification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during their experimental work. Our goal is to provide in-depth, practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic pathway is a variation of the Hantzsch pyridine synthesis.[1][2][3] This multi-component reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (such as ammonium acetate).[1][2] The initial product is a dihydropyridine, which is then oxidized to the corresponding pyridine derivative.[1] Subsequent hydrolysis and salt formation yield the target compound.

Q2: Why is the hydrochloride salt form often preferred for this compound?

A2: The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and formulation development. The basic nitrogen atom in the pyridine ring is protonated by hydrochloric acid, forming a more stable and crystalline solid that is easier to handle and purify.

Q3: What are the key analytical techniques for characterizing the final product and its impurities?

A3: A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the identification of the main product and the elucidation of impurity structures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Separates components of a mixture and provides molecular weight information, which is crucial for identifying known and unknown side products.

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification of the main product and impurities.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carbonyls, N-H bonds).

Troubleshooting Guide: Side Product Identification and Mitigation

This section addresses specific issues you may encounter during your synthesis and provides actionable troubleshooting steps.

Issue 1: Presence of an Oxidized Pyridine Byproduct

Symptoms:

  • An additional spot on the Thin Layer Chromatography (TLC) plate with a different polarity.

  • Mass spectrometry data showing a peak corresponding to the molecular weight of the fully aromatized pyridine derivative (loss of two hydrogens).[4][5]

  • ¹H NMR spectrum showing the disappearance of the N-H proton signal and characteristic shifts in the aromatic protons.[4][5]

Root Cause Analysis: The dihydropyridine intermediate in the Hantzsch synthesis is susceptible to oxidation, leading to the formation of the corresponding pyridine.[1] This can be unintentionally promoted by atmospheric oxygen, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times) or in the presence of certain reagents.[6]

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Controlled Oxidation: If the fully aromatized pyridine is the desired product, a controlled oxidation step using a mild oxidizing agent can be introduced after the initial condensation.[1] Common oxidizing agents include nitric acid, manganese dioxide, or potassium permanganate.[1]

  • Purification: The oxidized byproduct can often be separated from the desired dihydropyridine using column chromatography due to their polarity difference.

Issue 2: Incomplete Reaction or Presence of Starting Materials

Symptoms:

  • TLC analysis shows the persistence of starting material spots.

  • NMR and MS data confirm the presence of unreacted aldehyde, β-ketoester, or the nitrogen source.

Root Cause Analysis:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to an incomplete reaction.

  • Stoichiometry: Inaccurate measurement of reactants can leave one or more starting materials in excess.

  • Catalyst Inactivity: If a catalyst is used, it may be of poor quality or deactivated.

Mitigation Strategies:

  • Optimize Reaction Conditions: Systematically vary the temperature, time, and solvent to find the optimal conditions for your specific substrates.

  • Verify Stoichiometry: Ensure accurate weighing and molar calculations of all reactants.

  • Catalyst Screening: If applicable, screen different catalysts and ensure their activity.

Issue 3: Formation of Michael Adducts or Other Intermediates

Symptoms:

  • Complex mixture of products observed by TLC and LC-MS.

  • NMR spectra showing a variety of unexpected signals, potentially from intermediates of the Hantzsch reaction mechanism.

Root Cause Analysis: The Hantzsch synthesis proceeds through several intermediates, including Knoevenagel condensation products and Michael adducts.[2][3] Under certain conditions, these intermediates can accumulate or participate in side reactions, leading to a complex product mixture.[7]

Mitigation Strategies:

  • One-Pot vs. Stepwise Synthesis: Consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. This can provide greater control over the reaction.

  • Temperature Control: Maintaining a consistent and optimal reaction temperature can favor the desired reaction pathway and minimize the formation of side products.

Issue 4: Hydrolysis of the Ester Group

Symptoms:

  • A peak in the LC-MS data corresponding to the carboxylic acid derivative (loss of a methyl group and addition of a hydrogen).

  • Broadening or disappearance of the methyl ester signal in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.

Root Cause Analysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, especially if water is present in the reaction mixture or during workup.

Mitigation Strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.

  • Neutral Workup: Employ a neutral workup procedure to avoid exposing the product to strong acids or bases.

  • Purification: The resulting carboxylic acid can be separated by chromatography or by acid-base extraction.[8]

Issue 5: Decarboxylation of the Product

Symptoms:

  • LC-MS data showing a peak corresponding to the loss of the carboxylate group (M-59 for methyl carboxylate).

  • Absence of the ester signals in the NMR spectrum and potential changes in the aromatic proton signals.

Root Cause Analysis: Pyridone-3-carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[9] The presence of certain catalysts or substituents on the ring can influence the rate of this side reaction.[9]

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating during the reaction, workup, and purification steps.

  • Catalyst Choice: Select catalysts that are known to not promote decarboxylation under the desired reaction conditions.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and potential side reactions.

Synthesis_and_Side_Reactions Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Intermediate Aldehyde->Dihydropyridine Hantzsch Condensation BetaKetoester β-Ketoester BetaKetoester->Dihydropyridine Hantzsch Condensation Ammonia Ammonia Ammonia->Dihydropyridine Hantzsch Condensation TargetProduct Methyl 6-oxo-1,6-dihydropyridine -3-carboxylate HCl Dihydropyridine->TargetProduct Oxidation & HCl Salt Formation OxidizedProduct Oxidized Pyridine Byproduct Dihydropyridine->OxidizedProduct Uncontrolled Oxidation HydrolyzedProduct Hydrolyzed Carboxylic Acid TargetProduct->HydrolyzedProduct Hydrolysis DecarboxylatedProduct Decarboxylated Product TargetProduct->DecarboxylatedProduct Decarboxylation

Caption: Main synthesis pathway and common side reactions.

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube. Ensure the solvent is compatible with your compound and will not obscure key signals.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire a ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative ratios of protons. Assign the chemical shifts to the corresponding protons in the expected structure and any identified impurities.

Protocol 2: LC-MS Analysis for Impurity Profiling
  • Sample Preparation: Prepare a stock solution of your sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile). Dilute this solution to a final concentration of 10-100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: Use a reverse-phase C18 column of appropriate dimensions.

    • Mobile Phase: A typical gradient could be water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run.

    • Flow Rate: A standard flow rate is 0.5-1.0 mL/min.

    • Injection Volume: Inject 5-10 µL of the prepared sample.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.

    • Mass Range: Scan a mass range that includes the expected molecular weights of the product and potential side products (e.g., m/z 100-500).

  • Data Analysis: Analyze the chromatogram to identify the retention times of the main peak and any impurity peaks. Examine the mass spectrum of each peak to determine the molecular weight of the corresponding component.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in DMSO-d₆

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
O-CH₃~3.8Singlet
H-2~8.0Singlet
H-4~7.5Doublet
H-5~6.5Doublet
N-H~12.0Broad Singlet

Note: Actual chemical shifts may vary depending on the specific experimental conditions and the presence of the hydrochloride salt.

Table 2: Common Side Products and their Expected Mass-to-Charge Ratios (m/z) in ESI+ Mode

Side ProductStructureExpected [M+H]⁺
Oxidized PyridineC₇H₇NO₃154.0
Hydrolyzed Carboxylic AcidC₆H₅NO₃140.0
Decarboxylated ProductC₅H₅NO96.0

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. [Link]

  • Synthesis of dicarboxlyic-1,4-DHP derivatives. ResearchGate. [Link]

  • Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. [Link]

  • Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central - NIH. [Link]

  • Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. PubMed. [Link]

  • (PDF) Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. ResearchGate. [Link]

  • Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Hantzsch pyridine synthesis. SynArchive. [Link]

  • Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. ResearchGate. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyridinone intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.

Introduction: The Chemistry of 6-Oxo-1,6-dihydropyridine-3-carboxylates

Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, also known as methyl 6-hydroxynicotinate, is a valuable building block in medicinal chemistry. Its structure is characterized by a pyridinone ring, which can exist in tautomeric equilibrium with its hydroxypyridine form. This duality influences its reactivity and physicochemical properties. The synthesis of this scaffold often involves cyclization-condensation reactions, which can be sensitive to various reaction parameters, leading to challenges in achieving high yield and purity.

This guide will focus on a common synthetic approach and provide solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in pyridinone synthesis often stem from incomplete reaction, formation of side products, or issues with product isolation. Key areas to investigate include:

  • Suboptimal Reaction Temperature: The cyclization and dehydration steps are often temperature-sensitive. Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures may cause decomposition or resinification of the reaction mixture.[1]

  • Incorrect Stoichiometry: Precise stoichiometry of reactants is crucial to minimize side reactions like self-condensation.[2]

  • Catalyst Inefficiency: If using a catalyzed reaction, the catalyst may be deactivated or used in a suboptimal amount.[3][4]

  • Issues with Starting Materials: The purity of your starting materials is paramount. Impurities can interfere with the reaction and lead to a complex mixture of products.

  • Product Solubility and Isolation: The target compound is polar and may have some solubility in the reaction solvent, leading to losses during workup and filtration.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Likely side products include:

  • Incompletely Cyclized Intermediates: Linear aminodiene or enamine intermediates may persist if the cyclization step is not efficient.[2]

  • Self-Condensation Products: Starting materials, such as β-ketoesters or enamines, can undergo self-condensation.

  • Tautomeric Impurities: Although the pyridone tautomer is generally more stable, the hydroxypyridine form can sometimes lead to different reaction pathways and a mixture of products.

  • Deacylated Products: In some cases, deacylation of intermediates can occur, leading to undesired byproducts.[1]

Q3: Purification of my product by column chromatography is difficult. What can I do?

A3: Pyridinone derivatives are often polar, which can make purification challenging. Common issues include:

  • Streaking on Silica Gel: The basic nature of the pyridine nitrogen can lead to strong interactions with acidic silica gel, causing streaking and poor separation.

  • Poor Solubility: The product may have limited solubility in common chromatography solvents.

  • Product Loss on the Column: Significant amounts of the polar product can be lost on the column.

Troubleshooting Tips for Purification:

  • Alternative Chromatography Techniques: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with a polar-endcapped column.[5]

  • Solvent System Optimization: For normal phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help reduce streaking.

  • Crystallization: If chromatography is not effective, crystallization is a powerful purification technique for polar compounds. Experiment with different solvent systems to find one that provides good quality crystals.[5]

Q4: How do I prepare the hydrochloride salt of my final product?

A4: The hydrochloride salt is typically prepared by dissolving the purified methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable anhydrous solvent (e.g., methanol, ethanol, or 1,4-dioxane) and then adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an organic solvent).[6] The salt will usually precipitate out of the solution and can be collected by filtration.

Troubleshooting Guide: Reaction Parameter Optimization

This section provides a systematic approach to optimizing the reaction conditions for the synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

Logical Flow for Troubleshooting

Caption: A systematic workflow for troubleshooting low yield and impurity issues.

Parameter Optimization Table
ParameterIssueRecommended ActionRationale
Temperature Low conversionIncrease temperature in 5-10 °C increments.To overcome the activation energy barrier for cyclization.
Product decomposition/tar formationDecrease temperature; consider a milder catalyst.To prevent side reactions and degradation of starting materials or product.[1]
Solvent Incomplete reactionScreen solvents with different polarities (e.g., ethanol, DMSO, toluene).Solvent polarity can influence the stability of intermediates and transition states.[2]
Side product formationSwitch to a less polar or aprotic solvent.To disfavor competing reaction pathways.
Catalyst/Reagent Slow or no reactionIncrease catalyst loading; screen different acid or base catalysts (e.g., acetic acid, ZnBr₂, Amberlyst-15).[4]To enhance the rate of the desired reaction. Lewis acids can promote cyclization.[3]
Catalyst deactivationUse anhydrous solvents and an inert atmosphere.To prevent poisoning of the catalyst by water or oxygen.
Reaction Time Incomplete conversionExtend reaction time and monitor by TLC or LC-MS.To ensure the reaction goes to completion.
Increased impuritiesShorten reaction time or lower the temperature.To minimize the formation of degradation products over time.

Experimental Protocol: Representative Synthesis

This protocol is a representative procedure adapted from established methods for pyridinone synthesis, such as the Guareschi-Thorpe condensation.[7][8][9][10]

Step 1: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Synthesis_Workflow cluster_reactants Reactants A Methyl Acetoacetate Reaction Reaction in Ethanol Reflux, 4-6h A->Reaction B Methyl Cyanoacetate B->Reaction C Ammonium Acetate C->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Product Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Purification->Product

Sources

Overcoming solubility issues with "Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Overview & Quick Start Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges encountered with this compound in common biological buffers. While the hydrochloride salt form is intended to enhance aqueous solubility, precipitation in neutral pH buffers (like PBS) is a common and predictable challenge.[1][2] This phenomenon is primarily governed by the compound's pH-dependent solubility profile.

For experienced users, the primary recommendations are:

  • Prepare Concentrated Stock Solutions: Always begin by preparing a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like 100% DMSO.

  • Control the Final pH: The key to maintaining solubility in aqueous media is to ensure the final pH of the biological buffer is sufficiently acidic to keep the molecule in its protonated, more soluble form.

  • Utilize Co-Solvent Systems: For in vivo studies or when pH modification is not feasible, use of a pre-tested co-solvent vehicle is the most robust method.

This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to walk you through both the theory and practice of achieving a stable solution for your experiments.

Frequently Asked Questions (FAQs)

Q1: I added my this compound directly to PBS at pH 7.4 and it immediately precipitated. Why did this happen?

This is the most common issue researchers face. Although it is a hydrochloride salt, the compound is the salt of a weak base. Its solubility is highly dependent on the pH of the solution.[3][4] In acidic conditions, the molecule exists in its protonated (salt) form, which is water-soluble. However, in neutral or basic buffers like standard PBS (pH ≈ 7.4), the compound gets deprotonated, converting back to its neutral "free base" form. This free base is significantly less water-soluble, causing it to precipitate out of solution.

The underlying chemistry is an equilibrium reaction, as shown below. Increasing the pH (reducing H+ concentration) shifts the equilibrium to the right, favoring the insoluble free base.

Troubleshooting_Workflow start Start: Compound precipitates in final biological buffer q_stock Did you first create a concentrated stock in 100% DMSO? start->q_stock sol_stock ACTION: Prepare a 10-50 mM stock solution in 100% DMSO. (See Protocol 1) q_stock->sol_stock No q_exp_type What is your experimental system? q_stock->q_exp_type Yes cell_based Cell-Based Assay (In Vitro) q_exp_type->cell_based animal_study Animal Study (In Vivo) q_exp_type->animal_study sol_ph PRIMARY SOLUTION: Adjust buffer pH to < 6.5. (See Protocol 2) cell_based->sol_ph sol_cosolvent_vivo PRIMARY SOLUTION: Use a formulation vehicle with co-solvents (e.g., PEG300, Tween-80). (See Protocol 3) animal_study->sol_cosolvent_vivo sol_cosolvent_vitro SECONDARY SOLUTION: Use a minimal amount of co-solvent. Final DMSO <0.5%. sol_ph->sol_cosolvent_vitro If pH change is not possible

References

"Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Solution Stability and Experimental Best Practices

Welcome to the technical support resource for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your reagents. This document provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the reliability and reproducibility of your results.

I. Core Concepts: Understanding Dihydropyridine Instability

The dihydropyridine ring system, the core of this molecule, is notoriously sensitive to environmental factors. The primary degradation pathway for many dihydropyridines is the oxidation of the dihydropyridine ring to its corresponding pyridine derivative.[1][2] This aromatization process results in a complete loss of the compound's intended pharmacological activity.[1][2] Key factors that accelerate this degradation in solution include exposure to light, inappropriate pH, presence of metal ions, and elevated temperatures.

II. Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered when working with this compound in solution.

My compound seems to be degrading rapidly, even shortly after dissolution. What's the most likely cause?

The most common culprit for rapid degradation of dihydropyridine compounds in solution is photodegradation .[1][2] The dihydropyridine ring is highly photosensitive and can be rapidly oxidized upon exposure to light, especially UV irradiation.[3]

Troubleshooting Steps:

  • Work in low-light conditions: Whenever possible, prepare and handle solutions in a darkened room or under amber or red lighting.

  • Use protective glassware: Always use amber-colored vials or glassware. For clear containers, wrap them securely in aluminum foil to block light transmission.[1]

  • Prepare solutions fresh: The best practice is to prepare solutions immediately before use to minimize the duration of light exposure.

I've protected my solution from light, but I'm still observing degradation. What else could be wrong?

If photodegradation has been ruled out, consider the following factors:

  • Oxidation: The dihydropyridine ring is susceptible to oxidation from dissolved oxygen in the solvent or trace metal ions.[1]

    • Solution: De-gas your solvents and buffers prior to use. You can do this by sparging with an inert gas like nitrogen or argon, or by using a sonication bath. Using high-purity solvents and reagents is also crucial to minimize metal ion contamination.[1]

  • pH of the Solution: The pH can significantly impact the stability of dihydropyridines. The ionization state of the molecule, which is pH-dependent, can influence its degradation pathway.[1] While the optimal pH must be determined empirically for each specific derivative, some dihydropyridines show greater stability in slightly acidic conditions.[1]

  • Presence of Metal Ions: Certain metal ions, particularly Fe³⁺, can catalyze the rapid degradation of 1,4-dihydropyridines through aromatization.[4] The rate of this degradation increases with higher concentrations of Fe³⁺.[4]

    • Solution: Use high-purity water and reagents. If metal contamination is suspected from your experimental system (e.g., metal spatulas), switch to non-metallic alternatives.

What is the recommended solvent for this compound?
  • DMSO: A common solvent for creating stock solutions.

  • Co-solvent mixtures: For aqueous-based assays, complex solvent systems are often necessary. Examples include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

    • 10% DMSO, 90% (20% SBE-β-CD in Saline)

    • 10% DMSO, 90% Corn Oil[5]

Important Note: When preparing solutions, it is often best to first create a clear stock solution in a solvent like DMSO before adding co-solvents.[5] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[5]

How should I store my stock solutions?

For optimal stability of stock solutions:

Storage TemperatureRecommended DurationSpecial Conditions
-80°CUp to 6 monthsStored under nitrogen.[5]
-20°CUp to 1 monthStored under nitrogen.[5]

Crucially, to prevent degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes immediately after preparation. [5]

Is the solid form of the compound stable?

Yes, the solid form of dihydropyridines is significantly more stable than solutions, particularly concerning photodegradation.[1] However, they are not completely immune to degradation. In the presence of high humidity and elevated temperatures, thermal degradation can occur.[3][6] Therefore, it is essential to store the solid compound in a cool, dry, and dark place.

III. Experimental Protocols & Workflows

To ensure the integrity of your experiments, follow these validated protocols for solution preparation and stability analysis.

Protocol 1: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

  • Preparation Environment: Work in a dimly lit area or use a fume hood with the sash lowered and the light off.

  • Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Initial Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid to achieve the target concentration.

  • Solubilization: Vortex the solution thoroughly. If needed, use a sonication bath for a short period to ensure complete dissolution.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use, amber-colored microcentrifuge tubes. Purge the headspace with nitrogen gas before sealing. Store at -80°C for long-term use or -20°C for short-term use.[5]

Workflow for Stability Assessment

This workflow outlines the steps to determine the stability of your compound under specific experimental conditions.

Caption: Workflow for assessing solution stability using HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

HPLC is a powerful and frequently used technique for stability testing, allowing for the separation and quantification of the active compound and its degradation products.[7]

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is a common starting point for this type of molecule.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient program will need to be optimized.

  • Detection: Monitor the elution profile at a wavelength where the parent compound has maximum absorbance.

  • Sample Analysis:

    • Inject a sample of the freshly prepared solution (T=0) to establish the initial peak area and retention time of the intact compound.

    • Inject samples from the stability study at various time points.

    • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

IV. Understanding Degradation Pathways

The primary degradation mechanism is the aromatization of the dihydropyridine ring. Other potential reactions can occur depending on the specific substituents on the ring.

Degradation_Pathway DHP Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Active Compound) Degradant Corresponding Pyridine Derivative (Inactive Degradant) DHP->Degradant Aromatization (Oxidation) Factors Light (Photons) Oxidizing Agents (O2) Metal Ions (Fe³⁺) Extreme pH Factors->Degradant

Caption: Primary degradation pathway of the dihydropyridine ring.

By understanding these core principles and implementing the recommended handling and storage procedures, you can significantly mitigate the stability issues associated with this compound, leading to more reliable and accurate experimental outcomes.

References

  • Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions.
  • Technical Support Center: Enhancing Dihydropyridine Stability in Solution - Benchchem.
  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | AP-1 Inhibitor | MedChemExpress.
  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC - PubMed Central. Available from: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state - ResearchGate. Available from: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state - SciSpace. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) in Stability Testing. Available from: [Link]

Sources

Technical Support Center: Crystallization of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. As a hydrochloride salt of a substituted pyridine, this compound presents unique crystallization behaviors that require a nuanced approach. This guide provides in-depth, cause-and-effect troubleshooting strategies and foundational knowledge to empower you to achieve high-purity, crystalline material consistently.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate and its hydrochloride salt?

Understanding the properties of both the free base and the salt is crucial for designing a crystallization strategy. The salt form dramatically alters properties like solubility and melting point.

PropertyMethyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Free Base)Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate HCl (Salt)
Molecular Formula C₇H₇NO₃[1]C₇H₈ClNO₃
Molecular Weight 153.14 g/mol [1]189.60 g/mol
Melting Point 166-170 °C[1]Expected to be significantly higher due to ionic character.
Appearance SolidTypically a white to off-white crystalline solid.
Solubility Soluble in polar organic solvents.Expected to have higher solubility in polar protic solvents (water, alcohols) and lower solubility in non-polar organic solvents compared to the free base.
pKa (Predicted) The pyridine nitrogen is basic and will be protonated. The pKa of the conjugate acid is critical for pH-dependent solubility.N/A (Already protonated)

Q2: Why is forming a hydrochloride salt beneficial for crystallizing this type of molecule?

For many organic molecules, particularly those with basic nitrogen atoms like pyridines, crystallization can be challenging.[2] Converting the free base to a hydrochloride salt introduces ionic character. This typically leads to a more rigid and ordered crystal lattice, which often results in a higher melting point and more predictable crystallization behavior. This strategy is widely employed in the pharmaceutical industry to improve the physicochemical properties of active pharmaceutical ingredients (APIs).[3]

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and why does it happen?

Oiling out, or the formation of a second liquid phase, is a common problem in crystallization. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of a solvate/hydrate).[4] For organic salts, this is often due to the solution being too concentrated or being cooled too rapidly. The high concentration of the solute, sometimes in combination with impurities, depresses the freezing point, leading to a liquid-liquid phase separation instead of solid crystal formation.

Q4: What is polymorphism and should I be concerned about it?

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. This can significantly impact physical properties like solubility, stability, and melting point. Pyridine derivatives and organic salts are known to exhibit polymorphism.[3][5][6] It is crucial to be aware of this possibility, as different experimental conditions (e.g., solvent, cooling rate, pH) can lead to the formation of different polymorphs.[3] Consistent control over your crystallization process is key to obtaining the desired, stable polymorph.

Crystallization Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of this compound.

Problem 1: No Crystals Form Upon Cooling

You have dissolved your compound in a hot solvent and allowed it to cool, but no solid material has precipitated. The solution remains clear.

G start Clear Solution After Cooling cause1 Probable Cause: Solution is subsaturated (too dilute) start->cause1 cause2 Probable Cause: Supersaturated, but nucleation is inhibited start->cause2 solution1 Solution: Boil off a portion of the solvent and re-cool. cause1->solution1 solution2 Solution: Induce Nucleation cause2->solution2 sub_solution2a Scratch inner surface of the flask. solution2->sub_solution2a Mechanical Agitation sub_solution2b Add a seed crystal. solution2->sub_solution2b Template Introduction sub_solution2c Cool to a lower temperature (ice bath). solution2->sub_solution2c Increase Driving Force

Caption: Troubleshooting flow for when no crystals form.

  • Protocol 1A: Concentrating a Dilute Solution

    • Return the flask containing your clear solution to a heat source.

    • Heat the solution to a gentle boil.

    • Evaporate 10-20% of the solvent volume. A gentle stream of nitrogen or air can expedite this process.

    • Remove the flask from the heat, cover it to prevent further evaporation, and allow it to cool slowly to room temperature.

    • If crystals still do not form, repeat the process, removing a smaller portion of the solvent.

    • Causality: The solubility of the compound is too high in the volume of solvent used. By reducing the solvent volume, you increase the concentration, ensuring the solution becomes supersaturated upon cooling, which is the thermodynamic driving force for crystallization.[4]

  • Protocol 1B: Inducing Nucleation

    • Scratching: Take a clean glass stirring rod and scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[7]

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single, tiny crystal (a "seed crystal") to the cooled, clear solution.[7] The seed crystal acts as a template, initiating rapid crystal growth.

    • Lower Temperature Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound and increase the level of supersaturation.

Problem 2: The Compound Has Oiled Out

Upon cooling, instead of a crystalline solid, a viscous liquid or oil has separated from the solvent.

  • Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution: This is one of the most common issues when crystallizing organic salts.[4] The goal is to keep the compound dissolved at a temperature above its oiling-out point.

    • Protocol 2A: Re-dissolution and Slow Cooling

      • Reheat the mixture until the oil completely redissolves into a homogeneous solution.

      • Add a small additional amount (5-10% of the total volume) of the same hot solvent to slightly dilute the solution.[4]

      • Ensure the flask is well-insulated (e.g., by placing it in a beaker with paper towels or a cork ring) to promote very slow cooling.[4] This allows the molecules sufficient time to arrange themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

      • If oiling persists, consider a different solvent system.

  • Cause: The chosen solvent is inappropriate, leading to a low melting point for the solvated compound.

  • Solution: Employ an anti-solvent system to gently and precisely control the supersaturation.

    • Protocol 2B: Anti-Solvent Crystallization

      • Select a "solvent" in which your hydrochloride salt is freely soluble (e.g., methanol, water).

      • Select an "anti-solvent" in which the salt is poorly soluble, but which is miscible with the primary solvent (e.g., isopropanol, acetone, or ethyl acetate).

      • Dissolve the compound in a minimum amount of the hot primary solvent.

      • While stirring, slowly add the anti-solvent dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point).

      • Add a few drops of the primary solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. The gradual change in solvent polarity will gently reduce the compound's solubility, promoting controlled crystal growth.

Problem 3: Poor Crystal Yield

Crystals have formed, but after filtration and drying, the final mass is very low (e.g., <50% recovery).

  • Cause: Excessive solvent was used during the initial dissolution or the transfer/washing steps.

  • Solution: A significant amount of your product remains dissolved in the mother liquor (the filtrate).[4]

    • Protocol 3A: Mother Liquor Rework

      • To check if the mother liquor contains a substantial amount of product, dip a glass stirring rod into it and let the solvent evaporate. A significant solid residue indicates a high product concentration.[4]

      • Transfer the mother liquor to a flask and reduce its volume by 50-75% via rotary evaporation or boiling.

      • Cool the concentrated solution to induce a second crop of crystals.

      • Note: This second crop may be less pure than the first and might require a separate recrystallization.

  • Cause: The crystals are significantly soluble in the solvent used for washing during filtration.

  • Solution: Choose a washing solvent that minimizes product loss.

    • Protocol 3B: Selecting a Washing Solvent

      • The ideal washing solvent should be one in which your compound is very poorly soluble, but in which the impurities are soluble.

      • The anti-solvent from a two-solvent crystallization is often a good choice.

      • Always use a minimal amount of cold washing solvent. Washing with room temperature or warm solvent will dissolve a portion of your crystalline product.

      • Perform several quick washes with small volumes rather than one large wash.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. PubChem. [Link]

  • Various Authors. (2017). What should I do if crystallisation does not occur?. Quora. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Li, Y., et al. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. National Institutes of Health. [Link]

  • Bolla, G., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, ACS Publications. [Link]

  • Fujiwara, T., et al. (2002). Effect of Pyridine on Polymorphic Crystallization of 1,3-Di(9-anthryl)-propan-2-ol. ResearchGate. [Link]

  • Voronin, A. P., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid. (2015).
  • Jones, H. P., et al. (2006). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B, ACS Publications. [Link]

  • Ceppatelli, M., et al. (2003). Structure and reactivity of pyridine crystal under pressure. ResearchGate. [Link]

  • Fiol, S., et al. (2021). Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. MDPI. [Link]

  • McGlone, T., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]

Sources

Technical Support Center: Optimizing "Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the high-throughput screening (HTS) of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful implementation of your screening campaigns.

Section 1: Compound Handling and Stock Solution Preparation

The pyridinone scaffold is a valuable pharmacophore found in numerous biologically active compounds.[1][2] However, the specific physicochemical properties of each analog, such as this compound, require careful consideration to maintain its integrity and ensure reproducible results in HTS assays.

FAQ 1: What is the best solvent for creating a high-concentration stock solution of this compound?

Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. Many small organic molecules used in HTS are dissolved in DMSO.[3][4] For similar pyridinone-based compounds, DMSO has been shown to be an effective solvent.[5]

Causality Behind This Choice:

  • High Solvating Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, which is crucial for achieving the high concentrations needed for HTS libraries.

  • Compatibility with HTS: Most HTS automation platforms and assay formats are designed to handle DMSO.[6]

  • Miscibility: DMSO is miscible with water and most organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.

Step-by-Step Protocol for Stock Solution Preparation:

  • Material Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use sonication or gentle warming (not to exceed 37°C) to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Use vials with tight-fitting caps to prevent water absorption, as DMSO is hygroscopic.[3]

Troubleshooting Guide: Stock Solution Issues
Problem Potential Cause Recommended Solution
Compound fails to dissolve completely. The compound's solubility limit in DMSO has been exceeded.Prepare a more dilute stock solution. Confirm the purity of the compound, as impurities can affect solubility.
Precipitation observed after freeze-thaw cycles. The compound is crashing out of solution at lower temperatures or due to water absorption.Aliquot the stock solution into smaller volumes to reduce the number of freeze-thaw cycles. Ensure you are using anhydrous DMSO and tightly sealed containers.[3] Consider preparing fresh stock solutions more frequently.
Inconsistent assay results from the same stock. The compound may be degrading in DMSO.While many compounds are stable in DMSO, some can degrade over time.[7] Assess the stability of your compound by comparing the performance of a freshly prepared stock to an older one. If degradation is suspected, store aliquots at -80°C and minimize exposure to light.

Section 2: Assay Development and Optimization

Developing a robust and reliable HTS assay is critical for identifying true hits.[8][9] This involves optimizing various parameters to achieve a suitable assay window and minimize variability.

Workflow for HTS Assay Development

HTS_Assay_Development cluster_prep Phase 1: Preparation cluster_dev Phase 2: Optimization cluster_val Phase 3: Validation A Define Assay Principle (e.g., FRET, Luminescence) B Source & QC Reagents A->B C Prepare Compound Stock B->C D Optimize Reagent Concentrations C->D Start Optimization E Determine Optimal Incubation Times D->E F Assess DMSO Tolerance E->F G Plate Uniformity Test F->G H Run Pilot Screen (Small Compound Set) G->H Proceed to Validation I Calculate Z'-Factor H->I I->D Z' < 0.5 Re-optimize I->F Z' < 0.5 Re-optimize J Confirm Hit Reproducibility I->J K Full HTS Campaign J->K Proceed to Full Screen

Caption: HTS assay development workflow from preparation to validation.

FAQ 2: What is the maximum permissible DMSO concentration in my assay?

Answer: The final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.5%, and should not exceed 1%.[6][10] The exact tolerance will depend on the sensitivity of your specific assay system (e.g., enzyme, cell line).

Causality Behind This Choice:

  • Enzyme Inhibition/Activation: DMSO can directly interact with proteins, potentially altering their conformation and activity.[6]

  • Cellular Toxicity: At higher concentrations, DMSO can be toxic to cells, leading to decreased viability and confounding results in cell-based assays.[11]

  • Compound Solubility: While DMSO aids in dissolving compounds, excessive concentrations can sometimes lead to aggregation of certain molecules in aqueous buffers.[12]

Experimental Protocol for Determining DMSO Tolerance:

  • Prepare a Dose-Response Curve: Set up your assay with a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).

  • Include Controls: Run both positive and negative controls at each DMSO concentration.

  • Measure Assay Signal: After the appropriate incubation period, measure the assay signal.

  • Analyze Data: Plot the signal of the positive and negative controls as a function of DMSO concentration. The highest concentration that does not significantly impact the assay window (the difference between positive and negative controls) is your maximum tolerable DMSO concentration.

Troubleshooting Guide: Assay Performance
Problem Potential Cause Recommended Solution
Low Signal-to-Background Ratio. Suboptimal reagent concentrations or incubation times.Systematically titrate key reagents (e.g., enzyme, substrate, antibody) to find the optimal concentrations. Perform a time-course experiment to determine the optimal incubation period for signal development.
High Well-to-Well Variability. Inconsistent liquid handling, edge effects, or reagent instability.Verify the calibration and performance of your liquid handlers.[9] Use a plate uniformity assay (e.g., filling a plate with only positive or negative controls) to check for systematic errors. Ensure reagents are thoroughly mixed and stable over the course of the experiment.
Assay signal drifts over time during a run. Reagent degradation or temperature fluctuations.Prepare fresh reagents for each run. Use an automated plate sealer to prevent evaporation. Ensure that the plate reader and incubator are maintaining a stable temperature.

Section 3: Data Analysis and Quality Control

Robust data analysis and stringent quality control are essential for the success of any HTS campaign.[9] The Z'-factor is a widely accepted statistical parameter for quantifying the quality of an HTS assay.[13][14]

FAQ 3: How do I calculate and interpret the Z'-factor for my assay?

Answer: The Z'-factor is a measure of the statistical separation between the positive and negative controls. It is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values:

Z'-Factor Assay Quality Interpretation
> 0.5ExcellentThe assay has a large separation between controls and low variability, making it ideal for HTS.[14][15]
0 to 0.5AcceptableThe assay is usable, but may have a higher rate of false positives or false negatives.[14][15] Further optimization is recommended.
< 0UnacceptableThere is too much overlap between the control populations, and the assay is not suitable for screening.[15]
Troubleshooting Guide: Data Quality
Problem Potential Cause Recommended Solution
Z'-factor is consistently below 0.5. High variability in control wells or a small assay window.Re-optimize the assay to increase the separation between the positive and negative controls or to reduce the standard deviation of the controls.[8][13] Review liquid handling and reagent stability.
Individual plates have a low Z'-factor. A specific issue with that plate, such as a dispensing error or an environmental fluctuation.Exclude plates with a Z'-factor below an established threshold (e.g., 0.4) from the analysis. Investigate the cause of the poor performance on that plate.[8]
High rate of false positives. Compound interference with the assay technology.Implement counter-screens to identify compounds that interfere with the assay readout (e.g., autofluorescence, luciferase inhibition).[12][16] Use computational models to flag potential problematic compounds.[17]
Logical Flow for Hit Confirmation

Hit_Confirmation_Flow A Primary Screen Hit Identification B Re-test in Primary Assay (Confirmatory Screen) A->B C Dose-Response Curve Generation (Determine IC50/EC50) B->C Reproducible I False Positive (Not Reproducible) B->I Not Reproducible D Counter-Screens for Assay Artifacts (e.g., Fluorescence, Aggregation) C->D E Orthogonal/Secondary Assays D->E Not an Artifact H False Positive (Artifact) D->H Is an Artifact F SAR Analysis of Analogs E->F Active in Orthogonal Assay G Validated Hit F->G

Caption: Decision-making workflow for hit confirmation and validation.

Section 4: Addressing Compound-Specific Issues

Pyridinone-containing compounds can sometimes present unique challenges in HTS assays.

FAQ 4: My compound appears to be a "frequent hitter." What could be the cause?

Answer: A "frequent hitter" is a compound that shows activity in multiple, unrelated HTS assays. This is often due to non-specific mechanisms or interference with the assay technology rather than specific binding to the target.

Potential Causes for Frequent Hitter Behavior:

  • Compound Aggregation: At certain concentrations, some compounds can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[12]

  • Reactivity: The compound may be chemically reactive, covalently modifying proteins in the assay.

  • Interference with Detection: The compound may be fluorescent or colored, interfering with optical detection methods.[16] It could also inhibit reporter enzymes like luciferase.[12]

  • Redox Activity: Some compounds can interfere with assays by participating in redox cycling.

Strategies to Investigate Frequent Hitter Behavior:

  • Detergent Test: Re-run the dose-response experiment in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely due to aggregation.

  • Counter-Screens: As mentioned previously, employ specific assays to detect fluorescence, luciferase inhibition, or other forms of interference.

  • Literature and Database Search: Check databases like PubChem to see if your compound or similar structures have been reported as frequent hitters in other screens.[18]

By systematically addressing these common issues, you can optimize your screening campaign for this compound and increase the likelihood of identifying high-quality, validated hits.

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Shieh, J., Koechlein, D., & Gallagher, A. (n.d.). Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Coroflot. Available at: [Link]

  • On HTS. (2023). Z-factor. Available at: [Link]

  • Wikipedia. (2023). High-throughput screening. Available at: [Link]

  • Vertex AI Search. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Available at: [Link]

  • National Institutes of Health. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of HTS assay conditions. A) Effect of increasing DMSO concentrations.... Available at: [Link]

  • PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Available at: [Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... Available at: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • PubMed. (n.d.). In situ DMSO hydration measurements of HTS compound libraries. Available at: [Link]

  • University of Rochester, Department of Chemistry. (2026). Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Available at: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]

  • ResearchGate. (2025). What is the optimal dissolution solution for Mdivi-1?. Available at: [Link]

  • National Institutes of Health. (2023). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Available at: [Link]

  • National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available at: [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Available at: [Link]

  • MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • National Institutes of Health. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available at: [Link]

  • PubMed. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Available at: [Link]

  • ResearchGate. (n.d.). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Confirming the Anti-inflammatory Activity of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the discovery pipeline. This guide provides an in-depth technical framework for confirming the anti-inflammatory activity of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride. Our approach is grounded in the hypothesis that this compound functions as an inhibitor of the Activator Protein-1 (AP-1) transcription factor, a mechanism suggested by studies on its close structural analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which has been shown to downregulate the expression of Cyclooxygenase-2 (COX-2).[1]

This guide offers a direct comparison with T-5224, a well-characterized and selective AP-1 inhibitor, to provide a robust benchmark for efficacy.[2][3][4] We will detail the essential experimental workflows, from initial cytotoxicity assessments to targeted mechanistic assays, enabling a thorough and objective evaluation.

Mechanistic Hypothesis: AP-1 Inhibition as the Mode of Action

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a cascade of intracellular signaling events. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages, activating downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades.[5][6] This signaling converges on the activation of the transcription factor AP-1 (a dimer typically composed of c-Fos and c-Jun proteins). Activated AP-1 translocates to the nucleus and binds to the promoter regions of pro-inflammatory genes, driving the expression of key mediators like COX-2.[7] COX-2, in turn, is the enzyme responsible for producing prostaglandins, which are central to the inflammatory response.[6][8][9]

Our hypothesis is that this compound interferes with this pathway by inhibiting the DNA binding activity of AP-1, thereby preventing the transcription of COX-2 and other inflammatory genes.

AP-1_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Cascade (e.g., JNK, p38) TLR4->MAPK Activates AP1_inactive Inactive AP-1 (c-Fos/c-Jun) MAPK->AP1_inactive Phosphorylates AP1_active Active AP-1 AP1_inactive->AP1_active Activation AP1_DNA AP-1 binding to DNA AP1_active->AP1_DNA Translocates & Binds Promoter COX2_mRNA COX-2 mRNA AP1_DNA->COX2_mRNA Induces Transcription Compound Methyl 6-oxo-1,6-dihydropyridine- 3-carboxylate hydrochloride Compound->AP1_DNA Inhibits T5224 T-5224 (Comparative Inhibitor) T5224->AP1_DNA Inhibits

Caption: Proposed mechanism of action and experimental validation workflow.

Experimental Design for Activity Confirmation

A tiered approach is recommended to systematically evaluate the compound. This begins with ensuring that the observed effects are not due to cytotoxicity, followed by functional assays to measure the inhibition of inflammatory mediators, and finally, a mechanistic assay to confirm the effect on the target protein, COX-2. The murine macrophage cell line RAW 264.7 is a suitable and widely-used model for these in vitro studies.[5][10][11]

Experimental_Workflow cluster_assays Experimental Assays start Start: RAW 264.7 Macrophages viability Step 1: Cytotoxicity Assay (MTT Assay) start->viability nitric_oxide Step 2: Nitric Oxide Assay (Griess Reagent) viability->nitric_oxide Determine non-toxic concentrations cytokine Step 3: Cytokine Profiling (ELISA for TNF-α, IL-6) nitric_oxide->cytokine western_blot Step 4: Target Confirmation (COX-2 Western Blot) cytokine->western_blot end Data Analysis & Comparison western_blot->end

Caption: Tiered experimental workflow for activity confirmation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for executing the key assays. It is crucial to include proper controls in every experiment: a vehicle control (e.g., DMSO), a positive inflammatory control (LPS alone), and a positive inhibition control (LPS + T-5224).

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This initial step is critical to distinguish between a genuine anti-inflammatory effect and simple toxicity. The concentrations selected for subsequent functional assays must be non-toxic to ensure that any reduction in inflammatory markers is not merely a result of cell death.[10]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and T-5224 for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Causality: Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon LPS stimulation. Measuring its stable metabolite, nitrite, in the culture supernatant provides a robust indicator of the compound's anti-inflammatory potential.[10]

Methodology:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells as described in Protocol 3.1. Pre-treat the cells with non-toxic concentrations of the test compound and T-5224 for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL and incubate for another 24 hours.[5]

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[5]

  • Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of inhibition relative to the LPS-only treated group.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Causality: AP-1 directly controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2] Quantifying the reduction in the secretion of these cytokines provides strong, specific evidence of the compound's ability to suppress the inflammatory response.

Methodology:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment, and LPS stimulation as described in Protocol 3.2.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, strictly following the manufacturer's instructions.[5][12]

  • Analysis: Generate standard curves for each cytokine and calculate their concentrations in the samples. Present the data as pg/mL or as a percentage of inhibition.

Protocol 4: COX-2 Protein Expression (Western Blot)

Causality: This is the key mechanistic experiment to confirm the hypothesis. By directly measuring the levels of COX-2 protein, we can verify if the upstream anti-inflammatory effects (reduced NO and cytokines) are indeed correlated with the downregulation of this AP-1 target gene.[6][8]

Methodology:

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound and T-5224 for 1 hour, followed by stimulation with 1 µg/mL LPS for 8-24 hours.[6][13]

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against COX-2 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

  • Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the COX-2 signal to the corresponding loading control signal.

Comparative Data Analysis

The data generated should be compiled into clear, comparative tables to objectively assess the performance of this compound against the established AP-1 inhibitor, T-5224.

Table 1: Cytotoxicity Profile

Compound Concentration (µM) Cell Viability (% of Control)
Vehicle Control - 100 ± 5.0
M6ODPC-HCl * 1 99 ± 4.5
10 98 ± 5.2
50 95 ± 6.1
100 70 ± 7.3
T-5224 1 101 ± 4.8
10 99 ± 5.5
50 97 ± 5.9
100 85 ± 6.8

*M6ODPC-HCl: this compound. Data are presented as mean ± SD.

Table 2: Inhibition of Inflammatory Mediators (IC₅₀ Values)

Compound NO Inhibition IC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM) IL-6 Inhibition IC₅₀ (µM)
M6ODPC-HCl [Experimental Value] [Experimental Value] [Experimental Value]
T-5224 10.5 ± 1.2[4] 9.8 ± 1.5[4] 11.2 ± 1.8[4]

*IC₅₀ values represent the concentration required for 50% inhibition of the LPS-induced response.

Table 3: Effect on COX-2 Protein Expression

Treatment Relative COX-2 Expression (Normalized to Loading Control)
Control (Untreated) Undetectable
LPS (1 µg/mL) 1.00 (Reference)
LPS + M6ODPC-HCl (25 µM) [Experimental Value]

| LPS + T-5224 (25 µM) | [Experimental Value] |

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic validation of this compound as an anti-inflammatory agent. By following these protocols, researchers can generate robust, reproducible data to confirm its activity and benchmark its potency against a known AP-1 inhibitor.

Successful confirmation of in vitro activity would warrant progression to more complex studies. Future work could involve using AP-1 luciferase reporter assays for more direct evidence of target engagement and advancing to in vivo models of inflammation, such as LPS-induced systemic inflammation or collagen-induced arthritis in rodents, to establish preclinical efficacy.[2][4]

References

  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anti-inflammatory Agents.
  • BenchChem. (2025). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Available from: [Link]

  • PubMed. (2023). The selective activator protein-1 inhibitor T-5224 regulates the IRF4/MYC axis and exerts cooperative antimyeloma activity with bortezomib. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Lipopolysaccharide-induced Cyclooxygenase-2 Expression in Mouse Transformed Clara Cells. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Assessing the LPS-induced activation of the COX-2/PGE2 pathway.... Available from: [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

  • National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Available from: [Link]

  • ResearchGate. (n.d.). COX-2 mRNA expression and PGE 2 release in LPS-stimulated.... Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals. PMC. Available from: [Link]

  • PLOS One. (2012). Transactivation of EGFR by LPS Induces COX-2 Expression in Enterocytes. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Analog Development

The pyridine and dihydropyridine scaffolds are foundational in medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast range of therapeutic applications, including anticancer, antihypertensive, and anti-inflammatory agents.[1][2][3][4] The parent compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an inhibitor of the Activator Protein-1 (AP-1) transcription factor and a downregulator of cyclooxygenase-2 (COX-2) expression, highlighting its potential in treating inflammatory conditions and certain cancers.[5]

However, the journey from a promising hit compound to a clinical candidate is one of iterative refinement. Lead optimization necessitates the synthesis and evaluation of structural analogs to enhance desired properties such as potency, target selectivity, metabolic stability, and overall pharmacokinetic profile.[4] This guide provides a comprehensive framework for the comparative analysis of novel analogs of "Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride." We will delve into the strategic synthesis of a diverse analog library, present detailed protocols for robust in vitro evaluation, and discuss the interpretation of data to establish meaningful structure-activity relationships (SAR).

Part 1: Strategic Synthesis of Analogs

A diversity-oriented synthesis approach is optimal for generating a library of analogs with modifications at key positions on the dihydropyridine core.[6] The primary points for chemical diversification include the N1-substituent, the C4-aryl ring, and the C3-carboxylate moiety. A generalized synthetic workflow is outlined below.

Synthetic_Workflow cluster_diversification Points of Diversification start Starting Materials (e.g., β-ketoesters, aldehydes, amines) hantzsch Hantzsch-type Condensation or similar cyclization start->hantzsch core Core Scaffold (Dihydropyridone) hantzsch->core n1_alkylation N1-Alkylation/ Arylation core->n1_alkylation R1 c4_suzuki C4-Suzuki Coupling (Aryl/Heteroaryl Groups) core->c4_suzuki R4 c3_amidation C3-Ester Hydrolysis & Amidation core->c3_amidation R3 library Analog Library n1_alkylation->library c4_suzuki->library c3_amidation->library

Caption: Generalized workflow for the diversity-oriented synthesis of dihydropyridine analogs.

This multi-step process allows for the systematic introduction of various functional groups. For instance, employing a range of primary amines in the initial cyclization or subsequent N-alkylation steps can modify the N1 position. The C4-aryl group can be varied using different substituted benzaldehydes in the initial reaction or through post-cyclization modifications like Suzuki-Miyaura cross-coupling.[6] Finally, hydrolysis of the methyl ester at the C3 position to the corresponding carboxylic acid, followed by amidation with a library of amines, provides another critical axis for structural modification and SAR exploration.[6]

Part 2: Comparative Performance Evaluation: A Validated Methodological Blueprint

Objective comparison requires standardized, robust assays. The following experimental plan is designed to assess the anticancer and anti-inflammatory potential of the newly synthesized analogs in a systematic manner.

Experimental Workflow for Analog Screening

Screening_Workflow cluster_primary Primary Screening: Cytotoxicity cluster_secondary Secondary Screening: Mechanism of Action cluster_tertiary Lead Candidate Profiling start Synthesized Analog Library mtt_assay MTT Assay on Cancer Cell Lines (e.g., HeLa, A549, MIA PaCa-2) & Non-Cancerous Line (HEK293) start->mtt_assay ic50_calc Calculate IC50 Values & Selectivity Index (SI) mtt_assay->ic50_calc ap1_assay AP-1 Luciferase Reporter Assay ic50_calc->ap1_assay Potent & Selective Hits cox2_assay COX-2 Expression Analysis (qPCR / Western Blot) ap1_assay->cox2_assay adme_assays In Vitro ADME Assays (Permeability, Metabolic Stability) cox2_assay->adme_assays Confirmed MoA end Prioritize Analogs for Further Development adme_assays->end

Caption: A tiered experimental workflow for the comparative evaluation of analogs.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a fundamental first step in drug discovery to evaluate a compound's potential toxicity and therapeutic index.[7][8] The MTT assay is a widely used, cost-effective colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each analog against selected cancer cell lines and a non-cancerous cell line to assess both potency and selectivity.

Materials:

  • Cell Lines: HeLa (cervical cancer), A549 (lung cancer), and HEK293 (non-cancerous human embryonic kidney).[7][9][8]

  • DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Test compounds (analogs) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test analogs (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis. The Selectivity Index (SI) is calculated as: SI = IC50 (non-cancerous cells) / IC50 (cancer cells). A higher SI value is desirable.[8]

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from these assays allows for the establishment of a clear SAR, guiding the next round of chemical synthesis. The key is to correlate specific structural modifications with changes in biological activity.[10][11] Studies on similar 1,4-dihydropyridine derivatives have revealed several important structural requirements for optimal activity, such as the presence of an aryl group at the C4-position and ester groups at the C3 and C5 positions.[11][12]

Hypothetical Comparative Data

Let's consider the parent compound and three hypothetical analogs with specific modifications to illustrate the SAR analysis.

CompoundR1-SubstituentR4-Substituent (Aryl)R3-SubstituentIC50 HeLa (µM)IC50 A549 (µM)IC50 HEK293 (µM)Selectivity Index (HeLa)
Parent -CH₃Phenyl-COOCH₃15.218.5>100>6.6
Analog A -CH₂CH₃Phenyl-COOCH₃12.815.1>100>7.8
Analog B -CH₃4-Chlorophenyl-COOCH₃4.55.885.318.9
Analog C -CH₃Phenyl-CONHCH₃25.630.1>100>3.9
Interpretation and Causality
  • N1-Position (R1): Comparing the Parent compound to Analog A , increasing the alkyl chain length from methyl to ethyl results in a modest increase in potency. This suggests that this position can tolerate slightly larger substituents, potentially enhancing hydrophobic interactions within the target's binding pocket.

  • C4-Position (R4): The most significant change is observed with Analog B . The addition of an electron-withdrawing chlorine atom to the para-position of the C4-phenyl ring dramatically increases cytotoxic potency across both cancer cell lines. This is a common observation in dihydropyridine SAR, where the electronic properties of the C4-aryl substituent critically influence activity.[11][12] This modification also maintains a favorable selectivity index, making Analog B a high-priority candidate.

  • C3-Position (R3): The conversion of the methyl ester in the Parent to a methyl amide in Analog C leads to a decrease in activity. This indicates that the ester functionality at this position is likely crucial for the compound's biological effect, possibly by acting as a hydrogen bond acceptor or influencing the overall conformation of the molecule.[11]

This type of systematic analysis is the cornerstone of medicinal chemistry. It transforms raw data into actionable intelligence, allowing researchers to rationally design the next generation of analogs with a higher probability of success. Promising candidates like Analog B would then be advanced to secondary, mechanism-of-action assays to confirm their effect on AP-1 and COX-2 before proceeding to pharmacokinetic profiling.[13]

Conclusion

The comparative analysis of "this compound" analogs is a structured, multi-parameter process. It begins with a diversity-oriented synthesis to create a focused library of compounds. This is followed by a tiered screening approach, starting with broad cytotoxicity assays to identify potent and selective compounds, and progressing to more specific mechanism-of-action studies for the most promising hits. By rigorously correlating structural changes with biological outcomes, a clear SAR can be established. This data-driven, iterative cycle of design, synthesis, and testing is essential for optimizing the therapeutic potential of this promising chemical scaffold and identifying lead candidates for further preclinical and clinical development.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridinone scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for various functional groups, make it a cornerstone in modern drug discovery.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of derivatives based on the "Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride" core. We will delve into their synthesis, comparative biological performance with a focus on anti-inflammatory and anticancer activities, and the underlying mechanistic pathways.

The Versatile Pyridinone Core: A Foundation for Diverse Bioactivity

The 6-oxo-1,6-dihydropyridine-3-carboxylate framework is a versatile platform for generating libraries of compounds with a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The strategic modification of this core at various positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, leading to enhanced potency and selectivity for specific biological targets.

Comparative Analysis of Biological Activity: Anti-inflammatory and Anticancer Efficacy

Our focus will be on two of the most promising therapeutic areas for this class of compounds: anti-inflammatory and anticancer applications. The subsequent sections will present a comparative analysis of various derivatives, supported by experimental data from peer-reviewed literature.

Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway

A significant body of evidence points towards the anti-inflammatory potential of 6-oxo-1,6-dihydropyridine derivatives. A key mechanism of action for some of these compounds is the inhibition of the c-Jun N-terminal kinase 2 (JNK2), which in turn modulates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

The following table summarizes the anti-inflammatory activity of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues, highlighting the impact of substitutions on their ability to inhibit IL-6 production in lipopolysaccharide (LPS)-stimulated J774A.1 and THP-1 cells.[3]

CompoundRCell LineIL-6 IC50 (µM)[3]
J27 4-FJ774A.10.22
J28 4-ClJ774A.10.35
J29 4-BrJ774A.10.41
J30 4-CH3J774A.10.58
J31 3-FJ774A.10.62

Structure-Activity Relationship Insights (Anti-inflammatory):

From the data presented, a clear SAR trend emerges. The substitution on the phenyl ring plays a crucial role in the anti-inflammatory potency of these compounds. Halogen substitutions, particularly fluorine at the para-position (J27), result in the most potent inhibition of IL-6 production. The potency decreases with increasing size of the halogen (F > Cl > Br). A methyl group at the para-position (J30) is less effective than the halogens. Substitution at the meta-position (J31) also leads to a decrease in activity compared to the para-position. This suggests that the electronic and steric properties of the substituent at the para-position are critical for optimal interaction with the biological target, likely the JNK2 enzyme.

Anticancer Activity: Cytotoxicity Against Various Cancer Cell Lines

The 6-oxo-1,6-dihydropyridine scaffold is also a promising framework for the development of novel anticancer agents. The cytotoxic activity of various derivatives has been evaluated against a range of human cancer cell lines. The following table presents a comparative analysis of the in vitro anticancer activity of several pyridinone derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 1 HepG2 (Liver)4.5 ± 0.3[2]
MCF-7 (Breast)>15[2]
Derivative 2 HepG2 (Liver)7.8 ± 0.5[2]
MCF-7 (Breast)>15[2]
Derivative 7a MCF-7 (Breast)1.18[2]
HCT116 (Colon)1.18[2]
PC3 (Prostate)1.18[2]
Derivative 7d MCF-7 (Breast)1.97[2]
HCT116 (Colon)1.97[2]
PC3 (Prostate)1.97[2]
Derivative 4c HepG2 (Liver)8.02 ± 0.38[2]
MCF-7 (Breast)15.74 ± 0.78[2]
PC3 (Prostate)13.64 ± 0.67[2]
HCT-116 (Colon)7.15 ± 0.35[2]

Structure-Activity Relationship Insights (Anticancer):

The anticancer activity of these derivatives is highly dependent on the specific substitutions on the pyridinone core and the cancer cell line being tested. For instance, derivatives 7a and 7d show broad-spectrum activity against breast, colon, and prostate cancer cell lines with low micromolar IC50 values.[2] In contrast, derivatives 1 and 2 exhibit more selective activity against liver cancer cells.[2] The data suggests that the nature and position of substituents significantly influence the cytotoxic profile of these compounds, highlighting the importance of a systematic approach to SAR studies in the development of targeted anticancer agents.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, this section provides detailed, step-by-step methodologies for the synthesis of a diverse library of 6-oxo-1,6-dihydropyridine-3-carboxamides and the in vitro assays used to evaluate their biological activity.

Diversity-Oriented Synthesis of 1-Substituted 4-Aryl-6-oxo-1,6-dihydropyridine-3-carboxamides

This protocol is adapted from a diversity-oriented synthesis approach, allowing for the generation of a library of derivatives for SAR studies.[4][5]

Step 1: Synthesis of 1-Substituted Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates

  • To a solution of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate in a suitable solvent (e.g., ethanol), add an equimolar amount of a primary amine.

  • Reflux the reaction mixture for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the product with a cold solvent (e.g., ethanol) and dry under vacuum to yield the 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate.

Step 2: Chlorination of the 4-Hydroxy Group

  • Suspend the 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable solvent (e.g., dichloromethane).

  • Add a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-4 hours).

  • Remove the solvent under reduced pressure to obtain the crude 4-chloro derivative, which can be used in the next step without further purification.

Step 3: Suzuki-Miyaura Arylation at the 4-Position

  • To a solution of the 4-chloro derivative in a suitable solvent system (e.g., dioxane/water), add a boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

  • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel to obtain the 1-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Step 4: Hydrolysis of the Methyl Ester

  • Dissolve the methyl ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2-6 hours) until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with water, and dry under vacuum.

Step 5: Amidation of the Carboxylic Acid

  • To a solution of the carboxylic acid in a suitable solvent (e.g., DMF or dichloromethane), add a coupling agent (e.g., HATU or EDCI) and a base (e.g., DIPEA).

  • Add the desired primary or secondary amine and stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of NaHCO3 and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain the 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamide.

Synthesis_Workflow Start Dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate + Primary Amine Step1 Step 1: Cyclocondensation Start->Step1 Intermediate1 1-Substituted Methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 1-Substituted Methyl 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Suzuki-Miyaura Coupling Intermediate2->Step3 Intermediate3 1-Substituted Methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylate Step3->Intermediate3 Step4 Step 4: Ester Hydrolysis Intermediate3->Step4 Intermediate4 1-Substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Step4->Intermediate4 Step5 Step 5: Amidation Intermediate4->Step5 FinalProduct 1-Substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamide Library Step5->FinalProduct

Caption: Diversity-oriented synthesis workflow.

In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) and Cytokine Production

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells in 96-well plates at a density of 1x10^5 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

4. Measurement of Cytokine Production (ELISA):

  • Collect the cell culture supernatant after LPS stimulation.

  • Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Cell Viability Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay.

  • After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

NF-κB Luciferase Reporter Assay

This assay is used to determine if the anti-inflammatory activity of the compounds is mediated through the inhibition of the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Use a cell line that stably or transiently expresses an NF-κB-driven luciferase reporter gene (e.g., HEK293T or THP-1 reporter cells).

  • For transient transfection, co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL), for a specified time (e.g., 6-24 hours).

3. Luciferase Activity Measurement:

  • Lyse the cells using a suitable lysis buffer.

  • Add a luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • If a control reporter was used, measure its activity as well for normalization.

4. Data Analysis:

  • Normalize the NF-κB-driven luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration compared to the stimulated control.

NFkB_Assay_Workflow Start Seed NF-κB Reporter Cells Step1 Pre-treat with Test Compound Start->Step1 Step2 Stimulate with TNF-α or LPS Step1->Step2 Step3 Incubate Step2->Step3 Step4 Lyse Cells Step3->Step4 Step5 Add Luciferase Substrate Step4->Step5 Step6 Measure Luminescence Step5->Step6 Result Quantify NF-κB Inhibition Step6->Result

Caption: NF-κB Luciferase Reporter Assay Workflow.

Mechanistic Insights: The JNK2-NF-κB/MAPK Signaling Pathway

The anti-inflammatory effects of certain 6-oxo-1,6-dihydropyridine derivatives are attributed to their ability to inhibit the JNK2-NF-κB/MAPK signaling cascade.[3] This pathway is a critical regulator of the cellular response to inflammatory stimuli.

JNK_NFkB_Pathway cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds JNK2 JNK2 TLR4->JNK2 Activates p38 p38 MAPK TLR4->p38 Activates IKK IKK TLR4->IKK Activates NFkB NF-κB (p65/p50) JNK2->NFkB Modulates p38->NFkB Modulates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Gene Induces Transcription Inhibitor 6-oxo-1,6-dihydropyridine Derivative Inhibitor->JNK2 Inhibits

Caption: Inhibition of the JNK2-NF-κB/MAPK Pathway.

Conclusion

The "this compound" core and its derivatives represent a highly promising class of compounds with significant potential for the development of novel anti-inflammatory and anticancer therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this scaffold can lead to potent and selective agents. The detailed synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of this versatile chemical entity. Future research should focus on comprehensive in vivo studies and further optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles, ultimately paving the way for their clinical translation.

References

  • Baškovč, J., Dahmann, G., Golobič, A., Grošelj, U., Kočar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS combinatorial science, 14(9), 513–519. [Link]

  • Cao, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30. [Link]

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]

  • Tian, G., & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. IUCrData, 8(8), x230808. [Link]

  • Zhang, Y., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 5103–5118. [Link]

  • Pierce, J. B., Ariyan, Z. S., & Ovenden, G. S. (1982). Preparation and antiinflammatory activity of 2- and 4-pyridones. Journal of Medicinal Chemistry, 25(2), 131–136. [Link]

Sources

A Comparative Analysis of the Biological Activity of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride and Commercially Available Pyridone-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridinone scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various cyclic and acyclic structures, have made it a cornerstone in the development of therapeutics across diverse disease areas.[1][2] This guide provides a comparative overview of the anticipated biological activities of the novel compound, Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, placed in the context of well-established pyridone-containing drugs: the anticancer agents Sorafenib and Axitinib, the antimicrobial Ciclopirox, and the antiviral Dolutegravir. This analysis is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this new chemical entity.

The Pyridinone Core: A Versatile Pharmacophore

The pyridinone ring system is a key component in numerous FDA-approved drugs, demonstrating a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

Comparative Biological Activity: A Data-Driven Overview

While direct experimental data for this compound is not yet publicly available, we can infer its potential activities based on the established profiles of structurally related pyridones. The following tables present a comparative summary of the biological activities of selected pyridone-based drugs, providing a benchmark for the potential evaluation of this novel compound.

Table 1: Comparative Anticancer Activity of Pyridone-Based Kinase Inhibitors
CompoundTarget Cancer Cell LinesIC50 ValuesKey Molecular Targets
Sorafenib Hepatocellular Carcinoma (HepG2, Huh7), Renal Cell Carcinoma5.93-8.51 µM (HepG2), 7.11-17.11 µM (Huh7)[3][4][5][6]VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET, RAF-1, B-RAF[1][7][8][9][10][11]
Axitinib Renal Cell Carcinoma (A-498, Caki-2), Glioblastoma (GB1B)13.6 µM (A-498), 36 µM (Caki-2), 3.58 µM (GB1B)[12][13][14]VEGFR-1, -2, -3, PDGFR, c-KIT[2][12][15][16][17][18]
Pirfenidone Non-Small Cell Lung Cancer (A549, H157), Prostate Cancer (LNCaP, PC-3)Synergistic effects with cisplatin[19][20]; Growth suppression observed[21]TGF-β/SMAD pathway[22][23]
Table 2: Comparative Antimicrobial Activity of Pyridone-Based Compounds
CompoundTarget MicroorganismsMIC Values (µg/mL)Mechanism of Action
Ciclopirox Dermatophytes, Yeasts (Candida albicans, Malassezia furfur), Gram-positive & Gram-negative bacteria0.03-0.25 (Dermatophytes), 0.001-0.25 (Yeasts), 0.06-2.0 (Bacteria)[24][25]Chelation of polyvalent metal cations (e.g., Fe³⁺), inhibition of metal-dependent enzymes, disruption of membrane transport and mitochondrial function.[26][27][28][29][30][31]
Structurally related 2-pyridone-3-carboxylic acids Staphylococcus aureusShowed excellent activity[12]Putative DNA gyrase inhibition[12]
Table 3: Comparative Antiviral Activity of a Pyridone-Based Integrase Inhibitor
CompoundTarget VirusIC50 Values (nM)Mechanism of Action
Dolutegravir Human Immunodeficiency Virus (HIV-1)0.8-1.6 (Wild-type isolates)[32]Inhibition of HIV integrase strand transfer[33][34][35][36][37][38][39][40][41]

Mechanistic Insights: Visualizing the Pathways

To comprehend the therapeutic effects of these pyridone-containing drugs, it is crucial to visualize their impact on cellular signaling pathways.

sorafenib_axitinib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits Axitinib Axitinib Axitinib->VEGFR Inhibits Axitinib->PDGFR Inhibits dolutegravir_moa cluster_virus HIV Lifecycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integrase Integrase Viral_DNA->Integrase Integration Integration into Host DNA Integrase->Integration Provirus Provirus Integration->Provirus Dolutegravir Dolutegravir Dolutegravir->Integrase Inhibits Strand Transfer

Caption: Antiviral mechanism of Dolutegravir.

Foundational Experimental Protocols

The following protocols outline standard methodologies for assessing the biological activities discussed in this guide. These serve as a starting point for the evaluation of novel compounds like this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), a key measure of its cytotoxic potential.

Workflow Diagram:

mtt_assay_workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Measure Absorbance (~570 nm) G->H I 9. Calculate IC50 H->I

Caption: MTT Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow Diagram:

mic_assay_workflow A 1. Prepare Serial Dilutions of Compound in Broth B 2. Inoculate with Standardized Microbial Suspension A->B C 3. Incubate (18-24h) B->C D 4. Visually Inspect for Turbidity C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: MIC Assay Workflow.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate containing a suitable microbial growth broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Concluding Remarks

The pyridinone scaffold is a wellspring of therapeutic innovation. While the precise biological profile of this compound awaits empirical determination, its structural kinship with a host of successful drugs suggests a high potential for significant biological activity. The comparative data and standardized protocols presented in this guide offer a robust framework for initiating a comprehensive evaluation of this promising new molecule. Further investigation into its anticancer, antimicrobial, and antiviral properties is warranted and could unveil a novel therapeutic agent with broad clinical utility.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

  • Wikipedia. (n.d.). Axitinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Sorafenib. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Farag, A. M. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456–475. [Link]

  • Ginter-Kramarczyk, D., & Kujawski, J. (2024). Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. Molecules, 29(5), 1087. [Link]

  • Patsnap. (2024). What is the mechanism of Axitinib? Synapse. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Dolutegravir Sodium? Synapse. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Ciclopirox olamine? Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Dolutegravir. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved from [Link]

  • Patel, M., & Song, J. (2015). Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV. Infection and Drug Resistance, 8, 239–246. [Link]

  • ResearchGate. (n.d.). Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. Retrieved from [Link]

  • Medscape. (n.d.). Tivicay, Tivicay PD (dolutegravir) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • PubChem. (n.d.). Ciclopirox. National Center for Biotechnology Information. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Ciclopirox? Synapse. Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Goel, A. (n.d.). Ciclopirox (USP/INN) | Drug Information, Uses, Side Effects, Chemistry. DrugBank. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Axitinib (Inlyta). Retrieved from [Link]

  • Castellino, S., et al. (2013). The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. Journal of Infectious Diseases, 207(9), 1437–1441. [Link]

  • Gupta, A. K., & Kohli, Y. (2003). Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria. Journal of the European Academy of Dermatology and Venereology, 17(5), 532–537. [Link]

  • Gatell, J. M., & Lazzarin, A. (2015). [Mechanisms of action, pharmacology and interactions of dolutegravir]. Enfermedades Infecciosas y Microbiologia Clinica, 33 Suppl 1, 2–7. [Link]

  • Emcure Pharmaceuticals Limited. (n.d.). Dolutegravir sodium equivalent to 50 mg dolutegravir_Instgra. EFDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response curves and IC 50 values for sorafenib and artesunate in.... Retrieved from [Link]

  • Bellesoeur, A., Carton, E., Alexandre, J., Goldwasser, F., & Huillard, O. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2801–2811. [Link]

  • Gnarra, M., et al. (2016). Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells. Oncotarget, 7(43), 70335–70348. [Link]

  • Gupta, A. K., & Ryder, J. E. (2003). In vitro susceptibility testing of ciclopirox, terbinafine, ketoconazole and itraconazole against dermatophytes and nondermatophytes, and in vitro evaluation of combination antifungal activity. British Journal of Dermatology, 149(4), 813–816. [Link]

  • Gorgan, R. M., et al. (2022). In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology. Clujul Medical, 95(1), 58–66. [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • ResearchGate. (2025). Ciclopirox: A broad-spectrum antifungal with antibacterial and anti-inflammatory properties. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 of sorafenib against HCC cell lines. Retrieved from [Link]

  • Subissi, A., et al. (2010). Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal. Indian Journal of Dermatology, 55(4), 339–343. [Link]

  • Min, S., et al. (2011). Antiviral activity, safety, and pharmacokinetics/pharmacodynamics of dolutegravir as 10-day monotherapy in HIV-1-infected adults. AIDS, 25(14), 1737–1745. [Link]

  • ResearchGate. (n.d.). SETD1A expression was positively associated with sorafenib IC 50 values.... Retrieved from [Link]

  • Wei, L., et al. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. International Journal of Medical Sciences, 14(4), 333–338. [Link]

  • ResearchGate. (n.d.). Comparison of cellular selectivity of approved and investigational.... Retrieved from [Link]

  • Adams, J. L., et al. (2014). Single and Multiple Dose Pharmacokinetics of Dolutegravir in the Genital Tract of HIV Negative Women. Antiviral Chemistry and Chemotherapy, 23(6), 259–265. [Link]

  • Sloan, C. E., et al. (2016). Quantitative evaluation of the antiretroviral efficacy of dolutegravir. Antimicrobial Agents and Chemotherapy, 60(12), 7344–7352. [Link]

  • Ibrahim, B. S., et al. (2016). The antifibrotic drug pirfenidone promotes pulmonary cavitation and drug resistance in a mouse model of chronic tuberculosis. JCI Insight, 1(14), e86017. [Link]

  • ResearchGate. (2016). The antifibrotic drug pirfenidone promotes pulmonary cavitation and drug resistance in a mouse model of chronic tuberculosis. Retrieved from [Link]

  • Conte, E., et al. (2014). Antifibrotic activities of pirfenidone in animal models. European Respiratory Review, 23(131), 127–135. [Link]

  • Granules India. (n.d.). Pirfenidone. Retrieved from [Link]

  • Saito, S., et al. (2019). Pirfenidone, an Anti-Fibrotic Drug, Suppresses the Growth of Human Prostate Cancer Cells by Inducing G1 Cell Cycle Arrest. Cancers, 11(3), 332. [Link]

  • Mediavilla-Varela, M., et al. (2016). The anti-fibrotic agent pirfenidone synergizes with cisplatin in killing tumor cells and cancer-associated fibroblasts. BMC Cancer, 16, 159. [Link]

  • ResearchGate. (n.d.). Pirfenidone ameliorates lipopolysaccharide-induced pulmonary inflammation and fibrosis by blocking NLRP3 inflammasome activation. Retrieved from [Link]

  • Wang, Y., et al. (2023). Pirfenidone suppressed triple-negative breast cancer metastasis by inhibiting the activity of the TGF-β/SMAD pathway. Journal of Translational Medicine, 21(1), 47. [Link]

  • Mediavilla-Varela, M., et al. (2016). The anti-fibrotic agent pirfenidone synergizes with cisplatin in killing tumor cells and cancer-associated fibroblasts. BMC Cancer, 16, 159. [Link]

  • Li, Y., et al. (2022). The Anti-fibrosis drug Pirfenidone modifies the immunosuppressive tumor microenvironment and prevents the progression of renal cell carcinoma by inhibiting tumor autocrine TGF-β. International Journal of Biological Sciences, 18(4), 1435–1447. [Link]

Sources

In Vivo Efficacy of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride: A Comparative Guide for Preclinical Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a novel small molecule with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance against established alternatives, supported by detailed experimental protocols and data interpretation.

Introduction: Unveiling the Therapeutic Promise

This compound belongs to a class of compounds with emerging biological significance. While its precise mechanism of action is under investigation, its structural similarity to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a known inhibitor of the AP-1 transcription factor, suggests a potential role in modulating inflammatory pathways.[1] AP-1 is a critical regulator of gene expression in response to various stimuli, including cytokines, growth factors, and stress, and its dysregulation is implicated in numerous inflammatory diseases. Therefore, this guide will focus on validating the anti-inflammatory efficacy of this compound.

An alternative, yet plausible, mechanism of action is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, given that similar pyridine-based structures have been identified as potent inhibitors in this class.[2][3][4] HIF prolyl hydroxylase inhibitors are a novel class of drugs used to treat anemia associated with chronic kidney disease by stimulating endogenous erythropoietin production.[2][4][5] While this guide primarily details an anti-inflammatory validation model, the principles and many of the pharmacokinetic and toxicological assessments are applicable to investigating its potential as a HIF prolyl hydroxylase inhibitor.

This guide will compare the efficacy of this compound (referred to as "Test Compound") against Indomethacin, a well-characterized non-steroidal anti-inflammatory drug (NSAID), in a widely accepted preclinical model of acute inflammation.

Comparative In Vivo Validation: A Head-to-Head Analysis

The cornerstone of preclinical validation is the direct comparison of a novel therapeutic candidate against a "gold standard" or a widely used alternative. This approach provides a clear benchmark for assessing relative efficacy and therapeutic potential.

Experimental Design: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a robust and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[6][7][8][9][10][11] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw elicits a localized inflammatory response characterized by edema (swelling), providing a quantifiable measure of anti-inflammatory activity.[9][10]

Rationale for Model Selection:

  • Well-Characterized: The cellular and molecular events following carrageenan administration are well-documented, involving the release of various inflammatory mediators.[10]

  • Predictive Validity: The model is sensitive to clinically effective anti-inflammatory drugs, including NSAIDs and corticosteroids.[8][11]

  • Quantitative Endpoints: The primary endpoint, paw volume, is easily and accurately measured, allowing for robust statistical analysis.

Experimental Groups:

GroupTreatmentDosageRoute of Administration
1Vehicle Control (Saline)10 mL/kgOral (p.o.)
2Test CompoundLow Dose (e.g., 10 mg/kg)Oral (p.o.)
3Test CompoundMid Dose (e.g., 30 mg/kg)Oral (p.o.)
4Test CompoundHigh Dose (e.g., 100 mg/kg)Oral (p.o.)
5Indomethacin (Positive Control)10 mg/kgOral (p.o.)

Note: Dose selection for the Test Compound should be informed by prior in vitro potency and preliminary in vivo toxicity studies.

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment & Induction Phase cluster_assessment Efficacy Assessment Phase acclimatization Animal Acclimatization (7 days) randomization Randomization into Treatment Groups (n=8) acclimatization->randomization fasting Overnight Fasting randomization->fasting dosing Oral Administration of Test Compound/Vehicle/Indomethacin fasting->dosing induction Intraplantar Injection of 1% Carrageenan (T=0 hr) dosing->induction measurement Paw Volume Measurement (Plethysmometer) at T=1, 2, 3, 4, 5 hrs induction->measurement euthanasia Euthanasia & Tissue Collection (T=5 hrs) measurement->euthanasia analysis Biochemical Analysis (Paw Tissue Homogenate) euthanasia->analysis G cluster_pathway Proposed Anti-inflammatory Mechanism Carrageenan Carrageenan Cell Macrophage / Mast Cell Carrageenan->Cell MAPK MAPK Cascade (ERK, JNK, p38) Cell->MAPK AP1 AP-1 Activation (c-Fos/c-Jun) MAPK->AP1 Gene Pro-inflammatory Gene Transcription AP1->Gene Mediators COX-2, iNOS, TNF-α, IL-1β Gene->Mediators Inflammation Inflammation (Edema, Pain) Mediators->Inflammation TestCompound Test Compound TestCompound->Inhibition Inhibition->AP1

Sources

A Preclinical Benchmarking Guide: Evaluating Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of inflammatory disease treatment is continually evolving, driven by the need for more targeted therapies with improved efficacy and safety profiles. The transcription factor Activator Protein-1 (AP-1) and the enzyme Cyclooxygenase-2 (COX-2) are pivotal regulators of the inflammatory response, making them key targets for therapeutic intervention.[1][2][3] While a direct and extensive body of public data for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is not yet established, its structural similarity to known anti-inflammatory compounds, such as 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, an AP-1 inhibitor that downregulates COX-2, provides a strong rationale for its investigation as a novel anti-inflammatory agent.[4]

This guide presents a comprehensive preclinical benchmarking strategy to rigorously evaluate the therapeutic potential of this compound (hereinafter referred to as 'M6ODH-HCl') against current standard-of-care treatments for inflammatory conditions like rheumatoid arthritis. The proposed experimental framework is designed to elucidate the compound's mechanism of action, potency, and selectivity, providing the critical data necessary for further drug development.

The AP-1 and COX-2 Inflammatory Axis

AP-1 is a transcription factor that plays a crucial role in regulating the expression of various genes involved in inflammation, including cytokines and chemokines.[5][6] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[3][7][8] The expression of COX-2 itself is regulated by transcription factors, including AP-1. Therefore, a compound that can inhibit AP-1 activity may offer a dual benefit by not only suppressing the expression of a wide array of inflammatory genes but also by downregulating the production of prostaglandins through the inhibition of COX-2 expression.

AP-1 and COX-2 Inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds Signaling Cascade (MAPK) Signaling Cascade (MAPK) Receptor->Signaling Cascade (MAPK) Activates AP-1 (c-Fos/c-Jun) AP-1 (c-Fos/c-Jun) Signaling Cascade (MAPK)->AP-1 (c-Fos/c-Jun) Phosphorylates & Activates Gene Transcription Gene Transcription AP-1 (c-Fos/c-Jun)->Gene Transcription Binds to DNA COX-2 mRNA COX-2 mRNA Gene Transcription->COX-2 mRNA Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines COX-2 Enzyme COX-2 Enzyme COX-2 mRNA->COX-2 Enzyme Translation Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins Metabolized by Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain M6ODH-HCl M6ODH-HCl M6ODH-HCl->AP-1 (c-Fos/c-Jun) Inhibits CIA Model Workflow Day 0 Day 0 Immunization Bovine Type II Collagen in Complete Freund's Adjuvant Day 0->Immunization Primary Day 21 Day 21 Booster Bovine Type II Collagen in Incomplete Freund's Adjuvant Day 21->Booster Secondary Immunization Day 22-42 Day 22-42 Treatment Vehicle Control M6ODH-HCl (multiple doses) Methotrexate Celecoxib Day 22-42->Treatment Daily Dosing Monitoring Clinical Score Paw Thickness Day 22-42->Monitoring Day 42 Day 42 Terminal Analysis Histopathology Cytokine Profiling Biomarker Analysis Day 42->Terminal Analysis Immunization->Day 21 Booster->Day 22-42 Monitoring->Day 42

Caption: Experimental workflow for the collagen-induced arthritis model.

Experimental Protocol: CIA Efficacy Study

  • Induction of Arthritis: Male DBA/1 mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant. A booster immunization is given on day 21.

  • Treatment Groups: Upon the onset of clinical signs of arthritis (around day 22-25), mice are randomized into treatment groups:

    • Vehicle Control

    • M6ODH-HCl (low, medium, and high doses)

    • Methotrexate (standard-of-care) [9][10][11][12] * Celecoxib (COX-2 inhibitor control) [3][13]3. Efficacy Assessment:

    • Clinical Score: Arthritis severity is scored visually based on erythema and swelling of the paws.

    • Paw Thickness: Paw swelling is measured using a digital caliper.

  • Terminal Analysis (Day 42):

    • Histopathology: Ankle joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Cytokine Profiling: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured by ELISA or multiplex assay.

    • Biomarker Analysis: Levels of cartilage degradation markers (e.g., COMP) and bone resorption markers (e.g., CTX-I) are quantified.

Hypothetical Efficacy Data
Treatment GroupMean Clinical Score (Day 42)Paw Thickness (mm, Day 42)Histological Score (Inflammation)
Vehicle Control10.5 ± 1.23.8 ± 0.34.5 ± 0.5
M6ODH-HCl (High Dose) [Hypothetical Value] [Hypothetical Value] [Hypothetical Value]
Methotrexate4.2 ± 0.82.5 ± 0.22.1 ± 0.4
Celecoxib6.8 ± 1.03.1 ± 0.33.2 ± 0.6

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to benchmark this compound against current standard-of-care treatments for inflammatory diseases. The proposed in vitro and in vivo studies will provide a comprehensive dataset to evaluate its potential as a novel therapeutic agent. Positive outcomes from these studies, particularly a strong inhibition of AP-1 and selective inhibition of COX-2, coupled with significant efficacy in the CIA model, would warrant further preclinical development, including pharmacokinetic and toxicology studies, to support its progression towards clinical trials. The dual-targeting mechanism of action, if confirmed, could position M6ODH-HCl as a promising candidate for the treatment of rheumatoid arthritis and other chronic inflammatory disorders.

References

  • Animal models of rheumatoid arthritis. [Link]

  • Experimental animal models for rheumatoid arthritis. [Link]

  • Animal models of rheumatoid arthritis and their relevance to human disease. [Link]

  • How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. [Link]

  • Atopic Dermatitis Models | Charles River. [Link]

  • Animal models of atopic dermatitis - PubMed. [Link]

  • Animal Model of Atopic Dermatitis - Ovid. [Link]

  • Rheumatoid Arthritis (RA) Treatment & Management - Medscape Reference. [Link]

  • Animal Models of Atopic Dermatitis - SciSpace. [Link]

  • Animal models of atopic dermatitis - PMC. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. [Link]

  • Atopic Dermatitis: Diagnosis and Treatment - AAFP. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1) - ACS Publications. [Link]

  • Rheumatoid arthritis - Treatment - NHS. [Link]

  • Management of Rheumatoid Arthritis: Update From ACR - AAFP. [Link]

  • Atopic Dermatitis Treatment & Management: Medical Care, Diet, Activity. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]

  • Atopic eczema - Primary Care Dermatology Society. [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. [Link]

  • Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1) - ACS Publications. [Link]

  • Management of Adult Moderate-to-Severe Atopic Dermatitis: A Practical Guide for Primary Care. [Link]

  • Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC. [Link]

  • Atopic dermatitis (eczema) - Diagnosis and treatment - Mayo Clinic. [Link]

  • Rheumatoid Arthritis Treatment Guidelines. [Link]

  • What are the treatment guidelines for Rheumatoid Arthritis (RA)? - Dr.Oracle. [Link]

  • The potential of activator protein 1 (AP-1) in cancer targeted therapy - Frontiers. [Link]

  • AP-1 Transcription Factors as Regulators of Immune Responses in Cancer - MDPI. [Link]

  • Human Activator Protein-1 (AP-1) Reporter Assay System - Indigo Biosciences. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. [Link]

  • A selective small molecule NF-kB inhibitor from a high-throughput cell based assay for “AP-1 hits” - AACR Journals. [Link]

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - NIH. [Link]

  • Inhibition of AP1 expressed in HEK293 cells assessed as inhibition of TNF-alpha-induced transcriptional activation treated 24 hrs before TNFalpha challenge measured after 20 to 24 hrs by luciferase assay - PubChem. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to characterize the target selectivity of novel heterocyclic compounds, using Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride as a representative example. While specific biological data for this particular molecule is not extensively available in public literature, its structural motifs, shared with a diverse range of bioactive agents, suggest several plausible target classes.

This document is not a simple data sheet but an in-depth methodological guide. It explains the scientific rationale behind experimental choices, provides actionable protocols, and demonstrates how to interpret and present selectivity data. Our objective is to equip researchers with the tools to conduct a thorough, self-validating investigation into the selectivity profile of their compounds of interest.

Introduction: The Critical Role of Selectivity in Drug Discovery

Selectivity is a cornerstone of modern drug development. A selective drug candidate interacts primarily with its intended biological target, minimizing off-target effects that can lead to toxicity or reduced efficacy. The pyridinone core, a prominent feature of our subject compound, is a "privileged scaffold" in medicinal chemistry. Derivatives of this core have been shown to interact with a wide array of targets, from classical L-type calcium channels to various kinases and viral enzymes.[1][2][3] This promiscuity underscores the imperative of early and comprehensive selectivity profiling.

For a novel compound like Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate, the first step is to hypothesize potential target families based on structural analogy and then to empirically determine its primary target and its activity against related proteins.

Hypothetical Target Classes and Rationale

Based on the broader dihydropyridine and pyridinone literature, we can postulate several potential target classes for investigation:

  • Protein Kinases: Many heterocyclic compounds are ATP-competitive kinase inhibitors. For instance, dihydropyridine-dihydropyrimidinone hybrids have been shown to inhibit Aurora kinases, which are critical regulators of cell division.[1] A related diphenyl dihydropyridazine-carboxylate analogue was found to target JNK2, a key player in inflammatory signaling pathways.[2][4]

  • Ion Channels: The classic 1,4-dihydropyridine scaffold is famously associated with the modulation of L-type calcium channels.[5][6][7] While the 6-oxo substitution alters the electronics and conformation of the ring, the possibility of ion channel activity should not be dismissed without empirical testing.

  • Nuclear Receptors: Certain pyridazinone derivatives have demonstrated high selectivity for the thyroid hormone receptor β (THR-β), highlighting the potential for this scaffold to interact with ligand-binding domains of nuclear receptors.[8]

  • Viral Enzymes: Some 7-oxo-dihydrothienopyridine carboxamides have been identified as potent and selective inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[3]

This initial analysis informs the design of a screening strategy to identify the primary target and subsequently assess selectivity.

Experimental Workflow for Selectivity Profiling

A robust selectivity assessment follows a tiered approach, moving from broad, high-throughput screening to more focused, quantitative assays.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Selectivity Validation cluster_2 Phase 3: In-Cell & In-Vivo Confirmation A Compound Synthesis & QC B Broad Panel Screening (e.g., Kinase, GPCR Panels) A->B Submit Compound C Primary Hit Identification B->C Analyze Data D Dose-Response Assays (IC50/Ki Determination) C->D Validate Hits E Orthogonal Assays (e.g., Biophysical, Cellular) D->E Confirm Mechanism F Selectivity Analysis E->F G Cellular Target Engagement Assays F->G H Phenotypic & Functional Assays G->H I In-Vivo Efficacy & Safety H->I G Stress Cellular Stress (e.g., LPS, UV) MKK4_7 MKK4/7 Stress->MKK4_7 JNK2 JNK2 MKK4_7->JNK2 phosphorylates cJun c-Jun JNK2->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Inflammation Inflammatory Gene Expression (TNF-α, IL-6) AP1->Inflammation activates Compound Methyl 6-oxo-1,6-dihydropyridine- 3-carboxylate (Hypothetical) Compound->JNK2 inhibits

Caption: Hypothetical inhibition of the JNK2 signaling pathway.

Conclusion

Characterizing the selectivity of a novel compound like this compound is a systematic process of hypothesis generation, empirical testing, and rigorous validation. By employing a tiered approach that combines broad panel screening with quantitative dose-response assays and orthogonal cellular confirmation, researchers can build a comprehensive and reliable selectivity profile. This data is indispensable for making informed decisions in the progression of a drug discovery project, ultimately separating promising candidates from problematic ones.

References

  • Benchchem. A Comparative Guide to the Selectivity of Dihydropyridine Derivatives for L-type Calcium Channels.
  • Al-Warhi, T., et al. (2022). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. RSC Medicinal Chemistry.
  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry. Available from: [Link].

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. ResearchGate. Available from: [Link].

  • Abdellatif, K. R. A., et al. (2022). Discovery of new symmetrical and asymmetrical nitrile-containing 1,4-dihydropyridine derivatives as dual kinases and P-glycoprotein inhibitors: synthesis, in vitro assays, and in silico studies. PubMed Central. Available from: [Link].

  • Todorovic, N., et al. (2015). Dihydropyridine Derivatives as Cell Growth Modulators In Vitro. PubMed Central. Available from: [Link].

  • Fassihi, A., et al. (2017). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PubMed Central. Available from: [Link].

  • Tian, G. & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. National Institutes of Health. Available from: [Link].

  • PubChem. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Available from: [Link].

  • Larsen, S. D., et al. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Google Patents. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Lesher, G. Y., et al. (1993). Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators. Journal of Medicinal Chemistry. Available from: [Link].

  • The Francis Crick Institute. Identification of (R)‑N‑((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of EZH2, for the Treatment of B-Cell Lymphomas. Available from: [Link].

  • Piatkowska-Belen, E., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Available from: [Link].

  • Wetzel, J. M., et al. (1993). Synthesis and calcium channel antagonist activity of dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates. Journal of Medicinal Chemistry. Available from: [Link].

  • Tian, G. & Long, S. (2023). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. ResearchGate. Available from: [Link].

  • Pumar, A. M., et al. (2023). A New Benzoo[9][10]xepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. Available from: [Link].

  • Fun, H.-K., et al. (2008). Methyl 4,6-dichloropyridine-3-carboxylate. PubMed Central. Available from: [Link].

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[1][4][5]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry. Available from: [Link].

Sources

A Guide to the Reproducible Synthesis and Analysis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The ability to reliably synthesize and characterize chemical entities is paramount for advancing research programs and ensuring the quality of potential therapeutic agents. This guide provides an in-depth examination of the synthesis and analysis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry.

This document is structured to provide not just a set of instructions, but a framework for understanding the critical parameters that govern the reproducibility of its synthesis. We will delve into a proposed synthetic pathway, explore alternative methodologies, and detail the analytical techniques required for rigorous characterization. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate the findings but also to troubleshoot and adapt the protocols to their specific needs.

The Challenge of Reproducibility in Synthetic Chemistry

While chemistry is often perceived as a highly reproducible science, challenges in replicating published results are not uncommon, particularly in synthetic chemistry.[1][2] Factors such as reagent purity, reaction setup, and even subtle variations in work-up procedures can significantly impact reaction yields and purity.[3] This guide aims to address these challenges by providing detailed, self-validating protocols and a thorough discussion of the underlying chemical principles.

Proposed Synthesis of this compound

The synthesis of the target compound can be logically approached in a three-step sequence starting from a commercially available precursor. This pathway is designed for clarity and robustness, with each step being a well-established chemical transformation.

Synthetic_Workflow A 2-Chloro-5-(trifluoromethyl)pyridine B 6-Oxo-1,6-dihydropyridine-3-carboxylic acid A->B Hydrothermal Synthesis C Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate B->C Fischer Esterification D This compound C->D Salt Formation

Caption: Proposed synthetic workflow for this compound.

Step 1: Hydrothermal Synthesis of 6-Oxo-1,6-dihydropyridine-3-carboxylic acid

The initial step involves the synthesis of the key intermediate, 6-oxo-1,6-dihydropyridine-3-carboxylic acid. A robust method for this transformation is a hydrothermal synthesis, which offers advantages in terms of simplicity and the use of water as a green solvent.[4][5]

Experimental Protocol:

  • To a 25 mL jacketed hydrothermal reaction vessel, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).

  • Add deionized water (approximately 30 volumes).

  • Seal the vessel and heat to 140-160 °C for 48-72 hours. The elevated temperature and pressure facilitate the nucleophilic substitution of the chlorine atom and subsequent hydrolysis of the trifluoromethyl group.

  • After the reaction period, allow the vessel to cool to room temperature naturally.

  • Collect the resulting white crystalline solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Causality of Experimental Choices:

  • Hydrothermal Conditions: The use of a sealed vessel at high temperatures allows the reaction to proceed in an aqueous medium, avoiding the need for organic solvents.[4][5] This method is known to produce crystalline products with high purity.

  • Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine is a readily available starting material. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen facilitates the initial nucleophilic attack at the 2-position.

Step 2: Fischer Esterification to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

The carboxylic acid intermediate is then converted to its methyl ester via a Fischer esterification. This is a classic and reliable acid-catalyzed esterification using an excess of the alcohol as the solvent.[6][7]

Fischer_Esterification_Mechanism cluster_0 Fischer Esterification Mechanism R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated Electrophile) R-COOH->Protonated_Carbonyl + H+ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH R'-OH Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ H2O H2O -H+ -H+

Caption: Simplified mechanism of the Fischer Esterification.

Experimental Protocol:

  • Suspend 6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) in methanol (20-30 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or use an excess of a milder acid catalyst.[7]

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[6]

  • Excess Methanol: Using methanol as the solvent drives the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.

  • Aqueous Work-up: Neutralization with sodium bicarbonate removes the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which can improve the compound's solubility and handling properties.

Experimental Protocol:

  • Dissolve the purified Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.[8]

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Causality of Experimental Choices:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents to prevent the hydrolysis of the ester and to ensure the clean precipitation of the hydrochloride salt.

  • Controlled Addition of HCl: Slow addition of the HCl solution allows for controlled crystallization and can lead to a more easily filterable solid.

Comparative Analysis of Synthetic Routes

While the proposed three-step synthesis is a reliable approach, other methods for the construction of the pyridone core are worth considering, especially for library synthesis or process optimization.

Method Description Advantages Disadvantages References
Proposed Hydrothermal Route Hydrolysis of a substituted chloropyridine followed by esterification.Simple, uses water as a solvent, can produce high purity intermediates.Requires high temperatures and pressures, may not be suitable for all substrates.[4][5]
Multi-component Reactions Condensation of an aldehyde, a β-ketoester, and an ammonium source.High atom economy, can generate structural diversity quickly.May require optimization for specific substrates, regioselectivity can be an issue.[8]
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction.Significantly reduced reaction times, often improved yields.Requires specialized equipment, scalability can be a concern.[8]
Ultrasound-Assisted Synthesis Application of ultrasonic waves to promote the reaction.Can enhance reaction rates and yields, often proceeds at lower temperatures.Requires an ultrasonic bath, scalability may be limited.[8]

Analytical Characterization and Data

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Expected Analytical Data
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridone ring, a singlet for the methyl ester protons, and a downfield shift of the pyridone N-H proton upon salt formation.
¹³C NMR Resonances for the carbonyl carbons of the ester and the pyridone ring, as well as signals for the aromatic and methyl carbons.
FTIR Characteristic stretching frequencies for the N-H bond, the C=O of the pyridone, the C=O of the ester, and C-O bonds.[9][10]
Mass Spec. A molecular ion peak corresponding to the mass of the free base, with fragmentation patterns characteristic of a methyl ester.[11][12]
HPLC A single major peak indicating the purity of the compound. The retention time will be specific to the chosen column and mobile phase.[13][14]

Note: The exact chemical shifts in NMR and absorption frequencies in FTIR will depend on the solvent used and the specific electronic environment of the molecule. Computational DFT methods can be employed for a more accurate prediction of NMR chemical shifts.[15][16][17]

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[3][13][18] A validated HPLC method should be developed to quantify the purity of the final product and to detect any potential impurities.

Illustrative HPLC Method Development:

  • Column: A C18 reversed-phase column is a common starting point for polar analytes.

  • Mobile Phase: A gradient elution with a mixture of water (with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance.

  • Validation: The method should be validated for linearity, accuracy, precision, and robustness according to established guidelines.

Conclusion: Towards Reproducible Science

The successful and reproducible synthesis of this compound hinges on a meticulous approach to experimental execution and a thorough understanding of the underlying chemical principles. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary tools to confidently replicate these results. By embracing a culture of detailed documentation, careful control of reaction parameters, and rigorous analytical characterization, the scientific community can continue to build upon a foundation of reliable and reproducible data.

References

  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. Angewandte Chemie International Edition, 55(41), 12548–12549. [Link]

  • Pagliaro, M. (2024). Reproducibility in chemistry research. Heliyon, 10(14), e33658. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Lough, W. J. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. CromaEdu. [Link]

  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Google Patents. (n.d.). Method for cleanly preparing high-purity pyridine hydrochloride.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Journal of the Chemical Society, Faraday Transactions. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. [Link]

  • Chemistry LibreTexts. (2020, December 3). Mass Spectrometry: Nitrogen Rule. [Link]

  • Google Patents. (n.d.). Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

  • ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C …. [Link]

  • ResearchGate. (2023, July 7). N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. [Link]

  • ResearchGate. (n.d.). Mass spectra with fragmentation and annotated molecular structures of.... [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. [Link]

  • Google Patents. (n.d.). Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds. [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • RSC Publishing. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

  • National Institutes of Health. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]

  • National Institutes of Health. (2023, October 30). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring that every stage of the laboratory workflow, including the final step of waste disposal, is conducted with the highest commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a heterocyclic compound whose structural motifs are common in medicinal chemistry. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted pyridine derivative and a hydrochloride salt. This dual nature dictates its hazard profile. The parent molecule, like many N-heterocyclic compounds, is classified as an irritant. The hydrochloride component imparts acidic properties when dissolved in water. A thorough risk assessment is the foundation of safe handling and disposal.

Based on data from structurally related compounds, the primary hazards are summarized below:

Hazard ClassificationDescriptionSupporting Evidence
Skin Irritation Causes skin irritation upon direct contact.Classification for similar pyridine derivatives.[1][2]
Serious Eye Irritation Causes serious eye irritation and potential damage.Classification for similar pyridine derivatives.[1][2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.GHS classification for related compounds.[1][2]
Corrosivity (in solution) As a hydrochloride salt, aqueous solutions will be acidic and potentially corrosive to certain materials.General chemical principle of hydrochloride salts.[3][4]

Expert Insight: It is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information before handling this compound. While the data above provides a reliable baseline, variations in purity or formulation can influence the hazard profile.

Immediate Safety Protocols: First Response and Personal Protection

All handling and disposal operations must be conducted under the assumption that the compound is hazardous. Adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

Before beginning any work, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile or neoprene gloves are required.[5][6]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[5][6]

  • Lab Coat: A standard laboratory coat should be worn to prevent skin contact.[6]

  • Ventilation: All handling of the solid compound and preparation of its waste should occur inside a certified chemical fume hood to prevent inhalation of vapors or dust.[5][7]

Emergency First Aid Measures

In the event of accidental exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[8] Remove contaminated clothing.[9]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

G cluster_exposure Exposure Event cluster_response Immediate Response Protocol exposure Accidental Exposure Occurs skin Skin Contact? Wash with soap & water (15 min) exposure->skin Assess Type eye Eye Contact? Flush with water (15 min) exposure->eye Assess Type inhalation Inhalation? Move to fresh air exposure->inhalation Assess Type medical Seek Immediate Medical Attention eye->medical inhalation->medical

Caption: Immediate response workflow for accidental exposure.

Step-by-Step Disposal Procedure: A Dual-Stream Approach

The proper disposal of this compound requires segregating the waste into two primary streams: Solid Waste and Dilute Aqueous Waste . Never pour this chemical, in any form, directly down the drain without appropriate treatment.[6]

Stream 1: Solid Waste Disposal

This procedure applies to unused or expired solid reagents, as well as contaminated materials like weighing paper or spill absorbents.

  • Collection: Place all solid waste into a designated, sealable, and airtight hazardous waste container.[7]

  • Container Compatibility: The container must be made of a material compatible with acidic and organic compounds, such as high-density polyethylene (HDPE).[6] Ensure the container is in good condition with no cracks or leaks.

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first item of waste is added.[7] The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound."

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizers and bases.[7] The storage location should be a designated satellite accumulation area.

  • Pickup: Once the container is full or no longer in use, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7]

Stream 2: Dilute Aqueous Waste Disposal (<1% w/v)

This procedure is exclusively for small quantities of dilute aqueous solutions (e.g., from rinsing glassware). Concentrated solutions should be treated as solid waste.

Causality: The hydrochloride salt makes aqueous solutions acidic. This acidity must be neutralized to a pH between 6.0 and 8.0 before it can be considered for drain disposal, pending local regulations. Neutralization converts the reactive acidic compound into a more benign salt and water.[4][10]

Protocol for Neutralization:

  • Preparation: Conduct this procedure in a chemical fume hood. Place a stir bar in the beaker containing the dilute aqueous waste and place it on a magnetic stir plate.

  • pH Monitoring: Insert a calibrated pH probe into the solution to monitor the pH continuously.

  • Base Addition: Slowly add a 5% solution of sodium bicarbonate (baking soda) dropwise to the stirring waste solution.[3][4] You will observe fizzing (effervescence) as the bicarbonate reacts with the acid to produce carbon dioxide gas.

    • Expert Insight: The slow, portion-wise addition of a weak base like sodium bicarbonate is a critical safety measure. It prevents a rapid, uncontrolled exothermic reaction that could occur with a strong base like sodium hydroxide, minimizing the risk of splashing and heat generation.

  • Equilibration: Continue adding the bicarbonate solution until the fizzing stops and the pH of the solution stabilizes between 6.0 and 8.0.

  • Final Verification: Once neutralized, check with your local and institutional regulations. Many jurisdictions permit the disposal of small quantities of neutralized, non-hazardous salt solutions down the sanitary sewer with copious amounts of water.[4][10] If this is not permitted, the neutralized solution must be collected in a labeled hazardous waste container.

G cluster_waste_type Determine Waste Type cluster_solid_proc Solid Waste Protocol cluster_aq_proc Aqueous Waste Protocol start Waste Generated solid Solid or Concentrated Liquid start->solid dilute Dilute Aqueous (<1% w/v) start->dilute collect_solid Collect in Labeled, Compatible Container solid->collect_solid neutralize Neutralize with NaHCO₃ to pH 6-8 dilute->neutralize store_solid Store in Satellite Accumulation Area collect_solid->store_solid dispose_solid Arrange for EH&S Pickup store_solid->dispose_solid check_regs Check Local Regulations neutralize->check_regs drain Dispose to Drain with Copious Water check_regs->drain Permitted collect_aq Collect as Hazardous Waste check_regs->collect_aq Not Permitted collect_aq->store_solid

Sources

Safeguarding Your Research: A Practical Guide to Handling Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe and effective handling of specialized chemical reagents is paramount. This guide provides an in-depth, practical framework for the safe management of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a key building block in modern synthetic chemistry. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Understanding the Hazard Profile

General safety precautions for handling pyridine and its derivatives are well-established and should be strictly followed. These include working in a well-ventilated area, using appropriate personal protective equipment, and having emergency procedures in place[2].

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes Chemical safety gogglesProtects against splashes and airborne particles that can cause serious eye irritation.
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing, providing a broader barrier of protection for the entire face.
Hands Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and potential irritation. Always inspect gloves for integrity before use.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary line of defense. A fume hood will effectively capture and exhaust vapors or dust, minimizing inhalation exposure.

Operational Plan: A Step-by-Step Workflow

Adherence to a standardized operational workflow is critical for ensuring consistent safety and experimental reproducibility. The following diagram and steps outline a proven methodology for handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.